Dalcetrapib
Description
Properties
IUPAC Name |
S-[2-[[1-(2-ethylbutyl)cyclohexanecarbonyl]amino]phenyl] 2-methylpropanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35NO2S/c1-5-18(6-2)16-23(14-10-7-11-15-23)22(26)24-19-12-8-9-13-20(19)27-21(25)17(3)4/h8-9,12-13,17-18H,5-7,10-11,14-16H2,1-4H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQLWPMZQVHJED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC1(CCCCC1)C(=O)NC2=CC=CC=C2SC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70943475 | |
| Record name | Dalcetrapib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70943475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211513-37-0 | |
| Record name | Dalcetrapib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=211513-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dalcetrapib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211513370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dalcetrapib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12181 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dalcetrapib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70943475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanethioic acid, 2-methyl-, S-[2-[[[1-(2-ethylbutyl)cyclohexyl]carbonyl] amino]phenyl] ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DALCETRAPIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D050LIQ3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pharmacokinetics and pharmacodynamics of Dalcetrapib in humans
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Dalcetrapib in Humans
Introduction
This compound (also known as JTT-705) is an investigational oral modulator of cholesteryl ester transfer protein (CETP) developed to raise high-density lipoprotein cholesterol (HDL-C) levels.[1][2] The primary therapeutic goal of this compound is to reduce the residual risk of cardiovascular events in patients, particularly those with a recent acute coronary syndrome (ACS).[3][4] Unlike other potent CETP inhibitors, this compound is characterized by its unique chemical structure and a modulatory effect on CETP activity.[5][6] Its development has been marked by a pivotal shift towards a precision medicine approach, focusing on a genetically defined patient population.[3][7] This guide provides a comprehensive technical overview of the pharmacokinetics, pharmacodynamics, and clinical profile of this compound in humans.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profile of this compound is characterized by low oral bioavailability due to extensive first-pass metabolism.[8]
Absorption and Distribution
-
Bioavailability : The oral bioavailability of this compound is low and is influenced by food, which increases its absorption.[8][9] Exposure to the active form of this compound does not increase in a dose-proportional manner after single doses, though dose proportionality is more consistent following multiple doses.[1][9]
-
Steady State : Steady state is typically reached within approximately four days of once-daily dosing, with minimal to no accumulation observed.[1]
Metabolism and Excretion
This compound is a prodrug that is hydrolyzed to its pharmacologically active thiol form.[5] The primary route of elimination is through metabolism.[8] Following a single 600 mg oral dose of radiolabeled this compound, approximately one-third of the radioactivity is recovered in the urine and two-thirds in the feces.[8] A very small fraction (<1%) of the administered dose is excreted as the unchanged drug in the urine.[8]
Pharmacokinetic Parameters
The table below summarizes the key pharmacokinetic parameters of this compound from a Phase I study in healthy male subjects.
| Parameter | Single Ascending Dose (up to 4500 mg) | Multiple Ascending Dose (up to 3900 mg/day for 7 days) |
| Exposure (AUC) | Increased with dose, but less than dose-proportional.[1] | Consistent with dose proportionality.[1] |
| Max Concentration (Cmax) | Deviation from dose proportionality could not be demonstrated.[1] | Not specified. |
| Time to Steady State | Not applicable. | Approximately 4 days.[1] |
| Accumulation | Not applicable. | Little to no accumulation.[1] |
Experimental Protocol: Phase I Pharmacokinetic Study
A randomized, double-blind, placebo-controlled, combined single and multiple ascending dose Phase I study was conducted to assess the safety, tolerability, and pharmacokinetics of this compound.[1]
-
Study Population : Healthy male subjects between the ages of 18 and 65 years, with a body mass index of 18-32 kg/m ².[1]
-
Single Ascending Dose Arm : 15 subjects were randomized to receive four out of five possible this compound doses (2100, 2700, 3300, 3900, or 4500 mg) or a placebo, with a washout period of at least 10 days between doses.[1]
-
Multiple Ascending Dose Arm : Four cohorts of 10 subjects each were randomized (8 active, 2 placebo) to receive daily doses of this compound (1800, 2100, 3000, or 3900 mg) or placebo for 7 days.[1]
-
Pharmacokinetic Assessments : The primary pharmacokinetic endpoints were the area under the plasma concentration-time curve (AUC) and the maximum observed plasma concentration (Cmax).[1] For single doses, AUC was calculated from time zero to infinity (AUC∞), while for multiple doses, it was calculated from time zero to 24 hours (AUC24).[1]
Metabolic Pathway of this compound
The metabolism of this compound is extensive. It is a prodrug that is first hydrolyzed to its active thiol metabolite, which is the primary active moiety.[5][9]
Caption: Metabolic activation of this compound to its active thiol form.
Pharmacodynamics: Mechanism of Action and Effects
This compound functions by inhibiting CETP, a plasma protein that facilitates the transfer of cholesteryl esters from HDL particles to apolipoprotein B-containing particles like low-density lipoprotein (LDL).[10][11] This inhibition is intended to increase HDL-C levels and enhance reverse cholesterol transport.[8]
Mechanism of Action
Unlike other CETP inhibitors that form a stable complex with CETP and HDL, this compound induces a conformational change in the CETP molecule, thereby modulating its activity.[6] It primarily affects the heterotypic transfer of cholesteryl esters between different lipoprotein classes.[5]
Caption: this compound inhibits CETP-mediated cholesteryl ester transfer.
Effects on Biomarkers
This compound administration leads to significant changes in CETP activity and lipid profiles. The table below summarizes these effects as observed in various clinical studies.
| Biomarker | Study | Dose | Duration | Placebo-Corrected Percent Change |
| CETP Activity | dal-VESSEL[10] | 600 mg/day | 36 weeks | -56% |
| Phase IIa Studies[8] | 600 mg/day | Varies | -17.3% to +8.8% | |
| With Atorvastatin[8] | 600 mg/day | 48 weeks | -56.5% | |
| Phase I[1] | 3900 mg (single) | 6 hours post-dose | -55% | |
| HDL-C | dal-OUTCOMES[12][13] | 600 mg/day | Median 31 months | +31% to +40% |
| dal-VESSEL[10] | 600 mg/day | 36 weeks | +31% | |
| Phase II[6] | 600 mg/day | Not specified | +25% to +30% | |
| LDL-C | dal-OUTCOMES[12] | 600 mg/day | Median 31 months | Negligible effect |
| dal-VESSEL[10] | 600 mg/day | 36 weeks | No change | |
| Apolipoprotein A1 | dal-OUTCOMES[12] | 600 mg/day | 3 months | +10% |
| dal-PLAQUE[14] | 600 mg/day | 24 months | +6.8% | |
| hs-CRP | dal-OUTCOMES[12][13] | 600 mg/day | Median 31 months | Increased by 0.2 mg/L |
| Systolic Blood Pressure | dal-OUTCOMES[12][13] | 600 mg/day | Median 31 months | Increased by 0.6 mmHg |
Experimental Protocols: Key Pharmacodynamic and Outcome Studies
dal-OUTCOMES Trial
-
Objective : To assess the efficacy and safety of this compound in reducing cardiovascular events in patients with a recent ACS.[12][13]
-
Study Design : A Phase III, randomized, double-blind, placebo-controlled trial.[12]
-
Patient Population : 15,871 patients (≥45 years old) who had a recent ACS and were on evidence-based medical care.[12][13]
-
Intervention : Patients were randomized to receive either 600 mg of this compound daily or a matching placebo.[12]
-
Primary Endpoint : A composite of coronary heart disease death, nonfatal myocardial infarction, ischemic stroke, hospitalization for unstable angina, or resuscitated cardiac arrest.[12]
-
Outcome : The trial was terminated for futility as this compound did not reduce the risk of the primary endpoint compared to placebo.[12][13]
dal-VESSEL Trial
-
Objective : To evaluate the effects of this compound on vascular function and safety in patients with or at risk of coronary heart disease (CHD).[10]
-
Study Design : A randomized, placebo-controlled trial.[10]
-
Patient Population : 476 patients with or at risk for CHD.[10]
-
Primary Endpoint : Change in brachial artery flow-mediated dilation (FMD) as a measure of endothelial function.[15]
-
Outcome : this compound reduced CETP activity and increased HDL-C without affecting endothelial function, blood pressure, or markers of inflammation.[10]
Pharmacogenomics: The Role of the ADCY9 Gene
A significant breakthrough in understanding this compound's clinical effects came from a retrospective pharmacogenomic analysis of the dal-OUTCOMES trial.[7][11] This analysis revealed that the clinical efficacy of this compound is strongly dependent on a specific genetic polymorphism in the adenylate cyclase type 9 (ADCY9) gene.
ADCY9 Genotype and Clinical Outcomes
The single nucleotide polymorphism (SNP) rs1967309 in the ADCY9 gene was found to be a powerful determinant of patient response to this compound.[7][11]
-
AA Genotype : Patients with the AA genotype at rs1967309 experienced a 39% reduction in the composite cardiovascular endpoint when treated with this compound compared to placebo.[7][11] This protective effect was also associated with a lack of increase in the inflammatory marker hs-CRP.[16]
-
GG Genotype : In contrast, patients with the GG genotype showed a 27% increase in cardiovascular events with this compound treatment.[7][11]
-
AG Genotype : Patients with the heterozygous AG genotype had a neutral response to the drug.[7]
This finding led to the hypothesis that this compound could be effective in a genetically selected population, transforming its development into a precision medicine initiative.[7][17]
Caption: this compound's effect on cardiovascular (CV) events by ADCY9 genotype.
dal-GenE Trial
To prospectively test this pharmacogenetic hypothesis, the dal-GenE trial was initiated.[18][19]
-
Objective : To evaluate the efficacy of this compound in reducing cardiovascular risk specifically in patients with a recent ACS and the AA genotype at rs1967309.[18][20]
-
Study Design : A Phase III, double-blind, randomized, placebo-controlled trial.[18]
-
Patient Population : 6,147 patients with a recent ACS who were prospectively genotyped and found to have the AA variant.[18]
-
Intervention : this compound 600 mg daily or placebo.[18]
-
Outcome : The trial did not meet its primary endpoint, showing a non-significant reduction in the primary composite of ischemic cardiovascular events.[18] However, pre-specified on-treatment sensitivity analyses suggested a potential benefit.[19]
Safety and Tolerability
Across multiple large-scale clinical trials involving over 15,000 patients, this compound has been generally safe and well tolerated.[3][12] A key differentiating feature from the first-generation CETP inhibitor, torcetrapib, is this compound's lack of significant off-target effects.[2][10]
| Safety Parameter | Observation | Citation |
| Blood Pressure | No clinically relevant increases; a small 0.6 mmHg increase in systolic BP was noted in dal-OUTCOMES. | [2][10][12] |
| Aldosterone Levels | No increase observed. | [2][6] |
| Adverse Events (AEs) | In Phase I studies with doses up to 3900 mg/day, all AEs were mild or moderate. | [1] |
| Renal/Hepatic Impairment | While exposure is greater in these populations, long-term studies showed no increase in adverse events in patients with mild to moderate dysfunction. | [3][8] |
| Drug Interactions | No clinically significant interactions with commonly prescribed cardiovascular drugs have been demonstrated. | [3][8] |
Conclusion
This compound is a CETP modulator with a well-characterized pharmacokinetic and pharmacodynamic profile. It effectively inhibits CETP activity and raises HDL-C levels by approximately 30-40%.[10][12] While the large dal-OUTCOMES trial showed no overall clinical benefit, subsequent pharmacogenomic analyses identified a profound interaction with the ADCY9 gene, suggesting that this compound could significantly reduce cardiovascular events in patients with the protective AA genotype.[7][11] Although the prospective dal-GenE trial did not confirm this hypothesis for its primary endpoint, the journey of this compound has provided invaluable insights into the complexities of HDL metabolism and has pioneered a pharmacogenetics-guided approach in cardiovascular drug development.[18] Its favorable safety profile, particularly the absence of adverse off-target effects seen with other CETP inhibitors, remains a notable characteristic.[2][10]
References
- 1. Safety, tolerability and pharmacokinetics of this compound following single and multiple ascending doses in healthy subjects: a randomized, double-blind, placebo-controlled, phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An update on the clinical development of this compound (RO4607381), a cholesteryl ester transfer protein modulator that increases HDL cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of this compound | springermedicine.com [springermedicine.com]
- 5. Future of cholesteryl ester transfer protein (CETP) inhibitors: a pharmacological perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a review of Phase II data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dalcorpharma.com [dalcorpharma.com]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Vascular effects and safety of this compound in patients with or at risk of coronary heart disease: the dal-VESSEL randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. A Study of this compound in Patients Hospitalized for an Acute Coronary Syndrome - American College of Cardiology [acc.org]
- 13. Effects of this compound in patients with a recent acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety and efficacy of this compound on atherosclerotic disease using novel non-invasive multimodality imaging (dal-PLAQUE): a randomised clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cholesteryl ester transfer protein inhibitors for dyslipidemia: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. This compound - Wikipedia [en.wikipedia.org]
- 18. Pharmacogenetics-guided this compound therapy after an acute coronary syndrome: the dal-GenE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dalcorpharma.com [dalcorpharma.com]
- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
The Impact of Dalcetrapib on Apolipoprotein E-Containing HDL: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dalcetrapib, a modulator of the Cholesteryl Ester Transfer Protein (CETP), has been the subject of extensive investigation for its role in altering High-Density Lipoprotein (HDL) metabolism and its potential impact on cardiovascular disease. This technical guide provides an in-depth analysis of this compound's effects, with a specific focus on its influence on apolipoprotein E (apoE)-containing HDL particles. Through a comprehensive review of preclinical and clinical data, this document outlines the quantitative changes in HDL subspecies, the functional implications for reverse cholesterol transport, and the detailed experimental protocols used to elucidate these findings. Visualizations of key pathways and experimental workflows are provided to facilitate a deeper understanding of the complex interactions at play.
Introduction: this compound and the Modulation of CETP
This compound modulates CETP activity, which is a key plasma protein responsible for the transfer of cholesteryl esters from HDL to apolipoprotein B (apoB)-containing lipoproteins, such as Low-Density Lipoprotein (LDL) and Very Low-Density Lipoprotein (VLDL), in exchange for triglycerides.[1] Unlike other CETP inhibitors, this compound does not completely block this transfer but rather induces a conformational change in CETP.[2] This modulation is thought to selectively reduce the heterotypic transfer of cholesteryl esters between HDL and apoB-containing lipoproteins while preserving the homotypic transfer among HDL particles, which is important for HDL maturation and remodeling.[2] This unique mechanism of action results in an increase in HDL cholesterol (HDL-C) levels, albeit more modestly than potent CETP inhibitors.[3] A significant area of interest has been this compound's effect on specific HDL subpopulations, particularly those containing apoE, which are believed to play a crucial role in hepatic cholesterol uptake.
Quantitative Impact of this compound on HDL and Apolipoproteins
Clinical and preclinical studies have provided quantitative data on the effects of this compound on various lipid parameters. The following tables summarize these findings from key trials.
Table 1: Effects of this compound on Plasma Lipids and Apolipoproteins in Human Clinical Trials
| Parameter | Study | Patient Population | Treatment | Duration | % Change vs. Placebo/Control | p-value | Citation |
| HDL-C | dal-OUTCOMES | Recent Acute Coronary Syndrome (ACS) | This compound 600 mg/day | 31 months (median) | ~30% increase | - | [4] |
| dal-ACUTE | Recent ACS | This compound 600 mg/day | 4 weeks | +33.7% | <0.0001 | [5] | |
| dal-PLAQUE-2 | Coronary Artery Disease (CAD) | This compound 600 mg/day | 24 months | +31% (mean change from baseline) | - | [6] | |
| dal-VESSEL | At risk of Coronary Heart Disease (CHD) | This compound 600 mg/day | 36 weeks | +31% | <0.0001 | [1] | |
| Apolipoprotein A-I (ApoA-I) | dal-ACUTE | Recent ACS | This compound 600 mg/day | 4 weeks | +11.8% | <0.0001 | [5] |
| dal-PLAQUE-2 | CAD | This compound 600 mg/day | 24 months | +10% (mean change from baseline) | - | [6] | |
| Apolipoprotein E (ApoE) | dal-PLAQUE-2 (subset) | CAD | This compound 600 mg/day | 1 year | +24% (in apoB-depleted plasma) | <0.001 | [2][7] |
| Large HDL Particles | dal-PLAQUE-2 (subset) | CAD | This compound 600 mg/day | 1 year | +68.7% | <0.001 | [7][8] |
| Small HDL Particles | dal-PLAQUE-2 (subset) | CAD | This compound 600 mg/day | 1 year | -9.1% | <0.01 | [8] |
| ApoE-containing HDL | dal-PLAQUE-2 (subset) | CAD | This compound 600 mg/day | 1 year | +47% | <0.001 | [2][7] |
| Cholesterol Efflux Capacity | dal-ACUTE | Recent ACS | This compound 600 mg/day | 4 weeks | +9.5% (total efflux) | 0.003 | [5] |
| dal-PLAQUE-2 (subset with ADCY9 AA genotype) | CAD | This compound 600 mg/day | 12 months | +22% | - | [9] |
Table 2: Effects of this compound on HDL in Preclinical Animal Models
| Parameter | Animal Model | Treatment | % Change vs. Control | p-value | Citation |
| HDL-C | Rabbit | This compound | +229% | <0.01 | [10] |
| Rabbit | This compound | >+58% | <0.01 | [7] | |
| Large ApoE-containing HDL | Rabbit | This compound | +66% | <0.001 | [7] |
| HDL-C | Vervet Monkey | This compound | -48% | <0.01 | [10] |
| preβ-HDL | Vervet Monkey | This compound | -69% | <0.01 | [10] |
Note: The unexpected decrease in HDL-C in vervet monkeys suggests species-specific effects of this compound.[10]
Impact on HDL Functionality and Subspecies
This compound's modulation of CETP leads to significant remodeling of HDL particles.
Increase in Large, ApoE-Containing HDL
A consistent finding across both human and rabbit studies is that this compound treatment leads to a significant increase in the concentration of large HDL particles.[7][8] Crucially, these larger particles are enriched in apolipoprotein E.[2][7] In a subset of patients from the dal-PLAQUE-2 study, this compound increased apoE in apoB-depleted plasma by 24% and the formation of apoE-containing HDL by 47%.[2][7] This is a critical observation as apoE is a key ligand for hepatic receptors, such as the LDL receptor (LDLR) and LDLR-related protein 1 (LRP1), which are involved in the final stages of reverse cholesterol transport.
Effects on Cholesterol Efflux Capacity
The primary function of HDL in reverse cholesterol transport is its ability to accept cholesterol from peripheral cells, a process known as cholesterol efflux. Studies have shown that this compound can enhance cholesterol efflux capacity. In the dal-ACUTE study, patients treated with this compound shortly after an acute coronary syndrome event showed a 9.5% increase in total cholesterol efflux.[5] Interestingly, this increase was primarily driven by a non-ABCA1-mediated pathway.[11] Furthermore, the effects of this compound on cholesterol efflux appear to be genotype-dependent. A post-hoc analysis of the dal-PLAQUE-2 trial revealed a 22% increase in cholesterol efflux in patients with the AA genotype at the rs1967309 single nucleotide polymorphism in the adenylate cyclase 9 (ADCY9) gene.[9][12]
HDL Remodeling and Pre-β-HDL Formation
In vitro studies have suggested that this compound, in contrast to other CETP inhibitors, preserves the formation of pre-β-HDL.[10] Pre-β-HDL are small, lipid-poor HDL particles that are considered to be the initial acceptors of cholesterol from cells via the ABCA1 transporter. However, in the dal-ACUTE study, no significant change in pre-β1-HDL levels was observed in patients treated with this compound.[5]
Signaling Pathways and Experimental Workflows
Reverse Cholesterol Transport Pathway and this compound's Point of Intervention
The following diagram illustrates the reverse cholesterol transport pathway and highlights the role of CETP, which is modulated by this compound.
Experimental Workflow for HDL Subspecies Analysis
The characterization of HDL subspecies is crucial for understanding the impact of drugs like this compound. A common and powerful technique is two-dimensional gel electrophoresis.
Detailed Experimental Protocols
HDL Subpopulation Analysis by Two-Dimensional Gel Electrophoresis
This method separates HDL particles based on charge in the first dimension and size in the second dimension, providing high-resolution analysis of HDL subspecies.[13][14]
Materials:
-
Plasma samples
-
Polyethylene glycol (PEG) 6000 for apoB-lipoprotein precipitation
-
Agarose for the first-dimension gel
-
Tris-Tricine buffer
-
Precast gradient polyacrylamide gels (e.g., 4-25%) for the second dimension
-
Tris-Borate-EDTA (TBE) buffer
-
PVDF membrane
-
Primary antibodies (e.g., anti-apoA-I, anti-apoE)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Gel electrophoresis and Western blotting apparatus
-
Imaging system
Procedure:
-
ApoB-Lipoprotein Depletion: Precipitate apoB-containing lipoproteins from plasma by adding PEG 6000, followed by centrifugation. Collect the supernatant containing HDL.
-
First-Dimension Electrophoresis (Charge Separation):
-
Cast a native agarose gel (e.g., 0.7%) in Tris-Tricine buffer.
-
Load the apoB-depleted plasma onto the gel.
-
Perform electrophoresis to separate HDL particles based on their net charge (pre-β, α, and pre-α migrating particles).[15]
-
-
Second-Dimension Electrophoresis (Size Separation):
-
Excise the lane from the agarose gel containing the separated HDL particles.
-
Place the excised agarose gel strip at the top of a gradient polyacrylamide gel.
-
Perform electrophoresis in TBE buffer to separate the HDL particles based on their size.[15]
-
-
Western Blotting:
-
Transfer the separated proteins from the polyacrylamide gel to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the apolipoprotein of interest (e.g., anti-apoE).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the intensity of the spots corresponding to different HDL subspecies using densitometry software.
-
Cholesterol Efflux Capacity Assay
This assay measures the ability of HDL in a patient's serum to accept cholesterol from cultured cells, typically macrophages.[3]
Materials:
-
Macrophage cell line (e.g., J774)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Radiolabeled cholesterol (e.g., [³H]-cholesterol) or a stable isotope-labeled cholesterol (e.g., [d₇]-cholesterol)
-
ApoB-depleted serum from patients
-
Scintillation counter or mass spectrometer
-
Cell lysis buffer
Procedure:
-
Cell Culture and Labeling:
-
Plate macrophages in multi-well plates and allow them to adhere.
-
Label the cells with [³H]-cholesterol or [d₇]-cholesterol in the culture medium overnight. This allows the labeled cholesterol to incorporate into the cellular cholesterol pools.[16]
-
-
Equilibration:
-
Wash the cells to remove excess unincorporated labeled cholesterol.
-
Incubate the cells in a serum-free medium containing a cholesterol acceptor like bovine serum albumin (BSA) to allow for the equilibration of the labeled cholesterol within the cell.
-
-
Cholesterol Efflux:
-
Remove the equilibration medium.
-
Add medium containing the apoB-depleted patient serum (the cholesterol acceptor) to the cells. A control with medium alone (no acceptor) is also included.
-
Incubate for a defined period (e.g., 4-6 hours) to allow for cholesterol efflux.
-
-
Quantification:
-
Collect the medium from each well.
-
Lyse the cells in each well with a lysis buffer.
-
For radiolabeled cholesterol: Measure the radioactivity in an aliquot of the medium and the cell lysate using a scintillation counter.
-
For stable isotope-labeled cholesterol: Extract the cholesterol from the medium and cell lysate and quantify the amount of labeled cholesterol using mass spectrometry.[17]
-
-
Calculation:
-
Calculate the percentage of cholesterol efflux as follows: (Radioactivity/mass of labeled cholesterol in the medium) / (Radioactivity/mass of labeled cholesterol in the medium + Radioactivity/mass of labeled cholesterol in the cell lysate) x 100.
-
Conclusion
This compound's unique modulatory effect on CETP results in a distinct alteration of the HDL profile, characterized by an increase in large, apoE-containing HDL particles. This is accompanied by an enhancement of cholesterol efflux capacity, particularly in individuals with a specific ADCY9 genotype. The detailed experimental protocols provided herein offer a framework for the continued investigation of these effects. While the ultimate clinical utility of this compound remains a subject of ongoing research, the data clearly indicate a significant and specific impact on apoE-containing HDL metabolism, warranting further exploration in the context of precision medicine for cardiovascular disease.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound and anacetrapib increase apolipoprotein E-containing HDL in rabbits and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantifying Cellular Cholesterol Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Study of this compound in Patients Hospitalized for an Acute Coronary Syndrome - American College of Cardiology [acc.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Safety and efficacy of this compound on atherosclerotic disease using novel non-invasive multimodality imaging (dal-PLAQUE): a randomised clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and anacetrapib increase apolipoprotein E-containing HDL in rabbits and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dalcorpharma.com [dalcorpharma.com]
- 10. This compound and anacetrapib differently impact HDL structure and function in rabbits and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Genotype-Dependent Effects of this compound on Cholesterol Efflux and Inflammation: Concordance With Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Native-native 2D gel electrophoresis for HDL subpopulation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Native–Native 2D Gel Electrophoresis for HDL Subpopulation Analysis | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Cholesterol efflux analyses using stable isotopes and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A new method for measuring cholesterol efflux capacity uses stable isotope-labeled, not radioactive-labeled, cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
Dalcetrapib's Influence on Cholesterol Absorption and Synthesis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dalcetrapib, a modulator of the cholesteryl ester transfer protein (CETP), has been investigated for its role in altering lipid profiles, primarily by increasing high-density lipoprotein cholesterol (HDL-C).[1] This technical guide delves into the specific effects of this compound on the intricate balance of cholesterol homeostasis, focusing on its influence on markers of cholesterol absorption and synthesis. While the dal-OUTCOMES trial did not show a clinical benefit in a broad patient population, leading to the termination of the program, subsequent genetic analyses have suggested potential benefits in a specific patient subpopulation.[2][3] Understanding the nuanced effects of this compound on cholesterol metabolism remains a critical area of study. This document provides a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental designs.
Core Mechanism of Action: CETP Modulation
Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides.[4] By modulating CETP activity, this compound was expected to increase HDL-C levels, a factor historically associated with reduced cardiovascular risk.[1][2] Unlike other potent CETP inhibitors, this compound is considered a modulator, leading to a more moderate increase in HDL-C of approximately 30% and having minimal effects on LDL-C levels.[1][5]
Below is a diagram illustrating the role of CETP in reverse cholesterol transport and the point of intervention for this compound.
References
- 1. An update on the clinical development of this compound (RO4607381), a cholesteryl ester transfer protein modulator that increases HDL cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. dalcorpharma.com [dalcorpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Cholesteryl ester transfer protein inhibitors for dyslipidemia: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Binding of Dalcetrapib to Cholesteryl Ester Transfer Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dalcetrapib is a modulator of the cholesteryl ester transfer protein (CETP), a key player in reverse cholesterol transport. Unlike other CETP inhibitors, this compound exhibits a unique mechanism of action, selectively inhibiting the heterotransfer of cholesteryl esters without significantly affecting homotransfer between HDL particles. This guide provides an in-depth technical overview of the molecular interactions between this compound and CETP, focusing on quantitative binding data, detailed experimental methodologies, and the structural basis of its modulatory activity.
Mechanism of Action: Covalent Modulation
This compound is administered as a thioester prodrug. In vivo, it is rapidly hydrolyzed by non-specific esterases and lipases to its pharmacologically active thiol form.[1] This active metabolite then forms a reversible disulfide bond with the Cysteine-13 (Cys13) residue located in the N-terminal region of CETP.[1] This covalent interaction induces a conformational change in the CETP molecule, which is central to its modulatory effect.[1] This change selectively impedes the heterotypic transfer of cholesteryl esters (CE) from high-density lipoproteins (HDL) to very-low-density (VLDL) and low-density lipoproteins (LDL), while preserving the beneficial homotypic transfer of CE between HDL subfractions (e.g., from HDL3 to HDL2).[1] This selective modulation is a distinguishing feature of this compound compared to other CETP inhibitors like torcetrapib or anacetrapib.
Below is a diagram illustrating the metabolic activation and subsequent binding of this compound to CETP.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Dalcetrapib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and purification of Dalcetrapib, a cholesteryl ester transfer protein (CETP) inhibitor. The following sections outline two distinct synthetic methodologies—a two-step synthesis and a one-pot synthesis—along with purification techniques to yield high-purity this compound.
Introduction
This compound, chemically known as S-[2-({[1-(2-ethylbutyl)cyclohexyl]carbonyl}amino)phenyl]-2-methylpropanethioate, is a modulator of the cholesteryl ester transfer protein (CETP) that has been investigated for its potential to raise high-density lipoprotein cholesterol (HDL-C) levels.[1][2] The synthesis of this compound primarily involves the acylation of a thiol precursor, which is obtained by the reduction of a disulfide starting material.[1] This document details improved synthetic procedures that offer advantages in terms of purity and yield over previously patented methods.[1]
Synthesis of this compound
Two primary routes for the synthesis of this compound are presented: a two-step approach involving the isolation of a thiol intermediate and a more streamlined one-pot process.[1]
Method 1: Two-Step Synthesis
This method proceeds via the reduction of a disulfide precursor to a thiol intermediate, which is subsequently acylated to form this compound.[1]
Step 1: Reduction of Disulfide to Thiol
The initial step involves the reduction of the disulfide precursor (1) to the corresponding thiol (2).[1] A notable challenge in this step is the sensitivity of the resulting thiol to oxygen, which can lead to the reformation of the disulfide impurity in the final product.[1]
Experimental Protocol: Reduction of Disulfide using Magnesium in Methanol [1]
-
To a solution of the disulfide precursor 1 (10.0 g) in methanol (100 mL), add magnesium turnings (1.1 g).
-
Stir the reaction mixture under an argon atmosphere for 9 hours in a water bath to maintain the temperature below 50 °C.
-
Remove the solvent under reduced pressure.
-
Partition the residue between 1M HCl (100 mL) and ethyl acetate (EtOAc, 100 mL).
-
Separate the organic phase and wash it with brine (60 mL).
-
Dry the organic phase over magnesium sulfate (MgSO₄) and evaporate the solvent to yield the thiol 2 as an oil that solidifies upon standing.
Step 2: Acylation of Thiol
The synthesized thiol (2) is then acylated using isobutyryl chloride in the presence of a base to yield this compound (3).[1]
Experimental Protocol: Acylation of Thiol [1]
-
Dissolve the thiol intermediate 2 in anhydrous dichloromethane (CH₂Cl₂, 70 mL).
-
Add pyridine (6 mL) to the solution.
-
Add isobutyryl chloride (3.4 mL) dropwise to the reaction mixture.
-
Proceed with purification as described in the purification section.
Method 2: One-Pot Synthesis
This method combines the reduction and acylation steps into a single procedure, avoiding the isolation of the sensitive thiol intermediate.[1] This approach utilizes ethanethiol (EtSH) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for the in-situ generation of the thiol, which is then directly acylated.[1]
Experimental Protocol: One-Pot Synthesis of this compound [1]
-
To a stirred solution of the disulfide precursor 1 (2.0 g), DBU (2.8 mL), and EtSH (0.7 mL) in tetrahydrofuran (THF, 15 mL) at room temperature, add isobutyryl chloride (2.0 mL).
-
After 10 minutes, filter off the precipitated DBU hydrochloride and wash it with diethyl ether (Et₂O, 25 mL).
-
Stir the filtrate with water (25 mL) for 20 minutes.
-
Separate the organic phase and wash it sequentially with water (25 mL) and saturated sodium bicarbonate solution (NaHCO₃, 25 mL).
-
Remove the volatile components under reduced pressure.
-
Proceed with the purification steps.
Purification of this compound
The primary impurity in the synthesis of this compound is the corresponding disulfide, formed by the oxidation of the thiol intermediate.[1] Two methods for the removal of this impurity are presented.
Method 1: Purification using Dithiothreitol (DTT)
Dithiothreitol (DTT) is a reducing agent effective in converting the disulfide impurity back to the desired thiol, which is the active form of the drug.[1] While effective in yielding a highly pure product, DTT is a relatively expensive reagent.[1]
Method 2: Purification by Oxidation
An alternative purification strategy involves the selective oxidation of impurities using hydrogen peroxide (H₂O₂).[1]
Experimental Protocol: Purification by Oxidation [1]
-
Dissolve the crude product from the one-pot synthesis in a mixture of heptane (20 mL) and methanol (14 mL).
-
Add 1% hydrogen peroxide (6 mL) to the solution.
-
Stir the mixture at 35 °C for 1 hour.
-
Proceed with crystallization to obtain pure this compound.
Data Presentation
The following table summarizes the yields for the different synthetic and purification methods.
| Synthesis Method | Purification Method | Starting Material | Product | Yield | Reference |
| Two-Step | Not specified | Disulfide 1 | Thiol 2 | 98% | [1] |
| One-Pot | Oxidation with H₂O₂ | Disulfide 1 | This compound 3 | 82% | [1] |
Analytical Characterization
The purity of the synthesized this compound should be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of pharmaceutical compounds and separating impurities.[3][4] Other useful techniques include Gas Chromatography (GC) for analyzing volatile impurities and Mass Spectrometry (MS) for impurity identification and quantification.[3] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool.[3]
Visualization of Synthetic and Purification Workflows
The following diagrams illustrate the logical flow of the synthesis and purification protocols.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Chemical transformation pathway for this compound synthesis.
References
Application Notes and Protocols for Determining Dalcetrapib's Enzymatic Inhibition of CETP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro assays used to determine the enzymatic inhibition of Cholesteryl Ester Transfer Protein (CETP) by Dalcetrapib. This document includes an overview of the mechanism of action, detailed experimental protocols for commonly used assays, a summary of reported inhibition data, and visual representations of the underlying pathways and workflows.
Introduction to this compound and CETP Inhibition
This compound (formerly JTT-705) is a modulator of Cholesteryl Ester Transfer Protein (CETP), a plasma glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides. By inhibiting CETP, this compound aims to increase HDL cholesterol levels, a therapeutic strategy investigated for the reduction of cardiovascular disease risk.
Unlike other CETP inhibitors that cause nearly complete inhibition, this compound is considered a CETP modulator.[1] It induces a conformational change in CETP, which is thought to be the basis of its modulatory effect.[2] In clinical studies, a 600 mg dose of this compound has been shown to inhibit CETP activity by approximately 30%.[3]
Mechanism of CETP and Inhibition by this compound
CETP plays a central role in reverse cholesterol transport. The inhibition of this protein is a key therapeutic target.
Quantitative Inhibition Data
The inhibitory potency of this compound on CETP has been determined using various in vitro assay systems. The half-maximal inhibitory concentration (IC50) values can differ depending on the assay conditions, such as the source of CETP (recombinant human CETP vs. human plasma-derived CETP).
| Compound | CETP Source | Assay Principle | IC50 Value | Reference |
| This compound (JTT-705) | Recombinant Human CETP (rhCETP) | Not Specified | 204.6 nM (0.2 µM) | [4] |
| This compound (JTT-705) | Human Plasma | Not Specified | 6 µM | [4] |
| This compound (JTT-705) | Human Plasma | Radiometric | 5.5 µM | [5] |
Experimental Protocols
Two primary types of assays are commonly employed to measure CETP activity and its inhibition in vitro: fluorometric assays and radiometric assays.
Fluorometric CETP Inhibition Assay
This method utilizes a donor particle containing a self-quenched fluorescent lipid. In the presence of active CETP, this lipid is transferred to an acceptor particle, resulting in an increase in fluorescence due to dequenching. The inhibition of CETP by a compound like this compound is measured as a decrease in the rate of fluorescence increase. The following is a generalized protocol based on commercially available kits.
Materials:
-
CETP Donor Molecule (self-quenched fluorescent lipid)
-
CETP Acceptor Molecule
-
CETP Assay Buffer
-
Recombinant human CETP or human plasma as a source of CETP
-
This compound
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: ~465-480 nm, Emission: ~511-535 nm)
-
37°C incubator
Experimental Workflow:
Protocol:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in DMSO.
-
Further dilute the compound solutions in CETP Assay Buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid affecting enzyme activity.
-
-
Assay Setup (per well of a 96-well plate):
-
Prepare a master mix containing the appropriate volumes of CETP Assay Buffer, Donor Molecule, and Acceptor Molecule as specified by the kit manufacturer.
-
Add the diluted this compound or vehicle (DMSO in assay buffer for control wells) to the wells.
-
Include wells for "no CETP" control (background fluorescence) and "CETP with vehicle" control (100% activity).
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the CETP source (recombinant protein or plasma) to each well, except for the "no CETP" control wells.
-
The final reaction volume is typically 100-200 µL.
-
-
Incubation:
-
Immediately place the plate in a fluorescence microplate reader set to 37°C.
-
Alternatively, incubate the plate at 37°C for a fixed period (e.g., 60 minutes).
-
-
Data Acquisition:
-
Measure the fluorescence intensity at the specified wavelengths.
-
For kinetic assays, record fluorescence at regular intervals over 1 to 3 hours.
-
For endpoint assays, measure fluorescence after the incubation period.
-
-
Data Analysis:
-
Subtract the background fluorescence (no CETP control) from all readings.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Radiometric CETP Inhibition Assay
This assay measures the transfer of a radiolabeled cholesteryl ester (e.g., [³H]cholesteryl oleate) from donor HDL particles to acceptor VLDL/LDL particles. The separation of donor and acceptor lipoproteins after incubation allows for the quantification of the transferred radioactivity.
Principle of the Radiometric Assay:
Protocol Outline (based on Okamoto et al., 2003): [5]
-
Preparation of Radiolabeled Donor:
-
Radiolabeled HDL containing [³H]cholesteryl oleate is prepared.
-
-
Reaction Mixture:
-
A reaction mixture is prepared containing:
-
Human plasma (as the source of CETP and acceptor lipoproteins).
-
[³H]HDL (donor).
-
Varying concentrations of this compound or vehicle.
-
-
-
Incubation:
-
The mixture is incubated at 37°C for a specified time (e.g., 4 hours).
-
-
Separation of Lipoproteins:
-
After incubation, the reaction is stopped (e.g., by placing on ice).
-
A precipitating reagent (e.g., heparin-manganese chloride) is added to sediment the apolipoprotein B-containing lipoproteins (VLDL/LDL).
-
The mixture is centrifuged to pellet the precipitated lipoproteins.
-
-
Quantification:
-
The radioactivity in an aliquot of the supernatant (containing the HDL fraction) is measured using a liquid scintillation counter.
-
Alternatively, the radioactivity in the pellet (acceptor fraction) can be measured.
-
-
Calculation:
-
The percent of [³H]cholesteryl ester transferred from HDL to VLDL/LDL is calculated.
-
The CETP activity in the presence of this compound is compared to the control to determine the percent inhibition and subsequently the IC50 value.
-
Summary and Best Practices
-
Assay Selection: Fluorometric assays are generally preferred for high-throughput screening due to their simplicity, speed, and avoidance of radioactivity. Radiometric assays, while more complex, are considered a classic and robust method for studying lipid transfer.
-
Source of CETP: Be aware that IC50 values can vary significantly between recombinant CETP and plasma-derived CETP due to the presence of other plasma components that may interact with the drug or the enzyme.
-
Compound Solubility: this compound is a lipophilic compound. Ensure complete solubilization in DMSO and the final assay buffer to obtain accurate results.
-
Controls: Always include appropriate controls, such as "no enzyme," "vehicle," and a known CETP inhibitor as a positive control, to validate the assay performance.
-
Data Interpretation: When comparing IC50 values, it is crucial to consider the specific conditions of the assay used to generate the data.
By employing these standardized in vitro assays, researchers can accurately determine the enzymatic inhibition of CETP by this compound and other potential modulators, providing valuable data for drug development and mechanistic studies.
References
- 1. Cholesteryl ester transfer protein inhibitors for dyslipidemia: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesteryl ester transfer protein (CETP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An update on the clinical development of this compound (RO4607381), a cholesteryl ester transfer protein modulator that increases HDL cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effect of JTT-705 on cholesteryl ester transfer protein and plasma lipid levels in normolipidemic animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Testing of Dalcetrapib in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dalcetrapib is a modulator of Cholesteryl Ester Transfer Protein (CETP) activity, investigated for its potential to raise high-density lipoprotein cholesterol (HDL-C) and impact cardiovascular disease.[1] Unlike other CETP inhibitors, this compound is a thioester prodrug that is rapidly hydrolyzed to its active thiol form.[2] This active metabolite forms a reversible disulfide bond with a cysteine residue (Cys13) in CETP, inducing a conformational change that inhibits the heterotypic transfer of cholesteryl esters from HDL to very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).[2][3][4]
These application notes provide an overview of the preclinical evaluation of this compound in various animal models, summarizing key quantitative data and outlining generalized experimental protocols. The provided information is intended to guide researchers in designing and conducting their own non-clinical studies of this compound and similar compounds.
Data Presentation
The following tables summarize the quantitative effects of this compound in different animal models based on published preclinical studies.
Table 1: Effects of this compound on Plasma Lipids and CETP Activity in Rabbits
| Parameter | Treatment Group | Dosage | Duration | Change from Baseline/Control | Reference |
| HDL-C | This compound | 300 mg/kg/day | 14 days | +25% (p<0.001) | [5] |
| LDL-C | This compound | 300 mg/kg/day | 14 days | -15% (p<0.01) | [5] |
| CETP Activity | This compound | 300 mg/kg/day | 14 days | -57% (p<0.001) | [5] |
Table 2: Effects of this compound on Cholesterol Efflux in Rabbits
| Efflux Assay | Treatment Group | Dosage | Duration | % Increase in Cholesterol Efflux | Reference |
| ABCA1-mediated | This compound | 300 mg/kg/day | 14 days | +57% (p<0.05) | [5] |
Table 3: Effects of this compound on Plasma Lipids and CETP Activity in Hamsters
| Parameter | Treatment Group | Dosage | Duration | Change from Baseline/Control | Reference |
| HDL-C | This compound | 200 mg/kg BID | Not Specified | ~+20% | [6] |
| CETP Activity | This compound | 200 mg/kg BID | Not Specified | ~-60% | [6] |
Table 4: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Administration Route | Dosage | Value | Reference |
| Peak Plasma Concentration (Cmax) of ¹⁴C-dalcetrapib equivalents | Oral | 100 mg/kg | 11.2 - 17.7 µM (at 0.5 and 2h post-dose) | [4] |
Signaling Pathway and Mechanism of Action
This compound's mechanism of action centers on its interaction with CETP, a key protein in reverse cholesterol transport. The following diagram illustrates the proposed signaling pathway.
Caption: Mechanism of action of this compound.
Experimental Workflows
The following diagram provides a general workflow for the preclinical evaluation of this compound in an animal model of atherosclerosis.
Caption: General workflow for preclinical evaluation.
Experimental Protocols
Disclaimer: The following are generalized protocols and may require optimization based on specific laboratory conditions and animal models.
Animal Model and Study Design
-
Animal Model: New Zealand White rabbits or human CETP-transgenic mice are suitable models.[5][7]
-
Acclimatization: Animals should be acclimatized for a minimum of one week prior to the study initiation.
-
Diet-Induced Hypercholesterolemia: To induce atherosclerosis, animals are typically fed a high-fat, high-cholesterol diet.
-
Grouping and Dosing: Animals are randomized into a vehicle control group and one or more this compound treatment groups. This compound is administered orally, for example, via gavage.[5]
Blood Collection and Plasma Analysis
-
Blood Collection: Blood samples are collected at baseline and at specified time points throughout the study via appropriate methods for the chosen animal model (e.g., ear vein in rabbits).
-
Plasma Separation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Lipid Profile: Total cholesterol, HDL-C, LDL-C, and triglycerides are measured using standard enzymatic colorimetric assays.
-
CETP Activity Assay: CETP activity can be measured using a fluorometric assay kit according to the manufacturer's instructions. This typically involves incubating plasma with donor and acceptor lipoprotein particles and measuring the transfer of a fluorescently labeled neutral lipid.
Cholesterol Efflux Assay
-
Cell Culture: J774 murine macrophages are a commonly used cell line for this assay.[8]
-
Cell Labeling: Macrophages are labeled with [³H]-cholesterol.
-
Efflux Stimulation: Cholesterol efflux is stimulated by incubating the labeled cells with apolipoprotein B-depleted serum from the study animals.
-
Quantification: The amount of [³H]-cholesterol transferred from the cells to the medium is quantified by liquid scintillation counting. The percentage of cholesterol efflux is calculated as (radioactivity in the medium / total radioactivity in cells and medium) x 100.
Histopathological Analysis of Atherosclerosis
-
Tissue Collection: At the end of the study, animals are euthanized, and the aorta is carefully dissected.
-
Tissue Fixation and Staining: The aorta is fixed, embedded in paraffin, and sectioned. Sections are stained with hematoxylin and eosin (H&E) for general morphology and Oil Red O for lipid deposition.
-
Image Analysis: The stained sections are imaged, and the atherosclerotic lesion area is quantified using image analysis software. The lesion area is typically expressed as a percentage of the total aortic surface area.
Safety and Toxicology
Preclinical safety and toxicology studies for this compound have been conducted in various species, including rodents and primates.[2] These studies are essential to identify any potential adverse effects before moving to human clinical trials. Key assessments include:
-
General health monitoring
-
Blood chemistry and hematology
-
Urinalysis
-
Gross and microscopic pathology of major organs
Conclusion
The preclinical data from animal models suggest that this compound effectively inhibits CETP activity, leading to increased HDL-C levels and enhanced cholesterol efflux.[5] However, the translation of these findings to clinical efficacy in reducing cardiovascular events has been complex and appears to be dependent on patient genetics.[9] The protocols and data presented here provide a framework for the continued investigation of this compound and other CETP modulators in a preclinical setting. Careful consideration of the animal model and the specific experimental endpoints is crucial for generating meaningful and translatable data.
References
- 1. Safety and efficacy of this compound on atherosclerotic disease using novel non-invasive multimodality imaging (dal-PLAQUE): a randomised clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesteryl ester transfer protein and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound and anacetrapib increase apolipoprotein E-containing HDL in rabbits and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anacetrapib and this compound differentially alters HDL metabolism and macrophage-to-feces reverse cholesterol transport at similar levels of CETP inhibition in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. dalcorpharma.com [dalcorpharma.com]
Application Notes and Protocols: Design and Methodology of Dalcetrapib Clinical Trials
Introduction
Dalcetrapib, a Cholesteryl Ester Transfer Protein (CETP) modulator, has been the subject of extensive clinical investigation to determine its efficacy in reducing cardiovascular events. The initial pivotal phase III trial, dal-OUTCOMES, yielded neutral results, failing to demonstrate a significant benefit in a broad population of patients with recent acute coronary syndrome (ACS) despite raising high-density lipoprotein (HDL) cholesterol levels.[1][2] However, a subsequent retrospective pharmacogenomic analysis of the dal-OUTCOMES data revealed a potential interaction between this compound and a specific genetic variant in the adenylate cyclase type 9 (ADCY9) gene.[3] This led to the design and execution of the dal-GenE trial, a prospective study aimed at evaluating the efficacy of this compound in a genetically defined patient population.[4] These trials represent a significant case study in the evolution of cardiovascular drug development towards a precision medicine approach.
Mechanism of Action and Pharmacogenomic Hypothesis
This compound is a thioester that is rapidly hydrolyzed to its active thiol form.[5] This active metabolite forms a disulfide bond with a cysteine residue in CETP, inducing a conformational change that modulates its activity.[5] Unlike other CETP inhibitors that significantly block the transfer of cholesteryl esters and triglycerides, this compound appears to have a more selective effect, preserving some aspects of HDL maturation.[6]
The key pharmacogenomic finding from the dal-OUTCOMES trial was the association between the clinical response to this compound and the single nucleotide polymorphism (SNP) rs1967309 in the ADCY9 gene.[7][8] Patients with the AA genotype at this locus showed a significant reduction in cardiovascular events when treated with this compound, whereas those with the GG genotype experienced an increased risk, and the AG heterozygotes had a neutral outcome.[9] The proposed mechanism for this interaction involves the interplay between this compound, CETP, and ADCY9 in macrophages within the arterial wall, potentially affecting cholesterol efflux and inflammatory pathways.[10][11]
Clinical Trial Design and Methodology
The dal-OUTCOMES and dal-GenE trials were both large, multicenter, randomized, double-blind, placebo-controlled studies. However, their patient populations and primary objectives differed significantly, reflecting the shift from a broad-based to a genetically targeted approach.
dal-OUTCOMES Trial
The dal-OUTCOMES trial was designed to assess the efficacy and safety of this compound in a general population of patients with a recent ACS.[12]
Patient Population: The trial enrolled approximately 15,871 patients who had experienced an ACS 4 to 12 weeks prior to randomization.[1][12] There were no specific genetic criteria for inclusion.
Treatment: Patients were randomized to receive either 600 mg of this compound daily or a matching placebo, in addition to standard evidence-based care for ACS.[1][13]
Primary Endpoint: The primary efficacy endpoint was a composite of death from coronary heart disease, nonfatal myocardial infarction, ischemic stroke, unstable angina, or cardiac arrest with resuscitation.[1][14]
dal-GenE Trial
The dal-GenE trial was a prospective pharmacogenomic study designed to test the hypothesis that this compound reduces cardiovascular events specifically in patients with the AA genotype at rs1967309 in the ADCY9 gene.[4][9]
Patient Population: This trial enrolled 6,147 patients who had a recent ACS (within 1-3 months) and were confirmed to have the AA genotype at rs1967309 in the ADCY9 gene through a validated genetic test.[9][15]
Treatment: Similar to dal-OUTCOMES, patients were randomized to receive either 600 mg of this compound daily or a matching placebo.[9][15]
Primary Endpoint: The primary endpoint was the time from randomization to the first occurrence of cardiovascular death, resuscitated cardiac arrest, non-fatal myocardial infarction, or non-fatal stroke.[15][16]
Data Presentation
The following tables summarize the key design features and outcomes of the dal-OUTCOMES and dal-GenE trials.
Table 1: Comparison of dal-OUTCOMES and dal-GenE Trial Designs
| Feature | dal-OUTCOMES | dal-GenE |
| Study Objective | To evaluate the efficacy and safety of this compound in patients with recent ACS.[12] | To test the pharmacogenetic hypothesis of this compound's efficacy in patients with recent ACS and the AA genotype at rs1967309 in the ADCY9 gene.[9][15] |
| Patient Population | Patients with a recent ACS (4-12 weeks prior).[12] | Patients with a recent ACS (1-3 months prior) and the AA genotype at rs1967309 in the ADCY9 gene.[9][15] |
| Sample Size | 15,871 patients.[1] | 6,147 patients.[15] |
| Treatment Arms | This compound 600 mg daily vs. Placebo.[1] | This compound 600 mg daily vs. Placebo.[15] |
| Primary Endpoint | Composite of CHD death, nonfatal MI, ischemic stroke, unstable angina, or resuscitated cardiac arrest.[1][14] | Composite of cardiovascular death, resuscitated cardiac arrest, non-fatal MI, or non-fatal stroke.[15][16] |
| Genetic Screening | None for enrollment; retrospective GWAS performed.[3] | Mandatory prospective screening for the AA genotype at rs1967309 in the ADCY9 gene.[9] |
Table 2: Summary of Key Outcomes
| Outcome | dal-OUTCOMES (Overall Population) | dal-OUTCOMES (AA Genotype Subgroup) | dal-GenE (AA Genotype Population) |
| Primary Endpoint Event Rate (this compound) | 8.3%[13] | Data suggests a 39% reduction in events compared to placebo.[7][17] | 9.5%[15] |
| Primary Endpoint Event Rate (Placebo) | 8.0%[13] | - | 10.6%[15] |
| Hazard Ratio (HR) | 1.04 (95% CI: 0.93-1.16)[13] | 0.61 (95% CI: 0.41-0.92)[17] | 0.88 (95% CI: 0.75-1.03)[15] |
| P-value | 0.52[13] | - | 0.12[15] |
| Effect on HDL-C | ~31-40% increase from baseline.[1][18] | No significant difference in HDL-C change between genotypes.[10] | Not reported as a primary outcome, but expected to be similar to dal-OUTCOMES. |
| Effect on LDL-C | Minimal effect.[1][18] | - | Not reported as a primary outcome. |
Experimental Protocols
Genetic Screening and Genotyping in dal-GenE
A critical methodological component of the dal-GenE trial was the prospective genetic screening of potential participants.
Objective: To identify and enroll patients with the AA genotype at the rs1967309 locus in the ADCY9 gene.
Protocol:
-
Sample Collection: Whole blood samples were collected from patients who met the clinical inclusion criteria for the trial.[9][19]
-
DNA Extraction: DNA was extracted from the whole blood samples in a central laboratory.[9]
-
Genotyping Assay: A validated real-time polymerase chain reaction (PCR) test, the cobas® ADCY9 genotype system, was used to determine the genotype at the rs1967309 locus.[9][19]
-
Result Reporting: The genotyping results were made available to the clinical research sites within 2-4 days of the blood draw to facilitate timely enrollment of eligible patients.[9][19]
Genome-Wide Association Study (GWAS) on dal-OUTCOMES Data
The pharmacogenomic hypothesis for this compound was generated from a retrospective GWAS performed on a subset of the dal-OUTCOMES participants.
Objective: To identify genetic variants associated with the cardiovascular outcomes in patients treated with this compound.
Protocol:
-
Cohort Selection: A discovery cohort of 5,749 patients from the dal-OUTCOMES trial was selected for the GWAS.[7][17]
-
Genotyping: DNA samples from these patients were genotyped using a high-density SNP array (e.g., Illumina HumanOmni2.5Exome BeadChip).[20]
-
Statistical Analysis: A genome-wide association analysis was conducted to test for an interaction between each SNP, the treatment assignment (this compound vs. placebo), and the primary cardiovascular endpoint.[7]
-
Signal Identification and Validation: A significant association was identified for SNPs in the ADCY9 gene, with rs1967309 being a prominent marker.[7][17] These findings were then supported by data from a smaller imaging trial, dal-PLAQUE-2.[17]
Visualizations
This compound Clinical Trial Workflow
Caption: Workflow from the broad dal-OUTCOMES trial to the targeted dal-GenE trial.
Proposed Mechanism of this compound and ADCY9 Interaction
Caption: Hypothesized interaction of this compound, CETP, and ADCY9 genotypes.
The journey of this compound from the broad-based dal-OUTCOMES trial to the genetically targeted dal-GenE trial exemplifies the growing importance of pharmacogenomics in drug development. While this compound did not ultimately demonstrate a statistically significant benefit in the dal-GenE trial's primary endpoint, the study provided valuable insights into the potential for precision medicine in cardiovascular disease. The methodologies employed, particularly the prospective genotyping and the initial GWAS that generated the hypothesis, serve as a roadmap for future investigations into gene-drug interactions in complex diseases. These trials underscore the complexity of HDL metabolism and its role in atherosclerosis, highlighting that simply raising HDL levels may not be sufficient to confer cardiovascular benefit, and that the genetic context of an individual can be a critical determinant of therapeutic response.
References
- 1. Effects of this compound in patients with a recent acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dalcorpharma.com [dalcorpharma.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Study design of Dal-GenE, a pharmacogenetic trial targeting reduction of cardiovascular events with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholesteryl ester transfer protein inhibitors for dyslipidemia: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. circgenetics.ahajournals.org [circgenetics.ahajournals.org]
- 8. Role of Adenylate Cyclase 9 in the Pharmacogenomic Response to this compound: Clinical Paradigm and Molecular Mechanisms in Precision Cardiovascular Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Role of Adenylate Cyclase 9 in the Pharmacogenomic Response to this compound: Clinical Paradigm and Molecular Mechanisms in Precision Cardiovascular Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. Rationale and design of the dal-OUTCOMES trial: efficacy and safety of this compound in patients with recent acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Study of this compound in Patients Hospitalized for an Acute Coronary Syndrome - American College of Cardiology [acc.org]
- 14. vrn.nl [vrn.nl]
- 15. Pharmacogenetics-guided this compound therapy after an acute coronary syndrome: the dal-GenE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacogenetics-guided this compound therapy after an acute coronary syndrome: the dal-GenE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacogenomic determinants of the cardiovascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. illumina.com [illumina.com]
Standard dosage and administration of Dalcetrapib in research settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the standard dosage, administration, and key experimental protocols for the investigational drug Dalcetrapib, a Cholesteryl Ester Transfer Protein (CETP) modulator. The information is collated from major clinical trials to guide research and development efforts.
Introduction
This compound is a modulator of Cholesteryl Ester Transfer Protein (CETP) designed to raise high-density lipoprotein cholesterol (HDL-C) levels.[1] Its clinical development has highlighted a significant pharmacogenomic interaction, where its efficacy in reducing cardiovascular events is notably influenced by the patient's genotype at the rs1967309 locus within the adenylate cyclase type 9 (ADCY9) gene.[2][3] Specifically, individuals with the AA genotype have shown a potential benefit from this compound treatment.[2]
Standard Dosage and Administration in Clinical Research
The standard dosage of this compound in pivotal Phase II and III clinical trials, such as dal-OUTCOMES and dal-GenE, has been consistent.[1][2]
Table 1: Standard Dosage and Administration of this compound
| Parameter | Details | Source(s) |
| Dosage | 600 mg | [1][2] |
| Frequency | Once daily | [2] |
| Route of Administration | Oral | [2] |
| Formulation | Film-coated tablets (e.g., two 300 mg tablets) | [4] |
| Administration with Food | Recommended to be taken with the largest meal of the day. | [4] |
| Target Population (in key trials) | Patients with a recent acute coronary syndrome (ACS). The dal-GenE trial specifically enrolled patients with the AA genotype at variant rs1967309 in the ADCY9 gene. | [2][4] |
Mechanism of Action and Signaling Pathway
This compound functions by modulating the activity of CETP, a plasma protein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). By inhibiting this transfer, this compound leads to an increase in HDL-C levels.[1]
The therapeutic effect of this compound is intricately linked to a pharmacogenomic interaction with the ADCY9 gene. In individuals with the rs1967309 AA genotype, this compound has been associated with a reduction in cardiovascular events. The proposed mechanism involves the interplay between CETP modulation and the signaling cascade regulated by adenylate cyclase 9.
Experimental Protocols
The following are detailed protocols for key assays used in the clinical evaluation of this compound. These protocols are based on standard methodologies and commercially available kits that are representative of those used in large-scale clinical trials.
Quantification of this compound in Human Plasma using HPLC-MS/MS
This protocol is adapted from a validated method for the determination of this compound and its metabolites in human plasma.[5]
Objective: To accurately quantify the concentration of this compound's active thiol metabolite in human plasma.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)
-
C18 reverse-phase HPLC column
-
Human plasma samples (collected in EDTA tubes)
-
This compound analytical standard
-
Internal standard (e.g., a stable isotope-labeled version of the analyte)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Dithiothreitol (DTT)
-
N-ethylmaleimide (NEM)
-
Ultrapure water
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 25 µL of the internal standard solution.
-
Add 25 µL of DTT solution to reduce disulfide bonds.
-
Vortex briefly and incubate at 37°C for 30 minutes.
-
Add 25 µL of NEM solution to derivatize the free thiol.
-
Vortex briefly and incubate at room temperature for 15 minutes.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:water with 0.1% formic acid).
-
-
HPLC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: C18, e.g., 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start with 95% A, ramp to 95% B, then re-equilibrate).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (example transitions):
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Monitor the specific mass-to-charge (m/z) transitions for the derivatized this compound thiol and the internal standard.
-
-
-
Quantification:
-
Construct a calibration curve using standard solutions of known concentrations.
-
Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
CETP Activity Assay
This protocol is based on commercially available fluorometric assay kits.[6][7][8]
Objective: To measure the cholesteryl ester transfer activity in plasma samples.
Principle: The assay utilizes a donor particle containing a self-quenched fluorescently labeled neutral lipid. In the presence of CETP, this lipid is transferred to an acceptor particle, resulting in an increase in fluorescence that is proportional to the CETP activity.
Materials:
-
CETP Activity Assay Kit (containing donor molecule, acceptor molecule, and assay buffer)
-
Fluorometric microplate reader (Excitation ~465 nm, Emission ~535 nm)
-
96-well black microplate
-
Plasma samples
-
Positive control (e.g., pooled normal human plasma or rabbit serum provided in the kit)
-
CETP inhibitor for negative control (optional)
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer as per the kit instructions.
-
Thaw all components on ice.
-
-
Assay Protocol:
-
In a 96-well black microplate, add the following to each well:
-
Sample wells: 5 µL of plasma sample + assay buffer to a final volume of 50 µL.
-
Positive control well: 5 µL of positive control + assay buffer to a final volume of 50 µL.
-
Blank well: 50 µL of assay buffer.
-
-
Prepare the reaction mix by combining the donor and acceptor molecules according to the kit's protocol.
-
Add 50 µL of the reaction mix to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 1-3 hours), protected from light.
-
Measure the fluorescence intensity at Ex/Em = 465/535 nm.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the blank from all sample and control readings.
-
CETP activity can be expressed as the change in fluorescence units per unit of time or can be quantified using a standard curve if provided with the kit.
-
Genotyping of ADCY9 rs1967309
This protocol is based on the widely used TaqMan® SNP Genotyping Assay methodology.[9][10]
Objective: To determine the genotype (AA, AG, or GG) at the rs1967309 locus in the ADCY9 gene from genomic DNA.
Materials:
-
Genomic DNA extracted from whole blood
-
TaqMan® SNP Genotyping Assay for rs1967309 (containing specific primers and VIC/FAM labeled probes)
-
TaqMan® Genotyping Master Mix
-
Real-Time PCR instrument
-
Optical-quality PCR plates and seals
Procedure:
-
DNA Preparation:
-
Extract genomic DNA from whole blood samples using a standard extraction kit.
-
Quantify the DNA concentration and normalize to a working concentration (e.g., 10 ng/µL).
-
-
PCR Reaction Setup:
-
Prepare the reaction mix in a sterile tube on ice. For a 10 µL reaction volume per well:
-
5.0 µL TaqMan® Genotyping Master Mix (2x)
-
0.5 µL TaqMan® SNP Genotyping Assay (20x)
-
3.5 µL Nuclease-free water
-
-
Gently vortex the reaction mix and centrifuge briefly.
-
Dispense 9 µL of the reaction mix into each well of the PCR plate.
-
Add 1 µL of the normalized genomic DNA (10 ng) to each corresponding well.
-
Include positive controls for each genotype (AA, AG, GG) and a no-template control (NTC).
-
Seal the plate securely with an optical adhesive film.
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells.
-
-
Real-Time PCR:
-
Place the plate in a Real-Time PCR instrument.
-
Run the following thermal cycling protocol (example):
-
Enzyme Activation: 95°C for 10 minutes
-
Denaturation: 95°C for 15 seconds (40 cycles)
-
Annealing/Extension: 60°C for 1 minute (40 cycles)
-
-
-
Allelic Discrimination:
-
After the PCR run, perform an endpoint read.
-
The instrument's software will plot the fluorescence data (VIC vs. FAM) to generate an allelic discrimination plot, from which the genotype of each sample can be determined.
-
References
- 1. An update on the clinical development of this compound (RO4607381), a cholesteryl ester transfer protein modulator that increases HDL cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Study design of Dal-GenE, a pharmacogenetic trial targeting reduction of cardiovascular events with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dalcorpharma.com [dalcorpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. abcam.com [abcam.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. abcam.com [abcam.com]
- 9. protocols.io [protocols.io]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application of MRI and PET/CT Imaging to Assess Dalcetrapib's Vascular Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a detailed overview of the use of Magnetic Resonance Imaging (MRI) and Positron Emission Tomography/Computed Tomography (PET/CT) in evaluating the vascular effects of Dalcetrapib, a modulator of Cholesteryl Ester Transfer Protein (CETP). The information is primarily derived from the dal-PLAQUE clinical trial, a landmark study that utilized multimodality imaging to assess the impact of this compound on atherosclerosis.
Introduction
This compound modulates CETP activity, leading to an increase in high-density lipoprotein cholesterol (HDL-C) levels.[1][2] The rationale for its development was based on the inverse epidemiological relationship between HDL-C and the risk of coronary artery disease.[2] Non-invasive imaging techniques such as MRI and PET/CT are invaluable tools in clinical trials to directly visualize and quantify the structural and inflammatory changes in the arterial wall in response to therapeutic interventions.[1][3] The dal-PLAQUE trial was a phase 2b, double-blind, multicenter study designed to assess the safety and efficacy of this compound on atherosclerotic plaque burden and inflammation using these advanced imaging modalities as primary endpoints.[1][3]
Data Presentation
The following tables summarize the key quantitative data from the dal-PLAQUE trial, comparing the effects of this compound to placebo.
Table 1: MRI-Assessed Changes in Carotid Artery Plaque Burden at 24 Months
| Parameter | Placebo Group (n=49) | This compound Group (n=52) | Change from Baseline Relative to Placebo (90% CI) | Nominal p-value |
| Total Vessel Area (mm²) | Increase | Smaller Increase | -4.01 mm² (-7.23 to -0.80) | 0.04[1] |
| Wall Area (mm²) | Increase | Smaller Increase | -2.20 mm² (-4.54 to 0.13) | Not Significant[1] |
| Normalized Wall Index (%) | Increase | Smaller Increase | +0.60% (-1.2 to 2.5) | Not Significant[1] |
Table 2: PET/CT-Assessed Changes in Arterial Inflammation
| Parameter | Timepoint | Placebo Group | This compound Group | Change from Baseline Relative to Placebo (90% CI) | Nominal p-value |
| Index Vessel Most-Diseased-Segment Target-to-Background Ratio (TBR) | 6 Months | No significant change | No significant change | Not different between groups | Not Significant[1] |
| Carotid Artery Most-Diseased-Segment TBR | 6 Months | Increase | 7% Reduction | -7.3% (-13.5 to -0.8) | 0.07[1] |
Experimental Protocols
dal-PLAQUE Clinical Trial Protocol
This protocol outlines the key methodologies employed in the dal-PLAQUE study.
a. Study Design: A phase 2b, double-blind, randomized, placebo-controlled, multicenter trial.[1][3]
b. Patient Population: 130 patients (aged 18-75 years) with or at high risk of coronary heart disease were randomized.[1]
c. Intervention:
d. Imaging Schedule:
-
Baseline: MRI and PET/CT scans were performed before randomization.[3]
-
Follow-up PET/CT: 3 and 6 months.[3]
-
Follow-up MRI: 6, 12, and 24 months.[3]
MRI Protocol for Atherosclerosis Assessment
This protocol provides a representative methodology for quantitative assessment of carotid artery atherosclerosis based on techniques used in the dal-PLAQUE and similar studies.
a. Patient Preparation: No specific patient preparation is typically required for carotid MRI.
b. MRI System: 1.5T or 3.0T MRI scanner.
c. Imaging Coils: Phased-array surface coils are used to enhance the signal-to-noise ratio in the carotid arteries.
d. MRI Sequences: A multi-sequence protocol is employed to characterize different plaque components:
-
Time-of-Flight (TOF) Angiography: To localize the carotid bifurcation and areas of stenosis.
-
T1-weighted (T1w) Black-Blood Imaging: Provides information on plaque morphology and can identify intraplaque hemorrhage.
-
T2-weighted (T2w) Black-Blood Imaging: Useful for identifying the lipid-rich necrotic core and inflammation.
-
Proton Density-weighted (PDw) Black-Blood Imaging: Provides good contrast between the vessel wall and surrounding tissues.
-
Contrast-Enhanced T1-weighted (CE-T1w) Imaging: Gadolinium-based contrast agents are used to enhance areas of inflammation and neovascularization within the plaque.
e. Representative MRI Sequence Parameters (for 3.0T):
| Sequence | Repetition Time (TR) | Echo Time (TE) | Flip Angle | Slice Thickness |
| TOF | 20-30 ms | 3-7 ms | 20-30° | 1-2 mm |
| T1w Black-Blood | 500-800 ms | 10-20 ms | 90° | 2 mm |
| T2w Black-Blood | 2000-3000 ms | 40-80 ms | 90° | 2 mm |
| PDw Black-Blood | 2000-3000 ms | 10-20 ms | 90° | 2 mm |
| CE-T1w Black-Blood | 500-800 ms | 10-20 ms | 90° | 2 mm |
f. Image Analysis:
-
Manual or semi-automated segmentation of the inner (lumen) and outer vessel wall boundaries on each axial image slice.
-
Calculation of quantitative metrics:
-
Total Vessel Area (TVA): Area within the outer wall boundary.
-
Lumen Area (LA): Area within the inner wall boundary.
-
Wall Area (WA): TVA - LA.
-
Normalized Wall Index (NWI): WA / TVA.
-
Plaque Composition Analysis: Segmentation of different plaque components (e.g., lipid-rich necrotic core, calcification, hemorrhage) based on their signal characteristics across the different weighted images.
-
PET/CT Protocol for Vascular Inflammation
This protocol details the methodology for assessing arterial wall inflammation using 18F-Fluorodeoxyglucose (FDG) PET/CT.
a. Patient Preparation:
-
Fasting: Patients should fast for at least 6 hours prior to 18F-FDG injection to minimize physiological glucose uptake in the myocardium and improve image quality.
-
Blood Glucose: Blood glucose levels should be checked before tracer injection and should ideally be below 150 mg/dL.
b. Radiotracer and Administration:
-
Radiotracer: 18F-FDG.
-
Dose: A typical intravenous dose is 370 MBq (10 mCi), adjusted for body weight.
-
Uptake Time: Imaging is performed approximately 90-180 minutes after 18F-FDG injection to allow for tracer uptake in inflammatory cells and clearance from the blood pool.
c. PET/CT Acquisition:
-
Scanner: A hybrid PET/CT scanner.
-
CT Scan: A low-dose CT scan is performed for attenuation correction and anatomical localization of the PET signal. A contrast-enhanced CT can be performed for better anatomical delineation of the vessel wall.
-
PET Scan: PET data is acquired over the region of interest (e.g., neck and chest to cover the carotid arteries and aorta).
d. Image Analysis:
-
Image Reconstruction: PET images are reconstructed using an iterative algorithm with attenuation correction.
-
Region of Interest (ROI) Placement: ROIs are drawn on the co-registered CT images around the arterial wall of interest (e.g., carotid artery, aorta) on multiple axial slices.
-
Quantification of 18F-FDG Uptake:
-
Standardized Uptake Value (SUV): The mean and maximum SUV (SUVmean and SUVmax) are calculated within the arterial ROIs.
-
Target-to-Background Ratio (TBR): To correct for blood pool activity, the arterial SUV is normalized to the SUV of a background region, typically the jugular vein or superior vena cava. TBR is calculated as:
TBR = SUVmax (artery) / SUVmean (vein)
-
The most-diseased-segment TBR is often reported, which is the average TBR of the 1-2 cm segment with the highest 18F-FDG uptake.
-
Visualizations
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Safety and efficacy of this compound on atherosclerotic disease using novel non-invasive multimodality imaging (dal-PLAQUE): a randomised clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Co-administration of Dalcetrapib with Statins or Ezetimibe: Application Notes and Protocols for Experimental Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental co-administration of Dalcetrapib with statins (e.g., Atorvastatin) or ezetimibe in preclinical models. The following sections detail the quantitative outcomes, experimental protocols, and relevant biological pathways associated with these combination therapies, designed to facilitate further research and drug development in the field of cardiovascular disease.
Data Presentation: Quantitative Outcomes of Co-administration
The following tables summarize the key quantitative data from experimental studies involving the co-administration of this compound with a statin (Atorvastatin) in a rabbit model and the combination of this compound with ezetimibe in a human study.
Table 1: Effects of this compound and Atorvastatin Co-administration on Plasma Lipids and CETP Activity in Rabbits [1]
| Treatment Group | Change in HDL-C | Change in LDL-C | CETP Activity Inhibition |
| This compound | +81% (p<0.01) | - | 57% (p<0.001) |
| Atorvastatin | -53% (p<0.05) | - | - |
| This compound + Atorvastatin | +110% (p<0.001 vs Atorvastatin) | - | 67% (p<0.001) |
Data derived from studies in New Zealand White rabbits. Atorvastatin was shown to not significantly impact the HDL-C raising effect of this compound.[2]
Table 2: Effects of this compound and Ezetimibe Co-administration on Plasma Lipids in Healthy Humans [3][4]
| Treatment Group | Change in HDL-C | Change in LDL-C |
| This compound (900 mg) | +25.6% | - |
| Ezetimibe (10 mg) | - | -20.9% |
| This compound (900 mg) + Ezetimibe (10 mg) | +29.8% | -35.9% |
This study in healthy males showed an additive effect on LDL-C lowering when this compound was co-administered with ezetimibe, while the HDL-C increase from this compound was maintained.[5][6]
Experimental Protocols
The following are detailed protocols for key experiments in preclinical models to study the effects of co-administering this compound with statins or ezetimibe.
Protocol 1: Induction of Atherosclerosis in New Zealand White Rabbits and Drug Administration
This protocol is based on established methods for inducing atherosclerosis in rabbits to study the effects of lipid-modifying therapies.[7][8][9]
1. Animal Model:
- Species: Male New Zealand White rabbits.
- Age: 3-4 months.
- Housing: Housed individually in cages with a 12-hour light/dark cycle and ad libitum access to water.
2. Induction of Atherosclerosis:
- Diet: Feed a high-cholesterol diet (HCD) containing 1-2% cholesterol for a period of 8-12 weeks to induce atherosclerotic lesions.[7][8][10]
- Monitoring: Monitor plasma lipid levels (Total Cholesterol, LDL-C, HDL-C, Triglycerides) at baseline and regular intervals (e.g., every 4 weeks) to confirm the development of hypercholesterolemia.
3. Drug Administration:
- Grouping: Divide rabbits into the following groups (n=8-10 per group):
- Control (HCD only)
- This compound (e.g., 300 mg/kg/day, mixed with feed)
- Statin (e.g., Atorvastatin, 2.5 mg/kg/day, mixed with feed)[2]
- This compound + Statin
- Ezetimibe (e.g., 1-2 mg/kg/day, by oral gavage)
- This compound + Ezetimibe
- Duration: Administer drugs for the final 4-8 weeks of the HCD feeding period.
4. Sample Collection and Analysis:
- Blood Collection: Collect blood samples from the marginal ear vein at baseline and at the end of the treatment period after an overnight fast.
- Lipid Profile Analysis: Centrifuge blood to obtain plasma and analyze for Total Cholesterol, LDL-C, HDL-C, and Triglycerides using standard enzymatic kits.
- CETP Activity Assay: Measure CETP activity in plasma using a commercially available fluorometric assay kit.
- Atherosclerotic Plaque Analysis: At the end of the study, euthanize the animals and perfuse the aorta with saline followed by a fixative. Excise the aorta, stain with Sudan IV to visualize lipid-rich plaques, and quantify the lesion area using image analysis software. Histological analysis of aortic sections can also be performed to assess plaque composition.[11]
Protocol 2: Evaluation of Reverse Cholesterol Transport in Hamsters
This protocol is adapted from studies investigating the effects of lipid-modifying drugs on reverse cholesterol transport (RCT).[6][12] Hamsters are a suitable model as they possess CETP activity.
1. Animal Model:
- Species: Male Golden Syrian hamsters.
- Diet: Feed a high-fat, high-cholesterol diet to induce a dyslipidemic phenotype.
2. Macrophage Labeling:
- Isolate peritoneal macrophages from donor hamsters.
- Label the macrophages with [3H]-cholesterol in vitro.
- Wash the cells to remove excess unincorporated label.
3. Drug Administration and Macrophage Injection:
- Grouping: Divide hamsters into treatment groups: Control, this compound, Statin, this compound + Statin, Ezetimibe, and this compound + Ezetimibe. Administer drugs for a period of 7-14 days.
- Injection: On the final day of treatment, inject the [3H]-cholesterol-labeled macrophages intraperitoneally into the recipient hamsters.
4. Fecal and Plasma Analysis:
- Feces Collection: Collect feces for 48-72 hours post-injection.
- Sterol Excretion: Extract neutral and acidic sterols from the feces and quantify the amount of [3H]-label in each fraction using liquid scintillation counting to determine the rate of macrophage-to-feces RCT.
- Plasma Analysis: Collect blood at specified time points to measure the appearance of [3H]-cholesterol in the plasma and in HDL fractions.
Signaling Pathways and Mechanisms of Action
The co-administration of this compound with statins or ezetimibe involves the modulation of distinct yet interconnected pathways in lipid metabolism.
This compound's Mechanism of Action: this compound inhibits Cholesteryl Ester Transfer Protein (CETP), which mediates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (VLDL and LDL). This inhibition leads to an increase in HDL-C levels.
Statins' Mechanism of Action: Statins inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. This leads to a decrease in intracellular cholesterol, upregulation of LDL receptors on hepatocytes, and consequently, increased clearance of LDL-C from the circulation.
Ezetimibe's Mechanism of Action: Ezetimibe inhibits the intestinal absorption of dietary and biliary cholesterol by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein on the brush border of enterocytes.
Potential Synergistic Pathways: While direct synergistic signaling pathways are still under investigation, the combination therapies likely exert their effects through complementary mechanisms. The combination of this compound and a statin targets both HDL and LDL metabolism, potentially leading to a more favorable overall lipid profile. The addition of ezetimibe to this compound therapy could further reduce the available pool of cholesterol for lipoprotein assembly and transport, complementing the HDL-raising effect of this compound with a reduction in cholesterol absorption. Furthermore, some studies suggest a potential link between this compound's effects and the ADCY9 gene, which is involved in cAMP signaling and may influence cholesterol efflux.[13][14]
Visualizations
References
- 1. This compound and anacetrapib increase apolipoprotein E-containing HDL in rabbits and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lack of clinically relevant drug–drug interactions when this compound is co-administered with ezetimibe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lack of clinically relevant drug-drug interactions when this compound is co-administered with ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modulating cholesteryl ester transfer protein activity maintains efficient pre-β-HDL formation and increases reverse cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction and evaluation of atherosclerosis in New Zealand white rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation on the Effectiveness of High Cholesterol Diet Feeding in Inducing Early and Established Atherosclerotic Lesions in New Zealand White Rabbits [imrpress.com]
- 9. Rabbit models for the study of human atherosclerosis: from pathophysiological mechanisms to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Principles and Applications of Rabbit Models for Atherosclerosis Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ezetimibe Enhances Macrophage-to-Feces Reverse Cholesterol Transport in Golden Syrian Hamsters Fed a High-Cholesterol Diet [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. ahajournals.org [ahajournals.org]
Application Notes and Protocols: Measuring Endothelial Function with Brachial Flow-Mediated Dilatation After Dalcetrapib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial dysfunction is an early event in the pathogenesis of atherosclerosis and is characterized by reduced bioavailability of nitric oxide (NO). Brachial artery flow-mediated dilatation (FMD) is a non-invasive ultrasound-based method widely used to assess endothelium-dependent vasodilation, providing a functional measure of endothelial health. Dalcetrapib is a modulator of cholesteryl ester transfer protein (CETP) that raises high-density lipoprotein cholesterol (HDL-C) levels. The dal-VESSEL clinical trial investigated the effects of this compound on endothelial function as measured by FMD. These application notes provide a summary of the findings and a detailed protocol for assessing FMD in a clinical research setting based on the methodologies employed in such trials.
This compound's Effect on Endothelial Function and Lipids
The dal-VESSEL trial was a randomized, double-blind, placebo-controlled study that evaluated the effect of 600 mg/day of this compound on FMD in patients with or at risk of coronary heart disease.[1][2][3] The primary outcome was the change in FMD from baseline at 12 weeks. The study found that despite significantly increasing HDL-C levels and reducing CETP activity, this compound did not improve endothelial function as measured by brachial FMD.[1][2][3]
Quantitative Data Summary
The following table summarizes the key quantitative findings from the dal-VESSEL trial, comparing the effects of this compound to placebo.
| Parameter | Treatment Group | Baseline | Change at 12 Weeks | Change at 36 Weeks |
| Flow-Mediated Dilatation (%) | This compound | 4.0 ± 2.4 | No significant change vs. placebo (p=0.1764) | No significant change vs. placebo (p=0.9515) |
| Placebo | 4.1 ± 2.2 | |||
| HDL-Cholesterol (%) | This compound | - | +27% (placebo-corrected, p<0.0001) | +31% (placebo-corrected, p<0.0001) |
| Placebo | - | |||
| LDL-Cholesterol | This compound | - | No significant change | No significant change |
| Placebo | - | |||
| CETP Activity (%) | This compound | - | -53% (placebo-corrected, p<0.0001) | -56% (placebo-corrected, p<0.0001) |
| Placebo | - |
Data presented as mean ± standard deviation where applicable. Percentage changes for HDL-C and CETP activity are placebo-corrected.[1][2][3]
Experimental Protocol: Brachial Artery Flow-Mediated Dilatation
This protocol outlines the standardized procedure for measuring brachial artery FMD, a critical tool for assessing endothelial function in clinical trials.
Patient Preparation
-
Fasting: Patients should fast for at least 8-12 hours prior to the measurement.
-
Abstinence: Patients should refrain from smoking, caffeine, and alcohol for at least 12 hours before the study.
-
Medication: Vasoactive medications should be withheld for an appropriate duration, as determined by the study protocol and in consultation with a physician.
-
Resting Period: The patient should rest in a quiet, temperature-controlled room for at least 10-15 minutes in the supine position before the measurements begin.
Equipment
-
High-resolution ultrasound system with a linear array transducer (≥7.5 MHz).
-
Blood pressure cuff.
-
ECG monitoring system.
-
Computer with software for image acquisition and analysis.
Brachial Artery Imaging
-
The patient's arm is extended and immobilized in a comfortable position.
-
The brachial artery is scanned in a longitudinal plane, 2-15 cm above the antecubital fossa.
-
The ultrasound probe is positioned to obtain a clear image of the anterior and posterior walls of the artery.
-
Once a satisfactory image is obtained, the probe position is marked and maintained throughout the study.
Baseline Measurement
-
A baseline longitudinal image of the brachial artery is recorded for at least 1 minute.
-
The diameter of the brachial artery is measured at end-diastole, triggered by the R-wave on the ECG.
Induction of Reactive Hyperemia
-
A blood pressure cuff is placed on the forearm, distal to the imaged segment of the brachial artery.
-
The cuff is inflated to a suprasystolic pressure (typically 200-300 mmHg or at least 50 mmHg above systolic pressure) for 5 minutes to induce ischemia.
Post-Occlusion Measurement
-
After 5 minutes, the cuff is rapidly deflated, causing a surge in blood flow (reactive hyperemia).
-
Continuous ultrasound recording of the brachial artery begins just before cuff deflation and continues for at least 3 minutes after deflation.
-
The diameter of the brachial artery is continuously measured to capture the maximal post-hyperemia diameter.
Data Analysis
-
The FMD is calculated as the percentage change in the brachial artery diameter from baseline to the maximum diameter recorded after cuff deflation. FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100
-
Automated edge-detection software is recommended for precise and reproducible measurements of the arterial diameter.
Visualizations
Signaling Pathway of this compound and Endothelial Function
Caption: this compound inhibits CETP, leading to increased HDL-C. The proposed downstream effect on endothelial function via eNOS and NO was not observed in clinical trials.
Experimental Workflow for Brachial FMD Measurement
Caption: Standardized workflow for the non-invasive measurement of brachial artery flow-mediated dilatation.
References
Application Notes and Protocols for the Quantification of Dalcetrapib and its Metabolites in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical methods used to quantify Dalcetrapib and its primary metabolites in plasma. The methodologies described are based on published literature and are intended to guide researchers in developing and implementing robust bioanalytical assays.
Introduction
This compound is a cholesteryl ester transfer protein (CETP) modulator developed for the prevention of cardiovascular diseases. It is a thioester prodrug that is rapidly hydrolyzed in vivo to its pharmacologically active thiol metabolite (this compound-thiol). This active thiol exists in a dynamic equilibrium with its disulfide dimer and mixed disulfides formed with endogenous thiols like albumin and glutathione. For accurate quantification of the total active form, a sample preparation method involving reduction and derivatization is necessary. The primary circulating metabolites of this compound-thiol are the S-methyl and S-glucuronide conjugates.[1][2]
The standard analytical approach for the simultaneous quantification of this compound-thiol and its major metabolites in plasma is column-switching liquid chromatography with tandem mass spectrometry (LC-MS/MS).[1][2]
Metabolic Pathway of this compound
This compound undergoes a series of metabolic transformations in the body. The initial hydrolysis of the thioester prodrug yields the active this compound-thiol. This thiol is then subject to conjugation reactions, primarily S-methylation and S-glucuronidation. Further metabolism can occur, including oxidation of the S-methyl group to a sulfoxide and sulfone, as well as hydroxylation and keto-formation on the ethylbutyl cyclohexyl moiety, leading to a multitude of minor metabolites.[3]
Quantitative Analytical Method: LC-MS/MS
A robust and sensitive column-switching LC-MS/MS method has been developed for the simultaneous quantification of this compound-thiol, its S-methyl metabolite, and its S-glucuronide metabolite in plasma.[1][2]
Summary of Quantitative Data
The following table summarizes the performance characteristics of the validated LC-MS/MS method.
| Analyte | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%Bias) | Recovery |
| This compound-Thiol | 5 | <15% (<20% at LLOQ) | 85-115% | ~100% |
| S-Methyl Metabolite | 5 | <15% (<20% at LLOQ) | 85-115% | ~100% |
| S-Glucuronide Metabolite | 50 | <15% (<20% at LLOQ) | 85-115% | ~100% |
Data sourced from Heinig et al. (2012).[1][2]
Experimental Protocols
Protocol 1: Plasma Sample Preparation
This protocol describes the reduction of disulfide bonds and derivatization of the resulting free thiol for the quantification of total this compound-thiol.
Materials:
-
Human plasma samples
-
Dithiothreitol (DTT) solution
-
N-ethylmaleimide (NEM) solution
-
Internal Standard (stable isotope-labeled this compound-thiol, S-methyl metabolite, and S-glucuronide metabolite)
-
Acetonitrile
-
Ammonium hydroxide (for basic conditions)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add the internal standard solution.
-
Add DTT solution under basic conditions (e.g., in the presence of ammonium hydroxide) to reduce all disulfide forms of this compound-thiol to the free thiol.
-
Incubate the mixture to allow for complete reduction.
-
Add NEM solution to derivatize the free thiol group, forming a stable thioether adduct.
-
Incubate to ensure complete derivatization.
-
Precipitate proteins by adding acetonitrile.
-
Vortex the samples thoroughly.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
Note: The exact concentrations of DTT and NEM, as well as incubation times and temperatures, should be optimized during method development.
Protocol 2: Column-Switching LC-MS/MS Analysis
This protocol provides a general outline for the chromatographic separation and mass spectrometric detection of this compound-NEM, the S-methyl metabolite, and the S-glucuronide metabolite.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a column-switching valve.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Trap Column: A short, reversed-phase column for initial sample cleanup and concentration.
-
Analytical Column: A reversed-phase C18 or similar column for chromatographic separation.
-
Mobile Phase A: Aqueous buffer (e.g., ammonium formate or acetate, potentially at a basic pH).
-
Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol).
-
Gradient: A suitable gradient program to achieve separation of the analytes.
-
Flow Rate: Typical for the column dimensions used.
-
Column Temperature: Controlled, e.g., 40 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in both positive and negative ion modes to optimize detection for different analytes.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound-NEM, the S-methyl metabolite, the S-glucuronide metabolite, and their respective internal standards need to be determined by direct infusion and optimization.
Column-Switching Procedure:
-
Loading Phase: The sample extract is loaded onto the trap column with a high-aqueous mobile phase to retain the analytes while salts and other polar interferences are washed to waste.
-
Elution and Separation Phase: The valve is switched to place the trap column in-line with the analytical column. The analytes are then eluted from the trap column onto the analytical column by the gradient mobile phase for chromatographic separation.
-
Detection: The separated analytes elute from the analytical column into the mass spectrometer for detection.
Conclusion
The described analytical methodology provides a reliable and sensitive approach for the quantification of this compound and its major metabolites in plasma. The key steps involve a specific sample preparation procedure to account for the reactive thiol group of the active metabolite, followed by a robust column-switching LC-MS/MS analysis. This application note and the accompanying protocols serve as a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics.
References
Troubleshooting & Optimization
Technical Support Center: Dalcetrapib Off-Target Effects and Toxicity Profile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects and toxicity profile of Dalcetrapib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a cholesteryl ester transfer protein (CETP) inhibitor.[1] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins in exchange for triglycerides.[2] By inhibiting CETP, this compound increases HDL cholesterol levels.[3][4] Unlike other CETP inhibitors such as anacetrapib and evacetrapib, this compound has a more modest effect on HDL-C levels (approximately a 30% increase) and a negligible effect on low-density lipoprotein (LDL) cholesterol.[1]
Q2: What are the known off-target effects of this compound, particularly concerning blood pressure?
Concerns about off-target effects of CETP inhibitors arose from the clinical trial of torcetrapib, which was associated with increased blood pressure and aldosterone levels.[5][6] However, extensive clinical and preclinical studies have shown that this compound does not share these adverse off-target effects.
In the dal-OUTCOMES trial, a large phase 3 study, this compound was associated with a very small but statistically significant increase in systolic blood pressure of 0.6 mm Hg compared to placebo.[7][8] The dal-VESSEL trial, which specifically investigated vascular effects, found no significant change in ambulatory blood pressure over 36 weeks of treatment.[5][9] Preclinical studies in rats also demonstrated that unlike torcetrapib, this compound did not increase blood pressure or the expression of genes related to the renin-angiotensin-aldosterone system (RAAS).[2][10]
Q3: How does this compound affect markers of inflammation?
The effect of this compound on inflammatory markers appears to be influenced by a patient's genetic makeup, specifically variations in the adenylate cyclase 9 (ADCY9) gene.[11][12]
In the general population of the dal-OUTCOMES trial, there was a small median increase in high-sensitivity C-reactive protein (hs-CRP) of 0.2 mg/L with this compound treatment compared to placebo.[7][8][13] The dal-PLAQUE study also reported an increase in hs-CRP and lipoprotein-associated phospholipase A2 (Lp-PLA2) mass with this compound.[14][15]
However, a pharmacogenomic analysis of the dal-OUTCOMES trial revealed that patients with the AA genotype at the rs1967309 polymorphism in the ADCY9 gene did not show a significant increase in hs-CRP levels with this compound treatment. In contrast, individuals with the AG or GG genotypes did show an increase.[11][12]
Q4: Are there any other noteworthy toxicological findings associated with this compound?
Phase I studies with single ascending doses up to 4500 mg and multiple ascending doses up to 3900 mg for 7 days found this compound to be generally safe and well-tolerated.[16] The most commonly reported adverse events in clinical trials were mild to moderate and included diarrhea/stool abnormalities, dizziness, headache, and sleep disturbances.[17] Importantly, this compound has not been found to have clinically relevant effects on aldosterone production, unlike torcetrapib.[3][18]
A noteworthy finding from the dal-OUTCOMES trial was that this compound treatment was associated with a reduced incidence of new-onset type 2 diabetes.[19]
Troubleshooting Guides
Scenario 1: Unexpected Increase in Blood Pressure in an Animal Model Treated with this compound.
-
Possible Cause: While preclinical studies in rats have shown no effect on blood pressure, species-specific effects cannot be entirely ruled out. The animal model being used may have a different sensitivity.
-
Troubleshooting Steps:
-
Verify Drug Integrity: Ensure the this compound used is of high purity and has not degraded.
-
Confirm Dosing: Double-check dose calculations and administration protocol to rule out an overdose.
-
Monitor RAAS Markers: Measure plasma renin activity, aldosterone, and angiotensin II levels to investigate if the blood pressure increase is mediated by the renin-angiotensin-aldosterone system.
-
Control for Confounding Factors: Ensure that other experimental conditions (e.g., diet, stress) are not contributing to the observed blood pressure changes.
-
Consider a Different Animal Model: If the effect persists and is deemed a significant confounder, consider using a different animal model for the study.
-
Scenario 2: Inconsistent Results in Inflammatory Marker Assays in Cell Culture Experiments with this compound.
-
Possible Cause: The observed effects of this compound on inflammation in vivo are linked to the ADCY9 genotype. This genetic context is absent in many standard cell lines.
-
Troubleshooting Steps:
-
Characterize Cell Line Genetics: If possible, determine the ADCY9 genotype of the cell line being used.
-
Use Genotyped Primary Cells: For more clinically relevant results, consider using primary cells (e.g., peripheral blood mononuclear cells) from genotyped human donors (AA, AG, and GG at rs1967309).
-
Control for Experimental Variability: Ensure consistent cell passage numbers, media components, and treatment durations.
-
Measure a Panel of Markers: Instead of relying on a single inflammatory marker, measure a panel of cytokines and chemokines to get a more comprehensive picture of the inflammatory response.
-
Quantitative Data Summary
Table 1: Key Safety and Efficacy Parameters from the dal-OUTCOMES Trial
| Parameter | This compound Group | Placebo Group | p-value |
| Primary Cardiovascular Endpoint | 8.3% | 8.0% | 0.52 |
| Change in HDL Cholesterol | +31% to +40% | +4% to +11% | <0.001 |
| Change in LDL Cholesterol | Minimal effect | Minimal effect | NS |
| Change in Systolic Blood Pressure | +0.6 mm Hg | --- | <0.0001 |
| Change in hs-CRP (median) | +0.2 mg/L | --- | <0.001 |
Data sourced from the dal-OUTCOMES clinical trial results.[7][8][20]
Table 2: Hemodynamic and Inflammatory Marker Changes in the dal-VESSEL Trial
| Parameter | This compound Group (Change from Baseline) | Placebo Group (Change from Baseline) | p-value (Placebo-corrected) |
| Ambulatory Blood Pressure (Systolic) | No significant change | No significant change | NS |
| Flow-Mediated Dilation (FMD) | No significant change | No significant change | NS |
| hs-CRP | No significant change | No significant change | NS |
| Lp-PLA2 mass | +17% | No significant change | <0.001 |
Data sourced from the dal-VESSEL clinical trial results.[5][9][21]
Experimental Protocols
Assessment of Endothelial Function (Flow-Mediated Dilation - FMD)
As performed in the dal-VESSEL trial, FMD of the brachial artery is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation, a key indicator of vascular health.
-
Patient Preparation: Patients should fast for at least 8 hours and abstain from caffeine, alcohol, and smoking for at least 12 hours before the measurement.
-
Baseline Imaging: The brachial artery is imaged in a longitudinal section using a high-resolution ultrasound system. Baseline artery diameter and blood flow velocity are recorded.
-
Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to at least 50 mmHg above systolic pressure for 5 minutes to induce ischemia.
-
Post-Occlusion Imaging: The cuff is rapidly deflated, and the brachial artery diameter is continuously monitored for at least 5 minutes to capture the maximum dilation.
-
Data Analysis: FMD is calculated as the percentage change in the artery diameter from baseline to the maximum diameter achieved after cuff release.
Ambulatory Blood Pressure Monitoring (ABPM)
Utilized in the dal-VESSEL trial to provide a comprehensive assessment of blood pressure over a 24-hour period.
-
Device Fitting: A portable, automated blood pressure cuff is fitted to the non-dominant arm of the subject.
-
Monitoring Period: The device is programmed to record blood pressure at regular intervals (e.g., every 20-30 minutes during the day and every 30-60 minutes at night) for 24 hours.
-
Patient Diary: Subjects are instructed to maintain a diary of their activities, sleep times, and any symptoms experienced during the monitoring period.
-
Data Analysis: The collected data is downloaded and analyzed to determine average 24-hour, daytime, and nighttime blood pressure, as well as blood pressure load and dipping status.
Measurement of Inflammatory Biomarkers
As conducted in the dal-OUTCOMES and dal-PLAQUE trials, plasma or serum samples are analyzed for various inflammatory markers.
-
Sample Collection and Processing: Whole blood is collected in appropriate anticoagulant tubes (e.g., EDTA for plasma, serum separator tubes for serum). Samples are centrifuged to separate plasma or serum, which is then aliquoted and stored at -80°C until analysis.
-
Assay Methods:
-
High-sensitivity C-reactive protein (hs-CRP): Typically measured using a high-sensitivity immunoturbidimetric assay.
-
Lipoprotein-associated phospholipase A2 (Lp-PLA2): Can be measured using an immunoassay to determine mass or an activity assay.
-
Other cytokines and adhesion molecules (e.g., IL-6, ICAM-1, VCAM-1): Measured using multiplex immunoassays (e.g., Luminex-based assays) or individual enzyme-linked immunosorbent assays (ELISAs).
-
-
Quality Control: Commercially available quality control materials should be run with each assay to ensure accuracy and precision.
Visualizations
Caption: Mechanism of CETP inhibition by this compound.
Caption: Workflow for assessing off-target effects.
References
- 1. Cholesteryl ester transfer protein inhibitors for dyslipidemia: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: no off-target toxicity on blood pressure or on genes related to the renin-angiotensin-aldosterone system in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and tolerability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. academic.oup.com [academic.oup.com]
- 6. gregorykatz.substack.com [gregorykatz.substack.com]
- 7. A Study of this compound in Patients Hospitalized for an Acute Coronary Syndrome - American College of Cardiology [acc.org]
- 8. Effects of this compound in patients with a recent acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound: no off-target toxicity on blood pressure or on genes related to the renin-angiotensin-aldosterone system in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dalcorpharma.com [dalcorpharma.com]
- 12. Genotype-Dependent Effects of this compound on Cholesterol Efflux and Inflammation: Concordance With Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. Serum Inflammatory Biomarkers and Plaque Inflammation Assessed by 18F-Fluorodeoxyglucose Positron Emission Tomography/Computed Tomography in the dal-PLAQUE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety and efficacy of this compound on atherosclerotic disease using novel non-invasive multimodality imaging (dal-PLAQUE): a randomised clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safety, tolerability and pharmacokinetics of this compound following single and multiple ascending doses in healthy subjects: a randomized, double-blind, placebo-controlled, phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Redirecting to https://onderzoekmetmensen.nl/en/trial/35295 [onderzoekmetmensen.nl]
- 18. scienceopen.com [scienceopen.com]
- 19. This compound Reduces Risk of New-Onset Diabetes in Patients With Coronary Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medscape.com [medscape.com]
- 21. Vascular effects and safety of this compound in patients with or at risk of coronary heart disease: the dal-VESSEL randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the reasons for Dalcetrapib's clinical trial futility
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand the reasons behind the clinical trial futility of Dalcetrapib. The information is presented in a question-and-answer format to directly address specific issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the termination of the this compound clinical development program?
The this compound development program, particularly the pivotal phase III dal-OUTCOMES trial, was terminated due to a lack of clinically meaningful efficacy.[1][2] Despite successfully increasing high-density lipoprotein cholesterol (HDL-C) levels, this compound failed to reduce the risk of cardiovascular events in the overall patient population studied.[3][4]
Q2: How did this compound affect lipid profiles in clinical trials?
This compound, a cholesteryl ester transfer protein (CETP) modulator, demonstrated a consistent and significant increase in HDL-C levels, typically in the range of 30-40% from baseline.[3][5] However, unlike other CETP inhibitors such as anacetrapib and evacetrapib, this compound had a negligible effect on low-density lipoprotein cholesterol (LDL-C) levels.[6]
Q3: Was there a patient subpopulation that responded differently to this compound?
Yes, a post-hoc pharmacogenomic analysis of the dal-OUTCOMES trial identified a significant interaction between this compound's efficacy and a specific single nucleotide polymorphism (SNP), rs1967309, in the adenylate cyclase type 9 (ADCY9) gene.[7][8][9]
-
AA Genotype: Patients homozygous for the 'A' allele (AA) at rs1967309 showed a 39% reduction in cardiovascular events when treated with this compound compared to placebo.[10][11]
-
GG Genotype: Conversely, patients homozygous for the 'G' allele (GG) experienced an increased risk of cardiovascular events with this compound treatment.[7][10]
-
AG Genotype: Heterozygous individuals (AG) had a neutral outcome.[10]
This finding suggests that the clinical utility of this compound may be limited to a genetically defined subpopulation.
Q4: What were the off-target effects of this compound observed in clinical trials?
The dal-OUTCOMES trial revealed several off-target effects, although they were modest:
-
Increased Blood Pressure: A small but statistically significant increase in systolic blood pressure (approximately 0.6 mmHg) was observed in the this compound group compared to placebo.[3][4]
-
Inflammation: Treatment with this compound was associated with an increase in high-sensitivity C-reactive protein (hs-CRP), a marker of inflammation.[3][12] This effect was also found to be dependent on the ADCY9 genotype, with no significant increase observed in patients with the protective AA genotype.[13][14]
Troubleshooting Experimental Discrepancies
Issue 1: Inconsistent results in cholesterol efflux assays with this compound treatment.
-
Possible Cause: The observed effect of this compound on cholesterol efflux is highly dependent on the ADCY9 genotype of the cell line or patient samples being used.
-
Troubleshooting Steps:
-
Genotype your samples: Determine the rs1967309 genotype of your experimental subjects or cell lines.
-
Stratify your analysis: Analyze the cholesterol efflux data based on the ADCY9 genotype (AA, AG, GG). A significant increase in cholesterol efflux is expected primarily in the AA genotype group when treated with this compound.[13][14]
-
Standardize macrophage differentiation: Ensure consistent differentiation of monocytes to macrophages, as this can impact cholesterol efflux capacity.
-
Issue 2: Observing an unexpected pro-inflammatory response with this compound in vitro.
-
Possible Cause: The pro-inflammatory response, as indicated by increased hs-CRP, is a known effect of this compound in the general population and is linked to the ADCY9 genotype.
-
Troubleshooting Steps:
-
Genotype verification: Confirm the rs1967309 genotype of your experimental system. An increase in inflammatory markers is more likely in GG and AG genotypes.[13][14]
-
Control for other inflammatory stimuli: Ensure that the observed pro-inflammatory effect is not due to other confounding factors in your experimental setup.
-
Measure a panel of inflammatory markers: To get a comprehensive picture, measure a range of inflammatory cytokines in addition to hs-CRP.
-
Quantitative Data Summary
Table 1: Key Efficacy and Safety Outcomes from the dal-OUTCOMES Trial
| Parameter | This compound Group | Placebo Group | Hazard Ratio (95% CI) / p-value |
| Primary Cardiovascular Endpoint | 8.3% | 8.0% | 1.04 (0.93-1.16), p=0.52[3] |
| Change in HDL-C | ~30-40% increase[3][5] | 4-11% increase[5] | - |
| Change in LDL-C | Negligible[3][4] | Negligible | - |
| Change in Systolic Blood Pressure | +0.6 mmHg[3][4] | - | p < 0.0001[3] |
| Change in hs-CRP (median) | +0.2 mg/dL[3] | No significant change | p < 0.001[3] |
Table 2: Genotype-Dependent Effects of this compound
| Genotype (rs1967309) | Effect on Cardiovascular Events (vs. Placebo) | Change in Cholesterol Efflux with this compound | Change in hs-CRP with this compound |
| AA | 39% reduction[10][11] | 22.3% increase[14] | -1.0% (no significant change)[14] |
| AG | Neutral[10] | - | 18.7% increase[14] |
| GG | 27% increase[10] | 7.8% increase (similar to placebo)[14] | 18.1% increase[14] |
Experimental Protocols
1. Cholesterol Efflux Capacity Assay
This protocol is a generalized method for assessing the ability of patient serum (containing HDL) to accept cholesterol from macrophages.
-
Cell Culture:
-
Culture J774 mouse macrophages or human THP-1 monocyte-derived macrophages.
-
Plate cells in a 48-well plate and allow them to adhere.
-
-
Cholesterol Loading:
-
Label cells with a radioactive tracer, typically 3H-cholesterol, in a serum-containing medium for 24 hours.
-
Equilibrate the labeled cells with a serum-free medium containing a cAMP agonist (e.g., 8-Br-cAMP) to upregulate ABCA1 expression.
-
-
Efflux Measurement:
-
Incubate the labeled and equilibrated macrophages with patient serum (typically 2.8% apolipoprotein B-depleted serum) for 4 hours.
-
After incubation, collect the supernatant (containing effluxed cholesterol) and lyse the cells to measure the remaining cellular cholesterol.
-
Quantify the radioactivity in both the supernatant and the cell lysate using liquid scintillation counting.
-
-
Calculation:
-
Cholesterol Efflux (%) = [Radioactivity in supernatant / (Radioactivity in supernatant + Radioactivity in cell lysate)] x 100
-
2. High-Sensitivity C-Reactive Protein (hs-CRP) Measurement
-
Sample Collection: Collect whole blood in serum separator tubes. Allow to clot and then centrifuge to separate the serum. Store serum at -80°C until analysis.
-
Assay Principle: A high-sensitivity immunoturbidimetric assay is commonly used.
-
Patient serum is mixed with a latex-based reagent coated with anti-human CRP antibodies.
-
The CRP in the serum binds to the antibodies, causing agglutination of the latex particles.
-
The degree of agglutination is measured as an increase in turbidity (absorbance of light) at a specific wavelength.
-
The turbidity is proportional to the concentration of CRP in the sample, which is determined by comparison to a standard curve.
-
Visualizations
Caption: Interaction of this compound with CETP and the ADCY9 genotype.
Caption: Logical workflow of this compound's clinical trial outcomes.
References
- 1. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 2. pharmatimes.com [pharmatimes.com]
- 3. A Study of this compound in Patients Hospitalized for an Acute Coronary Syndrome - American College of Cardiology [acc.org]
- 4. medscape.com [medscape.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Cholesteryl ester transfer protein inhibitors for dyslipidemia: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Adenylate Cyclase 9 in the Pharmacogenomic Response to this compound: Clinical Paradigm and Molecular Mechanisms in Precision Cardiovascular Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Adenylate Cyclase 9 in the Pharmacogenomic Response to this compound: Clinical Paradigm and Molecular Mechanisms in Precision Cardiovascular Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Safety and efficacy of this compound on atherosclerotic disease using novel non-invasive multimodality imaging (dal-PLAQUE): a randomised clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dalcorpharma.com [dalcorpharma.com]
- 14. ahajournals.org [ahajournals.org]
Technical Support Center: Investigating the Variable Efficacy of Dalcetrapib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the limited efficacy of Dalcetrapib in broad patient populations. The information provided is intended to assist in the design and interpretation of experiments related to this compound and its pharmacogenomic interactions.
Troubleshooting Guides
Issue: Inconsistent or Lack of Efficacy Observed in Pre-clinical or Clinical Studies
Researchers may encounter variability in the response to this compound, ranging from a lack of a discernible effect to unexpected adverse outcomes. This guide provides a structured approach to troubleshooting these observations.
Table 1: Summary of Clinical Trial Data for this compound
| Trial | Patient Population | Genotype | N | Primary Endpoint | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value | Citation |
| dal-OUTCOMES | Post-Acute Coronary Syndrome (ACS) | All | 15,871 | Composite of CHD death, nonfatal MI, ischemic stroke, unstable angina, or cardiac arrest with resuscitation | No significant reduction | --- | --- | [1][2] |
| dal-OUTCOMES (Retrospective Analysis) | Post-ACS | AA at rs1967309 | Subset of 5,749 | Composite cardiovascular endpoint | 0.61 | --- | 2.1x10⁻⁸ | [3][4] |
| dal-OUTCOMES (Retrospective Analysis) | Post-ACS | GG at rs1967309 | Subset of 5,749 | Composite cardiovascular endpoint | 1.27 | --- | --- | [3][5] |
| dal-GenE (Intent-to-Treat) | Post-ACS | AA at rs1967309 | 6,147 | Composite of CV death, resuscitated cardiac arrest, non-fatal MI, or non-fatal stroke | 0.88 | 0.75-1.03 | 0.12 | [3][6][7][8] |
| dal-GenE (On-Treatment) | Post-ACS | AA at rs1967309 | --- | Composite of CV death, resuscitated cardiac arrest, non-fatal MI, or non-fatal stroke | 0.83 | 0.70-0.98 | 0.03 | [6][7][8] |
| dal-GenE (Pre-COVID-19) | Post-ACS | AA at rs1967309 | --- | Composite of CV death, resuscitated cardiac arrest, non-fatal MI, or non-fatal stroke | 0.82 | 0.68-0.98 | 0.03 | [6][7][8] |
| dal-GenE (Fatal and Non-Fatal MI) | Post-ACS | AA at rs1967309 | --- | Fatal and non-fatal myocardial infarction | 0.79 | 0.65-0.96 | 0.02 | [7][8] |
Experimental Protocol: Genotyping for ADCY9 rs1967309
A critical step in investigating the variable response to this compound is to determine the genotype of the subjects at the single nucleotide polymorphism (SNP) rs1967309 in the adenylate cyclase type 9 (ADCY9) gene.
Methodology:
-
Sample Collection: Obtain a whole blood or saliva sample from the subject.
-
DNA Extraction: Isolate genomic DNA from the collected sample using a commercially available DNA extraction kit.
-
Genotyping Assay: Utilize a validated genotyping assay, such as a TaqMan SNP Genotyping Assay or equivalent, to determine the genotype at rs1967309. The cobas® ADCY9 genotype test was used in the dal-GenE trial.[7]
-
Data Analysis: Analyze the results to classify subjects into one of three genotypes: AA, AG, or GG.
Frequently Asked Questions (FAQs)
Q1: Why did the initial dal-OUTCOMES trial fail to show a benefit of this compound?
The dal-OUTCOMES trial, which enrolled a broad population of patients with recent acute coronary syndrome, did not demonstrate a significant reduction in cardiovascular events with this compound treatment.[1][2] Subsequent pharmacogenomic analyses of the trial data revealed a strong interaction between the treatment effect and a genetic variant in the ADCY9 gene.[3][4][9] This suggests that the neutral overall result was due to a combination of benefit in some patients and potential harm or lack of effect in others, depending on their genetic makeup.
Q2: What is the role of the ADCY9 gene in the response to this compound?
The ADCY9 gene encodes for adenylate cyclase type 9, an enzyme involved in cellular signaling. A single nucleotide polymorphism (SNP) in this gene, rs1967309, has been identified as a key modulator of the response to this compound.[9][10] Patients with the AA genotype at this SNP appear to derive a cardiovascular benefit from this compound, while those with the GG genotype may experience an increased risk of cardiovascular events.[3][5] The exact mechanism of this interaction is still under investigation but is thought to involve the interplay between CETP inhibition, cholesterol efflux, and inflammatory pathways.[9][10]
Q3: The dal-GenE trial, which only enrolled patients with the favorable AA genotype, did not meet its primary endpoint in the main analysis. Does this invalidate the pharmacogenomic hypothesis?
While the intent-to-treat analysis of the dal-GenE trial did not reach statistical significance for its primary endpoint, several pre-specified and on-treatment analyses showed a clinically meaningful and statistically significant benefit for this compound in patients with the AA genotype.[6][7][8] The trial's results were significantly impacted by the COVID-19 pandemic, which altered the rates of cardiovascular events and follow-up.[6][7][8] Analyses of the data censored before the pandemic showed a significant reduction in the primary endpoint.[6][7][8] Therefore, while the primary result was not positive, the totality of the data from the dal-GenE trial still supports the pharmacogenomic hypothesis. A confirmatory trial, Dal-GenE-2, is planned to further evaluate the efficacy of this compound in this genetically defined population.[11]
Q4: What are the key differences in the mechanism of action between this compound and other CETP inhibitors?
This compound is considered a CETP modulator rather than a potent inhibitor.[10] It produces a more modest increase in HDL-C (around 30%) compared to other CETP inhibitors like anacetrapib and evacetrapib, which can increase HDL-C by over 100%.[10][12] Additionally, this compound has minimal effect on LDL-C levels, whereas other CETP inhibitors can significantly lower LDL-C.[12] These differences in pharmacological profile may contribute to the distinct interaction observed with the ADCY9 genotype.
Visualizations
Caption: Proposed signaling pathway of this compound's interaction with CETP and ADCY9.
Caption: Experimental workflow for a pharmacogenomically-guided clinical trial of this compound.
References
- 1. dalcorpharma.com [dalcorpharma.com]
- 2. medscape.com [medscape.com]
- 3. academic.oup.com [academic.oup.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. ahajournals.org [ahajournals.org]
- 6. dalcorpharma.com [dalcorpharma.com]
- 7. dicardiology.com [dicardiology.com]
- 8. biospace.com [biospace.com]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Role of Adenylate Cyclase 9 in the Pharmacogenomic Response to this compound: Clinical Paradigm and Molecular Mechanisms in Precision Cardiovascular Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dalcorpharma.com [dalcorpharma.com]
- 12. Cholesteryl ester transfer protein inhibitors for dyslipidemia: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the species-dependent effects of Dalcetrapib.
Troubleshooting Guides
Issue: Inconsistent or unexpected effects of this compound on HDL-C levels in different animal models.
Question: We are observing a robust increase in HDL-C in our rabbit model, but a decrease or no significant change in our primate (monkey) model. Is this a known issue?
Answer: Yes, this is a well-documented species-dependent effect of this compound. While this compound effectively raises HDL-C in rabbits, it has been shown to cause a paradoxical decrease in HDL-C levels in vervet monkeys.[1] This highlights the critical importance of species selection in preclinical studies of this compound.
Troubleshooting Steps:
-
Verify Species-Specific Responses: Confirm that your observations align with published data. Expect an increase in HDL-C in rabbits and potentially a decrease in certain primate species.[1][2]
-
Analyze CETP Activity: Measure Cholesteryl Ester Transfer Protein (CETP) activity in plasma samples from both species. In rabbits, this compound should inhibit CETP activity. In monkeys, the effect can be different, with some studies suggesting this compound might enhance cholesterol transfer from HDL to apoB-lipoproteins.[1]
-
Assess HDL Particle Size and Function: The quality and functionality of HDL particles are as important as the quantity. It is recommended to analyze HDL particle size distribution and cholesterol efflux capacity. In rabbits, this compound tends to increase large HDL particles and improve cholesterol efflux.[3] In contrast, in monkeys, it may reduce preβ-HDL and decrease cholesterol efflux capacity.[1]
-
Investigate Off-Target Effects: Be aware that this compound may have CETP-independent, off-target effects that are species-specific.[1] For instance, it has been shown to reduce HDL-C in wild-type mice, a species that lacks CETP.[1]
Issue: Difficulty in translating preclinical efficacy from rabbit models to potential human outcomes.
Question: Our rabbit atherosclerosis studies show promising results with this compound, but we are concerned about the clinical translatability given the failures of other CETP inhibitors and the unique profile of this compound. What should we consider?
Answer: This is a valid concern. While rabbits are a useful model due to their expression of CETP, the human response to this compound is more complex and has been shown to be dependent on a specific genetic background.[4][5][6] The landmark dal-OUTCOMES trial showed no overall benefit in a broad patient population.[7][8][9]
Troubleshooting/Considerations:
-
Human Genotype Context: The clinical efficacy of this compound is strongly linked to polymorphisms in the adenylate cyclase type 9 (ADCY9) gene.[4][5][10] Specifically, individuals with the AA genotype at rs1967309 show a reduction in cardiovascular events, while those with the GG genotype may have an increased risk.[4][6] Preclinical findings in rabbits will not capture this crucial pharmacogenomic interaction.
-
Focus on Functional Endpoints: Beyond lipid levels, investigate functional endpoints such as reverse cholesterol transport (RCT) and anti-inflammatory effects. This compound's effect on cholesterol efflux and C-reactive protein (hs-CRP) in humans is also ADCY9 genotype-dependent.[10]
-
Comparative Studies with Other CETP Inhibitors: If feasible, comparative studies with other CETP inhibitors like anacetrapib within the same animal model can provide valuable context, as their mechanisms and effects can differ.[1][11]
Frequently Asked Questions (FAQs)
Q1: Why does this compound have opposite effects on HDL-C in rabbits and monkeys?
A1: The exact mechanisms are still under investigation, but it is hypothesized to be due to differences in the CETP protein structure between species and potential off-target effects. This compound's active thiol form covalently binds to a specific cysteine residue in human CETP.[12] Variations in the CETP structure in different species could alter this interaction. In monkeys, it has been suggested that this compound may paradoxically enhance the activity of CETP, leading to lower HDL-C.[1]
Q2: What is the role of the ADCY9 gene in the human response to this compound?
A2: The ADCY9 gene encodes for adenylate cyclase type 9, an enzyme involved in cyclic AMP (cAMP) signaling. The proposed mechanism involves an intracellular interaction where this compound inhibits CETP-mediated transfer of cholesteryl esters, leading to an accumulation of free cholesterol in the endoplasmic reticulum. In individuals with the protective AA genotype at rs1967309, it is thought that reduced ADCY9 activity leads to higher cAMP levels, which in turn upregulates ABCA1-mediated cholesterol efflux, thus protecting from the consequences of free cholesterol accumulation.[5][13][14]
Q3: Are there established protocols for assessing this compound's effects on CETP activity and cholesterol efflux?
A3: Yes, standardized assays are available.
-
CETP Activity Assay: Fluorometric assay kits are commercially available to measure CETP activity in plasma. These kits typically use a donor particle containing a fluorescently labeled lipid and an acceptor particle. The transfer of the fluorescent lipid from the donor to the acceptor is measured over time.[15]
-
Cholesterol Efflux Assay: This assay quantifies the ability of HDL to accept cholesterol from cells, typically macrophages. The process involves labeling cellular cholesterol with a radioactive or fluorescent tag, equilibrating the label, and then incubating the cells with the HDL particles to be tested. The amount of labeled cholesterol transferred to the media is then quantified.[16][17][18][19][20]
Q4: Can we use rodent models for studying this compound?
A4: Standard rodent models like mice and rats are generally not suitable for studying the primary CETP-inhibitory effects of this compound because they naturally lack the CETP gene.[21] However, they can be useful for investigating potential CETP-independent, off-target effects.[1] For studying CETP-dependent mechanisms, transgenic mice expressing human CETP or species that naturally express CETP, such as rabbits or hamsters, are more appropriate.[22][23]
Data Presentation
Table 1: Species-Dependent Effects of this compound on Plasma Lipids and CETP Activity
| Species | Change in HDL-C | Change in LDL-C | Change in CETP Activity | Reference(s) |
| Rabbit | Significant Increase (e.g., +229%) | No significant change or mild reduction | Significant Inhibition (e.g., -42%) | [1][2][3] |
| Vervet Monkey | Significant Decrease (e.g., -48%) | Significant Increase (e.g., +42%) | No significant inhibition detected | [1] |
| Human (Overall) | Moderate Increase (~30-40%) | Minimal effect | Moderate Inhibition (~50-60%) | [7][24] |
| Human (ADCY9 AA Genotype) | Moderate Increase | Not significantly different from other genotypes | Moderate Inhibition | [4] |
| Human (ADCY9 GG Genotype) | Moderate Increase | Not significantly different from other genotypes | Moderate Inhibition | [4] |
Table 2: Genotype-Dependent Effects of this compound on Functional Endpoints in Humans
| Endpoint | ADCY9 Genotype | Effect of this compound (compared to placebo) | Reference(s) |
| Cholesterol Efflux Capacity | AA | Significant Increase (~22.3%) | [10] |
| GG | No significant difference | [10] | |
| hs-C-Reactive Protein (hs-CRP) | AA | No significant change (-1.0%) | [10] |
| AG | Significant Increase (~18.7%) | [10] | |
| GG | Significant Increase (~18.1%) | [10] | |
| Cardiovascular Events (dal-OUTCOMES) | AA | 39% Reduction | [4][6] |
| AG | Neutral Effect | [4] | |
| GG | 27% Increase | [4][6] |
Experimental Protocols
1. CETP Activity Assay (Fluorometric Method)
-
Principle: This assay measures the transfer of a fluorescently labeled neutral lipid from a donor particle to an acceptor particle, mediated by CETP in the sample.
-
Methodology:
-
Prepare plasma samples and controls. A known CETP inhibitor like torcetrapib can be used as a negative control, and rabbit serum as a positive control.
-
Add the donor and acceptor particles to the wells of a microplate.
-
Add the plasma samples to the respective wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~523 nm emission) at regular intervals.
-
Calculate the rate of lipid transfer, which is proportional to the CETP activity in the sample.
-
-
Source: Based on protocols for commercially available CETP activity assay kits.[15]
2. Cholesterol Efflux Assay (Cell-based)
-
Principle: This assay quantifies the capacity of HDL particles (or other acceptors) to remove cholesterol from cultured cells, typically macrophages.
-
Methodology:
-
Cell Culture and Labeling: Culture macrophages (e.g., J774 or THP-1) in 12- or 24-well plates. Label the cellular cholesterol by incubating the cells with [³H]-cholesterol or a fluorescently tagged cholesterol for 24-48 hours.[16][17]
-
Equilibration: Wash the cells and incubate them in a serum-free medium for 18-24 hours to allow the labeled cholesterol to equilibrate within the cellular pools. During this step, cells can be treated with agents to upregulate cholesterol transporters (e.g., a LXR agonist).[16]
-
Efflux: Remove the equilibration medium and add fresh serum-free medium containing the cholesterol acceptor (e.g., isolated HDL, apoA1, or patient serum). Incubate for a defined period (e.g., 4-6 hours).
-
Quantification:
-
Collect the medium (containing the effluxed cholesterol).
-
Lyse the cells to determine the amount of labeled cholesterol remaining in the cells.
-
Measure the radioactivity or fluorescence in both the medium and the cell lysate.
-
-
Calculation: Cholesterol efflux is expressed as the percentage of the label in the medium relative to the total label (medium + cell lysate).
-
-
Source: Based on standard protocols for cholesterol efflux assays.[16][17][18]
Mandatory Visualization
Caption: Proposed intracellular signaling pathway for the genotype-dependent effects of this compound.
Caption: Experimental workflow for investigating species-dependent effects of this compound.
References
- 1. This compound and anacetrapib differently impact HDL structure and function in rabbits and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound and anacetrapib increase apolipoprotein E-containing HDL in rabbits and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Adenylate Cyclase 9 in the Pharmacogenomic Response to this compound: Clinical Paradigm and Molecular Mechanisms in Precision Cardiovascular Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Effects of this compound in patients with a recent acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Genotype-Dependent Effects of this compound on Cholesterol Efflux and Inflammation: Concordance With Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anacetrapib and this compound differentially alters HDL metabolism and macrophage-to-feces reverse cholesterol transport at similar levels of CETP inhibition in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Role of Adenylate Cyclase 9 in the Pharmacogenomic Response to this compound: Clinical Paradigm and Molecular Mechanisms in Precision Cardiovascular Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. roarbiomedical.com [roarbiomedical.com]
- 16. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cholesterol efflux assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. abcam.com [abcam.com]
- 21. Principles and Applications of Rabbit Models for Atherosclerosis Research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. ahajournals.org [ahajournals.org]
- 24. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Dalcetrapib's Therapeutic Potential
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dalcetrapib. The primary strategy to enhance the therapeutic efficacy of this compound is through patient stratification based on the adenylate cyclase type 9 (ADCY9) genotype.
Frequently Asked Questions (FAQs)
Q1: We are not observing a significant LDL-lowering effect with this compound in our experiments. Is this expected?
A1: Yes, this is an expected finding. Unlike other cholesteryl ester transfer protein (CETP) inhibitors, this compound has a minimal or negligible effect on low-density lipoprotein (LDL) cholesterol levels.[1][2][3][4][5][6][7] Its primary mechanism of action is to increase high-density lipoprotein (HDL) cholesterol.[1][2][3][5][6][8] Therefore, the absence of a significant reduction in LDL cholesterol does not indicate a failure of the compound's activity.
Q2: How can we enhance the cardiovascular benefits of this compound in our preclinical or clinical studies?
A2: The key to unlocking the cardiovascular benefits of this compound lies in pharmacogenomic stratification. The clinical efficacy of this compound is largely dependent on the patient's genotype for the single nucleotide polymorphism (SNP) rs1967309 in the ADCY9 gene.[8][9][10][11][12] Patients with the AA genotype at rs1967309 have shown a significant reduction in cardiovascular events when treated with this compound.[9][10][11][12][13] Conversely, individuals with the GG genotype may experience an increased risk.[9][11][14][15] Therefore, patient selection based on this genetic marker is the most critical strategy to enhance the therapeutic potential of this compound.
Q3: What is the proposed mechanism behind the interaction between this compound and the ADCY9 genotype?
A3: The proposed mechanism involves an interaction within arterial wall macrophages. This compound inhibits the intracellular transfer of cholesteryl esters by CETP, leading to an accumulation of free cholesterol in the endoplasmic reticulum.[9][14][15] In individuals with the protective AA genotype at rs1967309, there is reduced ADCY9 activity. This paradoxically leads to higher cyclic AMP (cAMP) levels, which in turn increases cellular cholesterol efflux, a key step in reverse cholesterol transport.[9][14][15] This enhanced cholesterol efflux is thought to be cardioprotective.
Q4: We are designing a study to investigate the effects of this compound. What are the key biomarkers we should be measuring in different ADCY9 genotypes?
A4: In addition to standard lipid panels (HDL-C, LDL-C, triglycerides), it is crucial to measure biomarkers related to inflammation and cholesterol efflux. In patients with the protective AA genotype, this compound treatment has been associated with a significant increase in cholesterol efflux and no increase in high-sensitivity C-reactive protein (hs-CRP), an inflammatory marker.[16] In contrast, other genotypes may show an increase in hs-CRP with this compound treatment.[9] Therefore, monitoring cholesterol efflux capacity and inflammatory markers like hs-CRP is recommended.
Q5: Are there any known drug-drug interactions we should be aware of when co-administering this compound with statins?
A5: Clinical studies have shown that the co-administration of this compound with various statins (rosuvastatin, atorvastatin, simvastatin, and pravastatin) did not result in any apparent relevant change in its effects on CETP activity or HDL-C levels, despite some reduction in the plasma exposure of this compound.[17] Most patients in large clinical trials were on a background of statin therapy.[17]
Troubleshooting Guides
Issue 1: Inconsistent results in cardiovascular outcomes in a genetically heterogeneous study population.
-
Cause: The differential effect of this compound based on the ADCY9 rs1967309 genotype.
-
Solution: Retrospectively or prospectively genotype your study population for rs1967309. Analyze the data by stratifying the results based on the AA, AG, and GG genotypes. This will likely clarify the inconsistent findings and reveal the genotype-dependent efficacy of this compound.
Issue 2: Difficulty in replicating the protective effect of this compound in an animal model.
-
Cause: The pharmacogenomic interaction between this compound and ADCY9 may be specific to humans or require a humanized genetic background in the animal model. Standard rodent models may not express CETP endogenously.
-
Solution: Utilize transgenic animal models that express human CETP. To investigate the ADCY9 interaction, consider using Adcy9 knockout or humanized ADCY9 mouse models. Preclinical studies have shown that Adcy9 inactivation is atheroprotective only in the absence of CETP.[16]
Data Presentation
Table 1: Effect of this compound on Cardiovascular Events based on ADCY9 rs1967309 Genotype in the dal-OUTCOMES Trial
| Genotype | Treatment Arm | Hazard Ratio (95% CI) | % Change in Risk |
| AA | This compound vs. Placebo | 0.61 (0.41–0.92) | 39% Reduction[9][11][12][13] |
| AG | This compound vs. Placebo | 0.94 (0.77–1.16) | No Overall Impact[9] |
| GG | This compound vs. Placebo | 1.27 (1.02–1.58) | 27% Increase[9][11] |
Table 2: Lipid and Biomarker Changes with this compound Treatment
| Parameter | Change with this compound | Notes |
| HDL-C | 31% to 40% increase | [1][6] |
| LDL-C | Minimal to no change | [1][2][3][6] |
| CETP Activity | ~50% to 56% decrease | [2][3] |
| hs-CRP | Increased in unselected populations | [1] |
| Cholesterol Efflux | Increased in patients with AA genotype | [16] |
Experimental Protocols
Protocol 1: Genotyping for ADCY9 rs1967309
-
Sample Collection: Collect whole blood or saliva samples from study participants.
-
DNA Extraction: Isolate genomic DNA using a commercially available DNA extraction kit according to the manufacturer's instructions.
-
Genotyping Assay: Perform genotyping for the rs1967309 SNP using a validated method such as:
-
TaqMan SNP Genotyping Assay
-
Sequencing
-
Genome-wide genotyping array (as was done in the original discovery studies).[13]
-
-
Data Analysis: Call the genotypes (AA, AG, or GG) using the appropriate software for the chosen genotyping platform.
Protocol 2: Cholesterol Efflux Assay
-
Cell Culture: Culture J774 macrophages or patient-derived macrophages.
-
Cholesterol Loading: Label cells with a fluorescent cholesterol analog (e.g., NBD-cholesterol) or radioactive cholesterol ([³H]-cholesterol) overnight.
-
Efflux Stimulation: Incubate the cholesterol-loaded macrophages with patient serum (from different ADCY9 genotypes, pre- and post-Dalcetrapib treatment) as the cholesterol acceptor for a defined period (e.g., 4 hours).
-
Quantification:
-
For fluorescently labeled cholesterol, measure the fluorescence in the media and the cell lysate using a fluorometer.
-
For radioactively labeled cholesterol, measure the radioactivity in the media and the cell lysate using a scintillation counter.
-
-
Calculation: Calculate the percentage of cholesterol efflux as the amount of label in the media divided by the total amount of label (media + cell lysate), multiplied by 100.
Visualizations
Caption: Workflow for assessing this compound's genotype-dependent efficacy.
Caption: this compound's interaction with ADCY9 in AA genotype macrophages.
References
- 1. Effects of this compound in patients with a recent acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vascular effects and safety of this compound in patients with or at risk of coronary heart disease: the dal-VESSEL randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Cholesteryl ester transfer protein inhibitors for dyslipidemia: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Role of Adenylate Cyclase 9 in the Pharmacogenomic Response to this compound: Clinical Paradigm and Molecular Mechanisms in Precision Cardiovascular Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. circgenetics.ahajournals.org [circgenetics.ahajournals.org]
- 12. Genotype-Dependent Effects of this compound on Cholesterol Efflux and Inflammation: Concordance With Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Could Genetics Play a Role in Drug Efficacy? [emea.illumina.com]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. Role of Adenylate Cyclase 9 in the Pharmacogenomic Response to this compound: Clinical Paradigm and Molecular Mechanisms in Precision Cardiovascular Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Dalcetrapib Technical Support Center: Managing Potential Cardiovascular Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the cholesteryl ester transfer protein (CETP) inhibitor, dalcetrapib. The following troubleshooting guides and frequently asked questions (FAQs) address potential effects on blood pressure and aldosterone, offering insights into experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the known effect of this compound on blood pressure based on clinical and preclinical studies?
A1: Extensive research has shown that this compound, unlike the first-generation CETP inhibitor torcetrapib, does not have a clinically significant off-target effect on blood pressure.[1][2][3] Preclinical studies in both normotensive and spontaneously hypertensive rats revealed no changes in arterial pressure or heart rate with this compound administration.[1][2] In human clinical trials, such as dal-VESSEL, this compound did not affect blood pressure over 36 weeks of treatment.[3][4] The large-scale dal-OUTCOMES trial noted a statistically significant, but very small, increase in systolic blood pressure of 0.6 mm Hg with this compound compared to placebo over the follow-up period, which is not considered a clinically meaningful off-target effect.[5]
Q2: Does this compound impact aldosterone levels or the Renin-Angiotensin-Aldosterone System (RAAS)?
A2: No, studies have consistently demonstrated that this compound does not increase aldosterone levels or adversely affect the Renin-Angiotensin-Aldosterone System (RAAS).[1][2][6] In rat models, this compound did not upregulate the expression of RAAS-related genes in the adrenal glands or aortas, a contrast to the effects observed with torcetrapib.[1][2] Furthermore, clinical data from the dal-OUTCOMES trial showed no differences in plasma aldosterone levels between the this compound and placebo groups.[5]
Q3: What is the proposed mechanism behind this compound's neutral effect on blood pressure and aldosterone?
A3: this compound's unique chemical structure and its mechanism of action are thought to be responsible for its neutral hemodynamic profile.[2][6] Unlike torcetrapib, which forms a non-productive complex with CETP and HDL-C, this compound induces a conformational change in CETP.[6] This difference in interaction is believed to prevent the off-target effects on the adrenal gland and vascular tissue that were observed with torcetrapib.[2]
Troubleshooting Guides
Scenario 1: Unexpected Increase in Blood Pressure in an Animal Model
Q: We are administering this compound to spontaneously hypertensive rats (SHR) and have observed a significant increase in mean arterial pressure. What could be the cause?
A: This is an unexpected finding, as preclinical studies have shown no effect of this compound on blood pressure in SHRs.[2] Consider the following troubleshooting steps:
-
Vehicle Control: Ensure that the vehicle used to dissolve or suspend this compound is not independently causing a hypertensive effect. Run a vehicle-only control group.
-
Compound Purity: Verify the purity and integrity of your this compound compound. Contamination with other substances could lead to off-target effects.
-
Dosing and Administration: Double-check your dosing calculations and the route of administration. While this compound has a wide safety margin, extreme, non-physiological doses could elicit unexpected responses.
-
Animal Stress: Blood pressure in rodents is highly sensitive to stress. Evaluate handling procedures, housing conditions, and the method of blood pressure measurement to minimize stress-induced hypertension. Continuous measurement via telemetry is preferred over tail-cuff methods for this reason.[2]
-
Concomitant Medications: If any other compounds are being administered, investigate potential drug-drug interactions that could influence blood pressure.
Scenario 2: Elevated Aldosterone Levels in In Vitro Cell Culture
Q: Our in vitro experiments using human adrenocortical cells (e.g., H295R) show an increase in aldosterone secretion after treatment with this compound. How should we interpret this?
A: This result is inconsistent with published data, which indicates that this compound does not increase aldosterone secretion or the expression of aldosterone synthase in H295R cells.[2] Here are some potential areas to investigate:
-
Cell Line Integrity: Confirm the identity and health of your H295R cell line. Genetic drift or contamination could alter cellular responses.
-
Reagent Specificity: Ensure that the reagents used in your aldosterone assay (e.g., ELISA kit antibodies) are not cross-reacting with this compound or its metabolites.
-
Experimental Conditions: Review your cell culture conditions, including media components and serum batches, as these can influence steroidogenesis.
-
Comparative Controls: It is highly recommended to include a positive control, such as angiotensin II or torcetrapib, and a negative vehicle control in your experimental design to validate the responsiveness of your cell model.
Data Presentation
Table 1: Effect of this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Treatment Group (5 days) | Change in Mean Arterial Pressure (mmHg) vs. Placebo | Statistical Significance |
| This compound 100 mg/kg/day | Not reported, no significant changes | Not significant |
| This compound 300 mg/kg/day | Not reported, no significant changes | Not significant |
| This compound 500 mg/kg/day | +0.8 ± 2.2 | Not significant |
| Torcetrapib 40 mg/kg/day (Comparator) | +6.5 ± 0.6 | P < 0.05 |
Source: Adapted from preclinical studies.[2]
Table 2: Key Hemodynamic and Endocrine Findings from Human Clinical Trials
| Clinical Trial | Parameter | This compound Group | Placebo Group | Outcome |
| dal-VESSEL | 24h Ambulatory Blood Pressure | Baseline: 128 ± 11 / 75 ± 7 mmHg | Baseline: 125 ± 12 / 74 ± 8 mmHg | No significant change from baseline up to 36 weeks.[4] |
| dal-OUTCOMES | Systolic Blood Pressure | 0.6 mmHg higher over the duration of follow-up | - | Statistically significant (p < 0.0001) but not clinically meaningful.[5] |
| dal-OUTCOMES | Plasma Aldosterone | No significant change | No significant change | No difference between groups.[5] |
Experimental Protocols
1. Measurement of Blood Pressure in Rodent Models via Radiotelemetry
This protocol is based on methodologies used in preclinical assessments of CETP inhibitors.[2]
-
Objective: To continuously and accurately measure arterial pressure and heart rate in conscious, unrestrained rats.
-
Methodology:
-
Surgical Implantation: Anesthetize the animal (e.g., isoflurane). Surgically implant a telemetric blood pressure transmitter (e.g., TA11PA-C40, DSI) with the catheter inserted into the abdominal aorta and the transmitter body secured in the abdominal cavity.
-
Recovery: Allow a post-operative recovery period of at least 10 days to ensure stabilization of blood pressure and circadian rhythms.
-
Acclimatization: House the animals in individual cages placed on top of receiver plates that collect the telemetry signal. Allow for an acclimatization period before baseline data collection.
-
Data Collection: Collect baseline blood pressure and heart rate data for at least 24 hours prior to the first dose.
-
Dosing: Administer this compound or vehicle via oral gavage for the specified treatment period (e.g., 5 consecutive days).
-
Analysis: Record data continuously throughout the study. Analyze changes in mean, systolic, and diastolic arterial pressure, as well as heart rate, comparing the this compound-treated groups to the vehicle control group.
-
2. Quantification of Aldosterone in Plasma
-
Objective: To measure circulating aldosterone levels in plasma samples from experimental subjects.
-
Methodology (ELISA):
-
Sample Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples at 1,000-2,000 x g for 15 minutes at 4°C. Carefully aspirate the plasma supernatant.
-
Storage: Store plasma samples at -80°C until analysis to prevent degradation.
-
Assay: Use a commercially available Aldosterone ELISA kit. Follow the manufacturer's instructions, which typically involve:
-
Preparing standards and controls.
-
Adding samples, standards, and controls to the antibody-coated microplate.
-
Incubating with an enzyme-linked secondary antibody.
-
Adding a substrate solution to produce a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance using a microplate reader.
-
-
Calculation: Calculate the aldosterone concentration in the samples by comparing their absorbance to the standard curve.
-
-
Methodology (LC-MS/MS): For higher sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used. This involves sample extraction, chromatographic separation, and mass spectrometric detection of aldosterone.[2]
Visualizations
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling cascade.
References
- 1. This compound: no off-target toxicity on blood pressure or on genes related to the renin-angiotensin-aldosterone system in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: no off-target toxicity on blood pressure or on genes related to the renin-angiotensin-aldosterone system in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Vascular effects and safety of this compound in patients with or at risk of coronary heart disease: the dal-VESSEL randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Study of this compound in Patients Hospitalized for an Acute Coronary Syndrome - American College of Cardiology [acc.org]
- 6. This compound: a review of Phase II data - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dalcetrapib Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dalcetrapib. The focus is on understanding and optimizing its bioavailability, with a specific emphasis on the pronounced food effects observed in clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the baseline oral bioavailability of this compound and why is it low?
A1: this compound, a thioester prodrug, inherently exhibits low oral bioavailability. This is primarily attributed to extensive first-pass metabolism, where a significant portion of the drug is metabolized in the liver and/or gut wall before it reaches systemic circulation.[1] The active form of the drug is a thiol generated after hydrolysis of the prodrug.
Q2: How does food intake affect the bioavailability of this compound?
A2: Food intake, particularly meals high in fat, significantly increases the bioavailability of the active form of this compound.[1][2] Clinical studies have demonstrated a substantial increase in both the maximum plasma concentration (Cmax) and the total drug exposure (Area Under the Curve - AUC) when this compound is administered in a fed state compared to a fasted state.[2]
Q3: What is the mechanism behind the food effect on this compound bioavailability?
A3: While specific signaling pathways are not detailed in the literature, the positive food effect is likely due to physiological changes in the gastrointestinal tract upon food intake. These changes include:
-
Increased solubilization: The presence of dietary fats and the secretion of bile salts enhance the dissolution of the lipophilic this compound.
-
Delayed gastric emptying: Food can delay the transit of the drug from the stomach to the small intestine, allowing for a longer dissolution time.
-
Increased splanchnic blood flow: This can lead to increased absorption.
-
Potential inhibition of first-pass metabolism: Certain food components may have a transient inhibitory effect on metabolic enzymes in the gut wall.
Q4: Are there specific formulation strategies to mitigate the food effect of this compound?
A4: The provided search results do not describe specific formulation strategies that have been developed for this compound to reduce its food effect. However, for other lipophilic drugs with similar challenges, strategies such as the development of self-emulsifying drug delivery systems (SEDDS) have been employed to reduce food effects by pre-dissolving the drug in a lipid-based formulation.[3][4]
Troubleshooting Guide
Issue 1: High variability in pharmacokinetic data between subjects in a this compound study.
-
Possible Cause: Inconsistent administration with respect to meals.
-
Troubleshooting Steps:
-
Standardize Food Intake: Ensure that the study protocol strictly defines the timing of drug administration in relation to meals (e.g., 30 minutes after a standardized high-fat meal).
-
Dietary Control: Provide standardized meals to all subjects to minimize variability in meal composition (fat, protein, and carbohydrate content).
-
Subject Diaries: Require subjects to maintain detailed diaries of their food and beverage intake to identify any deviations from the protocol.
-
Issue 2: Lower than expected plasma concentrations of the active this compound metabolite.
-
Possible Cause: Administration in a fasted state or with a low-fat meal.
-
Troubleshooting Steps:
-
Review Dosing Instructions: Confirm that the dosing instructions specify administration with a meal, preferably one with moderate to high fat content.
-
Optimize Meal Composition: Based on clinical data, a high-fat, high-calorie meal elicits the greatest increase in exposure.[1][2] Consider standardizing the meal to contain a specific percentage of fat.
-
Timing of Administration: Administering this compound after a meal has been shown to result in higher exposure than administration 30 minutes before a meal.[1]
-
Data Presentation
Table 1: Effect of Food on this compound Pharmacokinetics (Single 900 mg Dose)
| Parameter | Fasting State | Fed State | % Increase |
| AUC(0-36) (ng·h/mL) | Data not specified | Data not specified | 64%[2] |
| Cmax (ng/mL) | Data not specified | Data not specified | 126%[2] |
Table 2: Effect of Meal Type and Timing on this compound Pharmacokinetics (Single 600 mg Dose)
| Administration Condition | AUC(0-∞) (ng·h/mL) | Cmax (ng/mL) |
| Light Morning Meal | 7400[2] | 589[2] |
| Light Evening Meal | 7860[2] | 552[2] |
| Standard Evening Meal | Increased by 14.3%-14.7% vs. light meals[2] | Increased by 25.5%-35.3% vs. light meals[2] |
| High-Fat Evening Meal | Increased by 34.9% vs. standard meal[2] | Increased by 43.7% vs. standard meal[2] |
Experimental Protocols
1. Fed vs. Fasting Bioavailability Study
-
Objective: To assess the effect of a high-fat meal on the bioavailability of a single dose of this compound.
-
Design: A two-period, open-label, randomized, crossover study in healthy volunteers.
-
Methodology:
-
Subjects are randomized to one of two treatment sequences:
-
Sequence A: this compound in a fasted state, followed by a washout period, then this compound in a fed state.
-
Sequence B: this compound in a fed state, followed by a washout period, then this compound in a fasted state.
-
-
Fasted State: Subjects fast overnight for at least 10 hours before and 4 hours after drug administration.
-
Fed State: Following an overnight fast, subjects consume a standardized high-fat, high-calorie breakfast (e.g., approximately 150 kcal from protein, 250 kcal from carbohydrate, and 500-600 kcal from fat) within 30 minutes. This compound is administered shortly after the meal.
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals up to 36 or 48 hours post-dose).
-
Analysis: Plasma concentrations of the active thiol metabolite of this compound are determined using a validated analytical method (e.g., LC-MS/MS). Pharmacokinetic parameters (AUC, Cmax, Tmax) are calculated and compared between the fed and fasted states.
-
2. Meal Composition and Timing Study
-
Objective: To evaluate the effect of meal size, composition (fat content), and timing of administration on the bioavailability of this compound.
-
Design: A multi-period, open-label, randomized, crossover study in healthy volunteers.
-
Methodology:
-
Subjects are randomized to a sequence of different treatment periods, each separated by a washout period.
-
Treatment Arms may include:
-
Administration after a light morning meal.
-
Administration after a standard evening meal.
-
Administration after a light evening meal.
-
Administration 30 minutes after a high-fat evening meal.
-
Administration 30 minutes before a standard evening meal.
-
Administration 3 hours after a standard evening meal.
-
-
Standardized Meals: The composition of the "light," "standard," and "high-fat" meals is strictly controlled.
-
Pharmacokinetic Sampling and Analysis: Similar to the fed vs. fasting study, serial blood samples are collected, and pharmacokinetic parameters are determined and compared across the different treatment conditions.
-
Visualizations
Caption: Workflow for a fed vs. fasting bioavailability study.
Caption: Logical relationship of food intake and this compound bioavailability.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of food intake on the pharmacokinetic properties of this compound: findings from three phase I, single-dose crossover studies in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a self-emulsifying formulation that reduces the food effect for torcetrapib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Mitigating potential drug-drug interactions with Dalcetrapib in polypharmacy patients
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating potential drug-drug interactions (DDIs) with Dalcetrapib, particularly in the context of polypharmacy.
Frequently Asked Questions (FAQs)
Q1: What is the established drug-drug interaction profile of this compound?
A1: Extensive clinical studies have demonstrated that this compound has a low potential for clinically relevant drug-drug interactions.[1][2][3] Specifically, no significant interactions have been observed with commonly prescribed cardiovascular medications such as statins (HMG-CoA reductase inhibitors) and ezetimibe.[1][4][5] In the dal-OUTCOMES study, which included over 15,000 patients, this compound was co-administered with various cardiovascular drugs, including aspirin, clopidogrel, ticlopidine, prasugrel, beta-blockers, ACE inhibitors, and angiotensin receptor blockers, with no evidence of clinically significant interactions.[1]
Q2: What is the primary metabolic pathway of this compound?
A2: this compound is a thioester prodrug that is rapidly hydrolyzed, primarily by non-specific esterases and lipases in the intestine and liver, to its pharmacologically active thiol metabolite.[1][6] The active thiol is then further metabolized through glucuronic acid conjugation and methylation of the sulfhydryl group.[1] A smaller portion of the administered dose is excreted unchanged in the urine (less than 1%).[1]
Q3: How does this compound interact with the cytochrome P450 (CYP) enzyme system?
A3: this compound has been shown to have no major effect on the activity of key cytochrome P450 enzymes, including CYP1A2, 2C8, 2C9, 2C19, 2D6, or 3A4.[1] Clinical studies with ketoconazole, a strong CYP3A4 inhibitor, indicated that the active thiol form of this compound is not a substrate for CYP3A4.[1] Although an in vitro inhibitory effect on CYP2D6 was initially observed, subsequent clinical trials at a dose of 900 mg did not demonstrate any clinically relevant effect.[1][7]
Q4: Are there any known interactions with drug transporters?
A4: The available literature from the provided search results does not highlight specific studies on the interaction of this compound with major drug transporters like P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), or Organic Anion-Transporting Polypeptides (OATPs). However, the overall low DDI profile suggests that it is unlikely to be a significant inhibitor or substrate of these transporters to a clinically relevant extent. Further specific in vitro testing would be required to definitively rule out any interactions.
Q5: Does renal or hepatic impairment alter the DDI potential of this compound?
A5: Patients with moderate hepatic impairment have shown a moderate increase in exposure to this compound (34% higher mean total exposure and 38% higher peak exposure).[1] Similarly, patients with renal impairment also demonstrate greater exposure than individuals with normal renal function.[1][2] Despite this, long-term clinical studies that included patients with mild to moderate hepatic and renal dysfunction did not show an increase in adverse events.[1][2] While no specific dose adjustments are currently recommended for mild to moderate impairment, researchers should be aware of this increased exposure when designing studies with co-medications in these populations, as it could potentially push a borderline interaction to clinical significance. This compound has not been studied in patients with severe hepatic or end-stage renal disease.[1]
Troubleshooting Guide
Issue: An unexpected pharmacokinetic interaction is observed with a novel compound when co-administered with this compound in a preclinical model.
Possible Cause & Solution:
-
Inhibition or Induction of Non-CYP Metabolic Pathways:
-
Rationale: this compound's primary metabolism is not CYP-mediated but involves hydrolysis and conjugation. Your compound could be interacting with these pathways.
-
Recommendation: Conduct in vitro assays to assess the potential of your compound to inhibit or induce esterases, lipases, or UDP-glucuronosyltransferases (UGTs) involved in this compound's metabolism.
-
-
Interaction with Drug Transporters:
-
Rationale: Although not extensively reported, your compound could be a potent inhibitor or inducer of transporters involved in the absorption, distribution, or excretion of this compound or its active metabolite.
-
Recommendation: Utilize in vitro systems (e.g., Caco-2 cells, cells overexpressing specific transporters) to evaluate if your compound or this compound are substrates or inhibitors of key transporters like P-gp, BCRP, OATPs, or others relevant to the tissue distribution observed.
-
-
Physicochemical Interaction:
-
Rationale: The formulation or physicochemical properties of your compound could be altering the dissolution or absorption of this compound.
-
Recommendation: Evaluate the solubility and dissolution of this compound in the presence of your compound in biorelevant media.
-
Data Summary of Known DDI Studies
| Co-administered Drug | Dose of this compound | Effect on this compound PK | Effect on Co-administered Drug PK | Clinical Significance |
| Atorvastatin | 600 mg & 900 mg | Reduced AUC and Cmax | Small, non-significant changes in atorvastatin and its active metabolites' AUC and Cmax | No clinically relevant interaction.[5][8] |
| Simvastatin | Not specified | Plasma exposure appeared to be reduced | No clinically relevant changes in the exposure of simvastatin or its active metabolites | No clinically relevant interaction.[1] |
| Rosuvastatin | Not specified | Plasma exposure appeared to be reduced | No clinically relevant changes in the exposure of rosuvastatin | No clinically relevant interaction.[1] |
| Ezetimibe | 900 mg | Minimal changes in exposure (LSMR for AUC: 93.6%) | Ezetimibe exposure was slightly reduced (LSMR for AUC: 80.3%) | No clinically significant changes.[4] |
| Ketoconazole | 600 mg & 900 mg | Exposure of the active form decreased or remained unchanged | Not applicable | Active form is not a substrate for CYP3A4.[1] |
| Oral Contraceptive (Ethinylestradiol/Levonorgestrel) | 900 mg | Not applicable | No clinically relevant effect on the pharmacokinetics of ethinylestradiol and levonorgestrel | Contraceptive efficacy is not expected to be compromised.[9] |
AUC: Area under the curve; Cmax: Maximum concentration; LSMR: Least squares mean ratio; PK: Pharmacokinetics.
Experimental Protocols
1. In Vitro CYP Inhibition Assay (General Protocol)
-
Objective: To determine the potential of this compound to inhibit major CYP450 enzymes.
-
Methodology:
-
System: Human liver microsomes or recombinant human CYP enzymes.
-
Substrates: Use specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).
-
Incubation: Pre-incubate this compound at various concentrations with the enzyme system and an NADPH-generating system.
-
Reaction Initiation: Add the probe substrate to start the reaction.
-
Termination: Stop the reaction after a specified time by adding a quenching solvent (e.g., acetonitrile).
-
Analysis: Quantify the formation of the substrate-specific metabolite using LC-MS/MS.
-
Data Analysis: Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity).
-
2. Clinical DDI Study with a Statin (Example: Atorvastatin)
-
Objective: To evaluate the two-way pharmacokinetic interaction between this compound and a commonly co-prescribed statin.
-
Study Design: A randomized, crossover study in healthy subjects is a common design.[5][8]
-
Period 1: Administer this compound alone for a specified duration to reach steady-state.
-
Period 2: Administer Atorvastatin alone for a specified duration to reach steady-state.
-
Period 3: Co-administer this compound and Atorvastatin.
-
A washout period is required between each treatment period.
-
-
Pharmacokinetic Sampling: Collect serial blood samples over a 24-hour period after the last dose in each period.
-
Bioanalysis: Analyze plasma samples for concentrations of this compound, its active metabolite, atorvastatin, and its active metabolites using a validated LC-MS/MS method.
-
Endpoints: The primary pharmacokinetic endpoints are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).
-
Statistical Analysis: Calculate the geometric mean ratios and 90% confidence intervals for the AUC and Cmax of each analyte when given in combination versus alone. The absence of a clinically significant interaction is typically concluded if the 90% confidence intervals for the ratio of the geometric means fall within a prespecified equivalence boundary (e.g., 80% to 125%).
Visualizations
Caption: Metabolic pathway of this compound from prodrug to active form and subsequent conjugation.
Caption: General experimental workflow for assessing drug-drug interaction potential.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lack of clinically relevant drug-drug interactions when this compound is co-administered with ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. tandfonline.com [tandfonline.com]
- 9. No clinically relevant drug-drug interactions when this compound is co-administered with a monophasic oral contraceptive (Microgynon® 30) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Patient Selection for Dalcetrapib Trials
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on refining patient selection criteria for future clinical trials of Dalcetrapib. The information is based on the pharmacogenomic findings related to the adenylate cyclase type 9 (ADCY9) gene, which has been shown to be a significant determinant of patient response to this compound therapy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a cholesteryl ester transfer protein (CETP) inhibitor.[1] It modulates CETP activity, which is a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins.[2] By inhibiting CETP, this compound increases HDL cholesterol levels.[1] Unlike other CETP inhibitors such as anacetrapib and evacetrapib, this compound has a more modest effect on HDL-C, increasing it by about 30%, and has little to no effect on low-density lipoprotein (LDL) cholesterol.[1]
Q2: Why did the initial dal-OUTCOMES trial fail to meet its primary endpoint?
A2: The dal-OUTCOMES phase III trial, which enrolled over 15,000 patients with a recent acute coronary syndrome (ACS), was terminated early for futility.[3][4] Despite a 30% increase in HDL cholesterol, this compound did not show a clinically meaningful reduction in cardiovascular events in the overall study population compared to placebo.[3][5]
Q3: What is the significance of the ADCY9 gene in this compound therapy?
A3: A retrospective pharmacogenomic analysis of the dal-OUTCOMES trial identified a single-nucleotide polymorphism (SNP), rs1967309, in the adenylate cyclase type 9 (ADCY9) gene as a crucial determinant of patient response to this compound.[5][6][7] The clinical outcomes were found to be dependent on the patient's genotype at this specific locus.[8][9]
Q4: How do different ADCY9 genotypes affect patient outcomes with this compound?
A4: The effect of this compound on cardiovascular outcomes varies significantly across the three genotypes of the rs1967309 SNP in the ADCY9 gene:
-
AA Genotype: Patients with the AA genotype showed a significant reduction in cardiovascular events when treated with this compound.[5][8][10]
-
AG Genotype: Patients with the heterozygous AG genotype had a neutral response to this compound.[5][10]
-
GG Genotype: Patients with the GG genotype experienced an increased risk of cardiovascular events with this compound treatment.[5][8][10]
Q5: What were the findings of the dal-GenE trial?
A5: The dal-GenE trial was a prospective study designed to validate the pharmacogenomic hypothesis by enrolling only patients with the protective AA genotype of rs1967309 in the ADCY9 gene.[10][11] The trial did not meet its primary endpoint of significantly reducing ischemic cardiovascular events in the overall AA population.[10][11] However, pre-specified analyses suggested a potential benefit in higher-risk patients, such as those in North America and those with type 2 diabetes.[12][13] The trial's outcome was also noted to be potentially impacted by the COVID-19 pandemic.[12][13][14]
Troubleshooting Guide for Experimental Design
Issue: Difficulty in replicating the genotype-dependent effects of this compound.
Possible Cause & Solution:
-
Incorrect Patient Stratification: Ensure that patient populations are accurately genotyped for the rs1967309 SNP in the ADCY9 gene. The frequency of the AA genotype is approximately 20% in the general population but can be higher in individuals of African descent (up to 40%).[5]
-
Inappropriate Endpoint Selection: The primary endpoint in the dal-GenE trial was a composite of cardiovascular death, resuscitated cardiac arrest, non-fatal myocardial infarction, or non-fatal stroke.[10] Consider focusing on endpoints that showed a more significant response in the AA genotype group, such as non-fatal myocardial infarction.[14]
-
Confounding Variables: The impact of the COVID-19 pandemic on the dal-GenE trial highlights the importance of accounting for external factors that may influence cardiovascular outcomes.[12][13] Future trials should have robust monitoring and statistical analysis plans to address such confounders.
Issue: Inconsistent biomarker response to this compound across different genotypes.
Possible Cause & Solution:
-
Biomarker Selection: The effects of this compound on biomarkers such as high-sensitivity C-reactive protein (hs-CRP) and cholesterol efflux are also genotype-dependent.[15][16]
-
hs-CRP: In patients with the GG and AG genotypes, this compound treatment leads to an increase in hs-CRP, while in patients with the AA genotype, hs-CRP levels remain unchanged.[15][16]
-
Cholesterol Efflux: Patients with the AA genotype show a significant increase in cholesterol efflux capacity when treated with this compound compared to placebo.[17]
-
-
Assay Methodology: Ensure that standardized and validated assays are used for measuring biomarkers to minimize variability.
Data Presentation
Table 1: Cardiovascular Outcomes in the dal-OUTCOMES Pharmacogenomic Sub-study by ADCY9 Genotype (rs1967309)
| Genotype | Treatment | Hazard Ratio (95% CI) | P-value |
| AA | This compound vs. Placebo | 0.61 (0.41 - 0.92) | - |
| AG | This compound vs. Placebo | 0.94 (0.77 - 1.16) | - |
| GG | This compound vs. Placebo | 1.27 (1.02 - 1.58) | - |
| Source: Adapted from Tardif et al. (2015) and Rhainds et al. (2021).[2][8] |
Table 2: Key Outcomes in the dal-GenE Trial (AA Genotype Patients)
| Endpoint | This compound Group | Placebo Group | Hazard Ratio (95% CI) | P-value |
| Primary Composite Endpoint | 9.5% | 10.6% | 0.88 (0.75 - 1.03) | 0.12 |
| Myocardial Infarction | 5.9% | 7.3% | 0.79 (0.65 - 0.96) | 0.02 |
| Stroke | - | - | 0.92 (0.64 - 1.33) | - |
| Cardiovascular Death | - | - | 1.21 (0.91 - 1.60) | - |
| Source: Adapted from Tardif et al. (2022) and DalCor Pharmaceuticals Press Release (2022).[10][14] |
Table 3: Genotype-Dependent Effects of this compound on Biomarkers
| Biomarker | Genotype | This compound Effect (Placebo-Adjusted Change) | P-value |
| hs-CRP | GG | +18.1% | 0.0009 |
| AG | +18.7% | 0.00001 | |
| AA | -1.0% | 0.89 | |
| Cholesterol Efflux | AA | +22.3% (vs. 3.5% with placebo) | 0.005 |
| Source: Adapted from Tardif et al. (2016).[15][17] |
Experimental Protocols
1. Genotyping for ADCY9 rs1967309
-
Methodology: A genome-wide association study (GWAS) approach was used in the dal-OUTCOMES discovery cohort.[8][9] For the dal-GenE trial, a targeted genotyping panel was utilized, with the cobas® ADCY9 genotype test being mentioned.[13]
-
Sample Collection: Whole blood samples are collected from patients for DNA extraction.
-
Genotyping Platform: Standard, high-throughput genotyping platforms (e.g., TaqMan SNP Genotyping Assays on a real-time PCR system or microarray-based platforms) can be used.
-
Quality Control: Standard quality control measures should be implemented, including call rate thresholds, Hardy-Weinberg equilibrium tests, and duplicate sample concordance checks.
2. High-Sensitivity C-Reactive Protein (hs-CRP) Measurement
-
Methodology: hs-CRP levels were measured at baseline and at the end of the study in the dal-OUTCOMES trial.[15][16]
-
Sample Collection: Serum or plasma samples are collected and stored at -80°C until analysis.
-
Assay: A high-sensitivity immunoturbidimetric assay is typically used for the quantitative determination of CRP.
-
Data Analysis: Geometric means are often used for hs-CRP data due to its skewed distribution. Changes from baseline are compared between treatment and placebo groups, stratified by genotype.
3. Cholesterol Efflux Capacity Assay
-
Methodology: The cholesterol efflux capacity of HDL was determined in a subset of patients from the dal-PLAQUE-2 trial.[15][17]
-
Cell Line: J774 macrophages are commonly used for this assay.
-
Procedure:
-
Label J774 macrophages with a radioactive cholesterol tracer (e.g., ³H-cholesterol).
-
Stimulate the cells with cyclic AMP (cAMP) to upregulate the expression of cholesterol transporters like ABCA1.
-
Incubate the labeled cells with apoB-depleted serum from patients (containing their HDL).
-
Measure the amount of radioactive cholesterol that has been effluxed from the cells into the medium.
-
-
Data Analysis: Efflux capacity is expressed as the percentage of tracer released from the cells into the medium, normalized to the amount of tracer in the cells at the start of the incubation.
Visualizations
Caption: Proposed signaling pathway of this compound's genotype-dependent effects.
Caption: Experimental workflow for a pharmacogenomically-guided this compound trial.
References
- 1. Cholesteryl ester transfer protein inhibitors for dyslipidemia: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. A Study of this compound in Patients Hospitalized for an Acute Coronary Syndrome - American College of Cardiology [acc.org]
- 4. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 5. dalcorpharma.com [dalcorpharma.com]
- 6. Role of Adenylate Cyclase 9 in the Pharmacogenomic Response to this compound: Clinical Paradigm and Molecular Mechanisms in Precision Cardiovascular Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Adenylate Cyclase 9 in the Pharmacogenomic Response to this compound: Clinical Paradigm and Molecular Mechanisms in Precision Cardiovascular Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Pharmacogenomic determinants of the cardiovascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. dalcorpharma.com [dalcorpharma.com]
- 13. dicardiology.com [dicardiology.com]
- 14. dalcorpharma.com [dalcorpharma.com]
- 15. ahajournals.org [ahajournals.org]
- 16. Genotype-Dependent Effects of this compound on Cholesterol Efflux and Inflammation: Concordance With Clinical Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
Validation & Comparative
A Comparative Analysis of Dalcetrapib and Anacetrapib: Mechanism, Efficacy, and Clinical Outcomes
A deep dive into two distinct cholesteryl ester transfer protein inhibitors, this guide provides a comprehensive comparison of dalcetrapib and anacetrapib for researchers, scientists, and drug development professionals. We will explore their mechanisms of action, clinical efficacy, and the divergent outcomes of their respective phase III clinical trials, supported by experimental data and detailed methodologies.
Executive Summary
This compound and anacetrapib are both inhibitors of the cholesteryl ester transfer protein (CETP), an enzyme central to lipid metabolism. While both drugs were developed to raise high-density lipoprotein cholesterol (HDL-C) levels, a key factor in reverse cholesterol transport, their distinct mechanisms, efficacy profiles, and ultimate clinical trial results paint a contrasting picture of their therapeutic potential. Anacetrapib demonstrated a potent inhibition of CETP, leading to substantial increases in HDL-C and significant reductions in low-density lipoprotein cholesterol (LDL-C). In contrast, this compound acts as a modulator of CETP activity, resulting in a more modest HDL-C increase with minimal impact on LDL-C.
The large-scale clinical outcome trials reflected these differences. The REVEAL trial showed that anacetrapib modestly reduced major coronary events, a benefit attributed primarily to its LDL-C lowering effect. Conversely, the dal-OUTCOMES trial for this compound was terminated early for futility, showing no overall cardiovascular benefit in a broad patient population. A key differentiator for this compound emerged from a pharmacogenomic sub-analysis, which revealed a significant interaction with a specific genotype in the adenylate cyclase type 9 (ADCY9) gene, suggesting a potential benefit in a genetically-defined subgroup of patients. This guide will dissect these differences, presenting the data in a clear, comparative format.
Mechanism of Action: A Tale of Two Inhibitors
The primary target for both drugs is the cholesteryl ester transfer protein (CETP). CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B (apoB)-containing lipoproteins (like VLDL and LDL) in exchange for triglycerides. This process ultimately leads to lower HDL-C and higher LDL-C levels. By inhibiting CETP, these drugs aim to increase HDL-C and promote reverse cholesterol transport, the process by which excess cholesterol is removed from peripheral tissues and transported to the liver for excretion.
Anacetrapib: The Potent Inhibitor
Anacetrapib is a potent inhibitor that binds to CETP and effectively blocks its lipid transfer activity. This strong inhibition leads to a significant accumulation of cholesteryl esters within HDL particles, resulting in a dramatic increase in HDL-C levels. Furthermore, by preventing the transfer of cholesteryl esters to LDL precursors, anacetrapib also leads to a notable reduction in LDL-C levels.[1][2]
This compound: The Modulator with a Genetic Twist
This compound functions more as a modulator of CETP activity rather than a complete inhibitor. It induces a conformational change in the CETP protein, which selectively reduces the transfer of cholesteryl esters from HDL to other lipoproteins.[3] This modulatory effect results in a more moderate increase in HDL-C compared to anacetrapib, with little to no effect on LDL-C levels.[4][5]
A crucial aspect of this compound's mechanism is its interaction with the adenylate cyclase type 9 (ADCY9) gene. A retrospective analysis of the dal-OUTCOMES trial discovered that the effect of this compound on cardiovascular outcomes was dependent on a specific single nucleotide polymorphism (rs1967309) in the ADCY9 gene.[6] Patients with the AA genotype at this locus showed a reduction in cardiovascular events when treated with this compound, while those with the GG genotype experienced an increased risk.[6] The proposed mechanism for this interaction involves the interplay between CETP inhibition by this compound and the ADCY9 signaling pathway, which influences cholesterol efflux and inflammatory responses in macrophages.[7][8]
Efficacy: A Quantitative Comparison
The differences in the mechanism of action between this compound and anacetrapib are clearly reflected in their efficacy profiles, particularly in their impact on lipid levels and cardiovascular outcomes.
| Parameter | This compound (dal-OUTCOMES)[4] | Anacetrapib (REVEAL)[9] |
| Change in HDL-C | ~30% increase | ~104% increase |
| Change in LDL-C | Negligible effect | ~17-41% decrease[6][10] |
| Change in CETP Activity | ~30-50% reduction | Potent inhibition |
| Primary Cardiovascular Outcome | No significant reduction (HR 1.04) | 9% relative risk reduction (HR 0.91) |
| ADCY9 Genotype Interaction | Significant (benefit in AA genotype)[6] | No significant interaction[11] |
Table 1: Comparative Efficacy of this compound and Anacetrapib in Phase III Clinical Trials.
Experimental Protocols
A summary of the key experimental methodologies employed in the pivotal clinical trials for this compound and anacetrapib is provided below.
Clinical Trial Design
-
dal-OUTCOMES (this compound): This was a multicenter, randomized, double-blind, placebo-controlled trial involving approximately 15,600 patients who had a recent acute coronary syndrome (ACS).[7] Patients were randomized to receive 600 mg of this compound daily or a placebo.[12] The primary endpoint was a composite of coronary heart disease death, nonfatal myocardial infarction, ischemic stroke, unstable angina requiring hospitalization, or resuscitated cardiac arrest.[7][12]
-
REVEAL (Anacetrapib): This was a large-scale, randomized, double-blind, placebo-controlled trial that enrolled over 30,000 patients with established atherosclerotic vascular disease who were receiving effective LDL-lowering therapy with atorvastatin.[8][13] Participants were randomly assigned to receive 100 mg of anacetrapib daily or a placebo.[8] The primary outcome was the first major coronary event, defined as the composite of coronary death, myocardial infarction, or coronary revascularization.[13][14]
Lipid Profile Analysis
In both the dal-OUTCOMES and REVEAL trials, standard enzymatic assays were used to measure plasma concentrations of total cholesterol, HDL-C, and triglycerides. LDL-C was typically calculated using the Friedewald formula, except when triglycerides were high, in which case direct measurement methods were used. In the REVEAL trial, a sub-study also compared the standard direct LDL-C measurement with a beta quantification method for greater accuracy.[15][16]
CETP Activity Assay
CETP activity in plasma or serum was commonly measured using a fluorometric assay. This method utilizes a donor molecule containing a self-quenched fluorescent lipid that is transferred to an acceptor molecule in the presence of CETP. The increase in fluorescence upon transfer is proportional to the CETP activity.[17][18][19]
-
Protocol Summary:
-
A donor molecule with a fluorescent self-quenched neutral lipid and an acceptor molecule are added to the plasma or serum sample.
-
The reaction is incubated at 37°C.
-
The increase in fluorescence is measured over time using a fluorometer with an excitation wavelength of approximately 465 nm and an emission wavelength of around 535 nm.[18]
-
CETP activity is calculated based on the rate of fluorescence increase.
-
Cholesterol Efflux Capacity Assay
Cholesterol efflux capacity, a measure of the ability of HDL to accept cholesterol from macrophages, was assessed using a cell-based assay, often with J774 murine macrophages.
-
Protocol Summary:
-
J774 macrophages are cultured and loaded with radiolabeled ([³H]) or fluorescently-labeled cholesterol.[13][20]
-
The cells are then incubated with apoB-depleted serum from study participants (containing HDL) for a specified period (e.g., 4 hours).[20]
-
The amount of labeled cholesterol that has moved from the cells into the medium is quantified using liquid scintillation counting (for [³H]-cholesterol) or fluorescence measurement.[13]
-
Cholesterol efflux capacity is expressed as the percentage of labeled cholesterol transferred from the cells to the serum.
-
Signaling Pathways and Logical Relationships
The distinct effects of this compound and anacetrapib can be visualized through their impact on lipid metabolism and, in the case of this compound, its interaction with a specific genetic pathway.
Anacetrapib's Potent CETP Inhibition Pathway
Anacetrapib's strong inhibition of CETP leads to a direct and significant alteration in lipoprotein profiles, which is believed to be the primary driver of its modest clinical benefit.
This compound's Genotype-Dependent Pathway
The clinical efficacy of this compound is intricately linked to the patient's ADCY9 genotype, highlighting a pharmacogenomic interaction that dictates the drug's effect on cardiovascular outcomes.
Conclusion
The comparative analysis of this compound and anacetrapib underscores the complexity of CETP inhibition as a therapeutic strategy. Anacetrapib, a potent inhibitor, demonstrated a modest clinical benefit driven primarily by its LDL-C lowering effects, reinforcing the "lower is better" paradigm for LDL-C. However, its development was ultimately discontinued by the manufacturer.
This compound, a CETP modulator, failed to show a benefit in a broad population. However, the discovery of its interaction with the ADCY9 genotype has opened a new avenue for a personalized medicine approach in cardiovascular disease. The ongoing dal-GenE trial, which is prospectively testing this compound in patients with the favorable AA genotype, will be crucial in determining if this pharmacogenomic strategy can translate into clinical success.
For researchers and drug development professionals, the story of this compound and anacetrapib provides valuable lessons. It highlights the importance of understanding the nuanced mechanisms of drug action and the potential for pharmacogenomics to identify patient populations who are most likely to benefit from a particular therapy. The contrasting outcomes of these two CETP inhibitors serve as a compelling case study in the challenges and opportunities of developing novel cardiovascular drugs.
References
- 1. Cholesterol Efflux Assay Kit (Cell-based) (ab196985) | Abcam [abcam.com]
- 2. lipid.org [lipid.org]
- 3. Future of Cholesterol Ester Transfer Protein (CETP) inhibitors: A Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Study of this compound in Patients Hospitalized for an Acute Coronary Syndrome - American College of Cardiology [acc.org]
- 5. dal-OUTCOMES: Why Did CETP Inhibitor Not Reduce Outcomes? [medscape.com]
- 6. Structure-based mechanism and inhibition of cholesteryl ester transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Adenylate Cyclase 9 in the Pharmacogenomic Response to this compound: Clinical Paradigm and Molecular Mechanisms in Precision Cardiovascular Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. mdpi.com [mdpi.com]
- 10. The Role of Advanced Lipid Testing in the Prediction of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Role of Adenylate Cyclase 9 in the Pharmacogenomic Response to this compound: Clinical Paradigm and Molecular Mechanisms in Precision Cardiovascular Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2.5. Cellular Cholesterol Efflux Assay [bio-protocol.org]
- 15. ctsu.ox.ac.uk [ctsu.ox.ac.uk]
- 16. Randomized Evaluation of the Effects of Anacetrapib through Lipid-modification (REVEAL)-A large-scale, randomized, placebo-controlled trial of the clinical effects of anacetrapib among people with established vascular disease: Trial design, recruitment, and baseline characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. abcam.com [abcam.com]
- 20. 2.5. Cholesterol efflux assay [bio-protocol.org]
Head-to-head comparison of clinical outcomes between Dalcetrapib and evacetrapib
A Comparative Analysis of Two Investigational CETP Inhibitors for Cardiovascular Disease
The landscape of cardiovascular disease treatment has been marked by the pursuit of novel therapeutic strategies beyond statin therapy. Among these, the inhibition of cholesteryl ester transfer protein (CETP) emerged as a promising approach to raise high-density lipoprotein cholesterol (HDL-C) levels, a factor historically associated with reduced cardiovascular risk. This guide provides a detailed head-to-head comparison of the clinical outcomes of two such CETP inhibitors, dalcetrapib and evacetrapib, which despite their distinct pharmacological profiles, both ultimately failed to demonstrate a significant reduction in major adverse cardiovascular events in their pivotal phase III clinical trials. This analysis is intended for researchers, scientists, and drug development professionals to objectively review the performance and experimental data of these agents.
Data Presentation: A Tale of Two Trials
The clinical development of this compound and evacetrapib was anchored by two large-scale, randomized, double-blind, placebo-controlled phase III clinical trials: the dal-OUTCOMES trial for this compound and the ACCELERATE trial for evacetrapib. The following table summarizes the key quantitative data from these studies, offering a direct comparison of their effects on lipid profiles and primary clinical endpoints.
| Feature | This compound (dal-OUTCOMES) | Evacetrapib (ACCELERATE) |
| Primary Composite Endpoint | Coronary heart disease death, nonfatal myocardial infarction, ischemic stroke, hospitalization for unstable angina, or cardiac arrest with resuscitation.[1] | Cardiovascular death, myocardial infarction, stroke, coronary revascularization, or hospitalization for unstable angina.[2][3][4] |
| Primary Endpoint Result (Hazard Ratio vs. Placebo) | 1.04 (95% CI, 0.93 to 1.16; P=0.52)[1] | 1.01 (95% CI, 0.91 to 1.11; P=0.91) |
| Change in HDL-C | ~31-40% increase[5] | ~130% increase[6] |
| Change in LDL-C | Minimal effect[5] | ~37% decrease[7] |
| Patient Population | 15,871 patients with a recent acute coronary syndrome.[1] | 12,092 patients with high-risk vascular disease.[2][3] |
| Treatment Duration (Median) | 31 months[5] | 26 months (trial terminated early for futility)[8] |
| Dosage | 600 mg daily[1] | 130 mg daily[3] |
Experimental Protocols: A Closer Look at the Methodologies
A thorough understanding of the clinical outcomes necessitates a detailed examination of the experimental protocols employed in the dal-OUTCOMES and ACCELERATE trials.
dal-OUTCOMES Trial Protocol (this compound)
The dal-OUTCOMES (this compound on Cardiovascular Outcomes) trial was a phase III, multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of this compound in patients who had recently experienced an acute coronary syndrome (ACS).[1]
-
Study Design: Patients were randomized in a 1:1 ratio to receive either 600 mg of this compound or a matching placebo daily, in addition to standard medical care.[1]
-
Patient Population: The trial enrolled 15,871 patients who were hospitalized for an ACS (myocardial infarction or unstable angina) within the preceding 1 to 3 months.[9]
-
Inclusion Criteria: Key inclusion criteria included age 45 years or older and documented ACS.[1]
-
Exclusion Criteria: Patients were excluded if they had a history of severe heart failure, uncontrolled hypertension, or significant renal or hepatic impairment.[1]
-
Primary Efficacy Endpoint: The primary endpoint was the time to the first occurrence of a major adverse cardiovascular event, defined as a composite of coronary heart disease death, nonfatal myocardial infarction, ischemic stroke, hospitalization for unstable angina, or cardiac arrest with resuscitation.[1]
ACCELERATE Trial Protocol (Evacetrapib)
The ACCELERATE (Assessment of Clinical Effects of Cholesteryl Ester Transfer Protein Inhibition with Evacetrapib in Patients at a High-Risk for Vascular Outcomes) trial was a phase 3, multicenter, randomized, double-blind, placebo-controlled study designed to determine whether evacetrapib reduces the risk of major adverse cardiovascular events in patients with high-risk vascular disease.[2][3][4]
-
Study Design: A total of 12,092 patients were randomly assigned in a 1:1 ratio to receive either 130 mg of evacetrapib or a matching placebo daily, on top of standard medical therapy.[3]
-
Patient Population: The study enrolled patients with at least one of the following high-risk conditions: a recent acute coronary syndrome, cerebrovascular atherosclerotic disease, peripheral vascular arterial disease, or diabetes mellitus with coronary artery disease.[3][6]
-
Inclusion Criteria: Eligible patients were required to have a history of one of the aforementioned high-risk vascular conditions.[2]
-
Exclusion Criteria: Notable exclusion criteria included severe heart failure, recent stroke, or significant kidney or liver disease.[2]
-
Primary Efficacy Endpoint: The primary endpoint was the time to the first occurrence of a major adverse cardiovascular event, defined as a composite of cardiovascular death, myocardial infarction, stroke, coronary revascularization, or hospitalization for unstable angina.[2][3][4]
Mandatory Visualization: Pathways and Processes
To visually represent the underlying mechanisms and study designs, the following diagrams have been generated using the DOT language.
Conclusion
The clinical journeys of this compound and evacetrapib represent a significant chapter in the investigation of CETP inhibition as a therapeutic strategy for cardiovascular disease. Despite their differing impacts on HDL-C and LDL-C levels, with evacetrapib demonstrating a much more potent effect on both, neither agent successfully translated these lipid modifications into a reduction of major adverse cardiovascular events. The dal-OUTCOMES and ACCELERATE trials, while ultimately yielding neutral results, have provided invaluable data for the scientific community.[1][7] These findings underscore the complex relationship between HDL-C metabolism and cardiovascular outcomes and have prompted a re-evaluation of HDL-C as a primary therapeutic target. For drug development professionals, the stories of this compound and evacetrapib serve as a crucial case study in the challenges of translating promising surrogate endpoint modulation into tangible clinical benefit.
References
- 1. A Study of this compound in Patients Hospitalized for an Acute Coronary Syndrome - American College of Cardiology [acc.org]
- 2. Assessment of Clinical Effects of Cholesteryl Ester Transfer Protein Inhibition With Evacetrapib in Patients at a High Risk for Vascular Outcomes - American College of Cardiology [acc.org]
- 3. Assessment of the clinical effects of cholesteryl ester transfer protein inhibition with evacetrapib in patients at high-risk for vascular outcomes: Rationale and design of the ACCELERATE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting to https://onderzoekmetmensen.nl/en/trial/39898 [onderzoekmetmensen.nl]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. Association of Lipoprotein(a) With Risk of Recurrent Ischemic Events Following Acute Coronary Syndrome: Analysis of the dal-Outcomes Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Pharmacogenetic Hypothesis of Dalcetrapib and the ADCY9 Genotype: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical performance of Dalcetrapib, a cholesteryl ester transfer protein (CETP) modulator, in relation to the adenylate cyclase type 9 (ADCY9) genotype. The central hypothesis posits that the efficacy and safety of this compound in reducing cardiovascular events are dependent on a specific single nucleotide polymorphism (SNP), rs1967309, within the ADCY9 gene. This document summarizes key experimental data from pivotal clinical trials, details the methodologies employed, and visualizes the underlying biological and experimental frameworks.
Data Presentation: Clinical Trial Outcomes
The pharmacogenetic relationship between this compound and the ADCY9 genotype has been investigated in two major clinical trials: the initial dal-OUTCOMES study, which generated the hypothesis through a retrospective genome-wide association study (GWAS), and the subsequent dal-GenE trial, a prospective study designed to validate it.
dal-OUTCOMES: Retrospective Analysis of Cardiovascular Events
The dal-OUTCOMES trial, while demonstrating a neutral overall effect of this compound on cardiovascular events, revealed a significant interaction with the ADCY9 rs1967309 genotype.[1][2][3] Patients with the AA genotype showed a substantial reduction in cardiovascular events when treated with this compound compared to placebo. Conversely, individuals with the GG genotype experienced an increased risk of cardiovascular events with this compound.[2][3][4]
| Genotype (rs1967309) | Treatment Arm | Composite Cardiovascular Endpoint (Hazard Ratio vs. Placebo) | 95% Confidence Interval | p-value |
| AA | This compound | 0.61 | 0.41 - 0.92 | - |
| AG | This compound | 0.94 | 0.77 - 1.16 | - |
| GG | This compound | 1.27 | 1.02 - 1.58 | - |
Table 1: Genotype-specific effects of this compound on the composite cardiovascular endpoint in the dal-OUTCOMES trial.[2][3]
dal-GenE: Prospective Validation in the AA Genotype Population
The dal-GenE trial was designed to prospectively test the hypothesis generated from dal-OUTCOMES by enrolling only patients with the protective AA genotype at rs1967309.[1][5][6] The trial did not meet its primary composite endpoint of cardiovascular death, resuscitated cardiac arrest, non-fatal myocardial infarction (MI), or non-fatal stroke.[7][8][9] However, the study's authors noted that the results were likely impacted by the COVID-19 pandemic.[7][10]
| Endpoint | This compound Group (Event Rate) | Placebo Group (Event Rate) | Hazard Ratio | 95% Confidence Interval | p-value |
| Primary Composite Endpoint (Intent-to-Treat) | 9.5% | 10.6% | 0.88 | 0.75 - 1.03 | 0.12 |
| Fatal and Non-Fatal Myocardial Infarction | 5.9% | 7.3% | 0.79 | 0.65 - 0.96 | 0.02 |
| Primary Endpoint (Pre-COVID-19, Censored Jan 2020) | - | - | 0.82 | 0.68 - 0.98 | 0.03 |
Table 2: Key outcomes of the dal-GenE trial in patients with the AA genotype.[7][8][9][10]
Experimental Protocols
dal-OUTCOMES Genome-Wide Association Study (GWAS)
-
Study Design: A retrospective, genome-wide association study was conducted on a discovery cohort of 5,749 patients from the dal-OUTCOMES trial.[2][4]
-
Genotyping: DNA samples were analyzed using a genome-wide approach to identify SNPs associated with cardiovascular events in the this compound treatment arm.[2][4]
-
Primary Endpoint: The primary endpoint for the discovery cohort was a composite of cardiovascular events.[4]
-
Statistical Analysis: A Cox proportional hazards model was used to assess the time to the first occurrence of the primary endpoint. A genome-wide significance threshold of p < 5x10⁻⁸ was applied.[2]
dal-GenE Clinical Trial
-
Study Design: A Phase 3, double-blind, randomized, placebo-controlled trial.[5][9]
-
Patient Population: 6,147 patients with a recent acute coronary syndrome (within 1-3 months) and the AA genotype at the rs1967309 variant in the ADCY9 gene.[5][7][8]
-
Genotyping: Patients were screened for the AA genotype using the cobas® ADCY9 genotype test.[7][8]
-
Intervention: Patients were randomly assigned to receive either 600 mg of this compound or a placebo daily, in addition to standard of care.[5][9]
-
Primary Endpoint: Time to the first occurrence of a composite of cardiovascular death, resuscitated cardiac arrest, non-fatal myocardial infarction, or non-fatal stroke.[7][8][9]
-
Statistical Analysis: The primary efficacy analysis was an intent-to-treat analysis of the time to the first occurrence of the primary endpoint, analyzed using a Cox proportional hazards model.[7]
Visualizations: Signaling Pathways and Experimental Workflows
Caption: ADCY9 Signaling Pathway.
The ADCY9 enzyme is a key component of the G-protein coupled receptor signaling pathway, catalyzing the conversion of ATP to cyclic AMP (cAMP).[11][12][13] This second messenger, cAMP, in turn activates Protein Kinase A (PKA), leading to various downstream cellular responses, including the regulation of cholesterol efflux.[14][15][16]
Caption: Proposed Mechanism of this compound-ADCY9 Interaction.
The proposed mechanism suggests that this compound inhibits intracellular CETP, leading to an accumulation of free cholesterol in the endoplasmic reticulum of macrophages.[14][15][17] The subsequent cellular response is dependent on the ADCY9 genotype. In individuals with the AA genotype, it is hypothesized that reduced ADCY9 activity leads to higher cAMP levels, which in turn promotes cholesterol efflux, thereby mitigating the accumulation of free cholesterol and providing cardiovascular protection.[3][14][15]
Caption: dal-GenE Clinical Trial Workflow.
The dal-GenE trial followed a precision medicine approach, where only patients with the specific ADCY9 AA genotype were enrolled.[1][6] This workflow illustrates the process of patient selection based on their genetic profile before randomization to either the this compound or placebo arm, followed by long-term follow-up to assess cardiovascular outcomes.
Conclusion
The pharmacogenetic hypothesis of this compound and the ADCY9 genotype presents a compelling case for personalized medicine in cardiovascular disease. While the initial retrospective analysis from the dal-OUTCOMES trial provided strong evidence for a genotype-dependent effect, the prospective dal-GenE trial did not definitively confirm this hypothesis for its primary composite endpoint, although it did show a significant reduction in the secondary endpoint of myocardial infarction. The impact of the COVID-19 pandemic on the dal-GenE trial results warrants consideration. Further research, potentially including a new clinical trial, may be necessary to conclusively validate the clinical utility of genotyping for guiding this compound therapy.[5][9] The dal-GenE-2 trial, a confirmatory study, is planned to further investigate this pharmacogenetic association.[18]
References
- 1. Study design of Dal-GenE, a pharmacogenetic trial targeting reduction of cardiovascular events with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Role of Adenylate Cyclase 9 in the Pharmacogenomic Response to this compound: Clinical Paradigm and Molecular Mechanisms in Precision Cardiovascular Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacogenomic determinants of the cardiovascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. dicardiology.com [dicardiology.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Pharmacogenetics-guided this compound therapy after an acute coronary syndrome: the dal-GenE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dalcorpharma.com [dalcorpharma.com]
- 11. alliancegenome.org [alliancegenome.org]
- 12. ADCY9 - Wikipedia [en.wikipedia.org]
- 13. genecards.org [genecards.org]
- 14. Role of Adenylate Cyclase 9 in the Pharmacogenomic Response to this compound: Clinical Paradigm and Molecular Mechanisms in Precision Cardiovascular Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. ahajournals.org [ahajournals.org]
- 17. researchgate.net [researchgate.net]
- 18. dalcorpharma.com [dalcorpharma.com]
Dalcetrapib in Preclinical Models: A Comparative Analysis of Efficacy and Safety in Rabbits and Monkeys
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy and safety of the cholesteryl ester transfer protein (CETP) inhibitor, dalcetrapib, in different animal species. The following sections detail the compound's performance, supported by experimental data, and provide insight into the methodologies employed in key preclinical studies.
This compound is a modulator of CETP activity that has been investigated for its potential to raise high-density lipoprotein cholesterol (HDL-C) levels.[1] Preclinical studies in various animal models have been crucial in characterizing its pharmacological effects and safety profile. This guide focuses on the comparative data from studies conducted in rabbits and non-human primates, two species commonly used in cardiovascular research due to their expression of CETP.
Efficacy of this compound: Impact on Lipid Profiles and Atherosclerosis
The primary efficacy endpoint for this compound in preclinical studies was its ability to modulate lipid profiles, particularly to increase HDL-C. The effects of this compound have shown notable species-dependent differences, especially between rabbits and monkeys.
Lipid Profile Modifications
In rabbit models, this compound has consistently demonstrated a significant increase in HDL-C levels. Studies in New Zealand White rabbits have shown that this compound administration can lead to a substantial elevation of HDL-C, often accompanied by an increase in total cholesterol (TC).[2][3][4] However, its effect on low-density lipoprotein cholesterol (LDL-C) in rabbits has been reported as not significant.[2]
Conversely, studies in vervet monkeys have revealed a contrasting effect. At higher doses, this compound was found to decrease HDL-C levels while significantly increasing LDL-C.[2] This suggests a species-specific impact on HDL metabolism.[2]
Table 1: Comparative Effects of this compound on Plasma Lipid Profiles in Rabbits and Monkeys
| Parameter | Animal Species | This compound Effect | Percentage Change | Reference |
| HDL-C | Rabbit (New Zealand White) | Increase | +229% | [2] |
| Monkey (Vervet) | Decrease | -48% (at 180 mg/kg/day) | [2] | |
| LDL-C | Rabbit (New Zealand White) | No significant impact | - | [2] |
| Monkey (Vervet) | Increase | +42% (at 180 mg/kg/day) | [2] | |
| Total Cholesterol (TC) | Rabbit (New Zealand White) | Increase | +86% | [2] |
| Triglycerides (TG) | Rabbit (New Zealand White) | No significant impact | - | [2] |
CETP Activity Inhibition
This compound effectively inhibits CETP activity in both rabbits and monkeys. In rabbits, this compound has been shown to reduce CETP activity by approximately 42% to 63%.[2]
Atherosclerosis
Preclinical experiments in cholesterol-fed rabbits have indicated that this compound can attenuate the development of atherosclerosis.[4][5] This atheroprotective effect is a critical aspect of its evaluation as a potential cardiovascular therapeutic.
Safety Profile of this compound
The safety of this compound has been assessed in various animal models, with a focus on cardiovascular parameters and general toxicology.
Cardiovascular Safety
A key safety concern with some CETP inhibitors has been an off-target increase in blood pressure. However, studies with this compound have generally shown a favorable cardiovascular safety profile. In cynomolgus monkeys, this compound has been evaluated for its effects on blood pressure, and it has been reported to not be associated with clinically relevant increases in blood pressure.[6]
General Toxicology and Pharmacokinetics
Pharmacokinetic studies have been conducted in rats and monkeys.[7] Following oral administration, this compound is unstable in plasma and is converted to its active thiol form.[7] The majority of the active form is bound to plasma proteins.[7] The administered radioactivity is primarily excreted in the feces in both rats and monkeys.[7] In cynomolgus monkeys, this compound undergoes extensive first-pass metabolism, with significant glucuronidation occurring in the intestinal wall.[8]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the experimental designs for key studies cited in this guide.
Rabbit Studies for Lipid Profile and Atherosclerosis
-
Animal Model: Male New Zealand White rabbits are commonly used.[4][7]
-
Diet: To induce hypercholesterolemia and atherosclerosis, rabbits are often fed a cholesterol-enriched diet.[4]
-
Drug Administration: this compound is typically administered orally, mixed with the diet.
-
Blood Sampling: Blood samples are collected at baseline and at specified time points throughout the study to analyze plasma lipid levels.
-
Lipid Analysis: Plasma concentrations of total cholesterol, HDL-C, LDL-C, and triglycerides are measured using standard enzymatic assays.
-
Atherosclerosis Assessment: At the end of the study, the aorta is excised, and the extent of atherosclerotic lesions is quantified, often by en face analysis and measurement of the lesion area as a percentage of the total aortic surface area.
Monkey Studies for Efficacy and Safety
-
Animal Model: Vervet monkeys and cynomolgus monkeys have been used in studies evaluating this compound.[2]
-
Drug Administration: this compound is administered orally.
-
Blood Sampling and Lipid Analysis: Similar to rabbit studies, blood is collected to measure lipid profiles using standard methods.
-
Safety Monitoring: Cardiovascular safety is assessed by monitoring parameters such as blood pressure and heart rate, often using telemetry. General health is monitored through regular clinical observations, body weight measurements, and clinical pathology assessments.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental processes, the following diagrams are provided.
References
- 1. The impact of dietary salt on the development of hypertension and gut microbiome dysbiosis in captive-bred vervet monkeys (Chlorocebus aethiops) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and anacetrapib differently impact HDL structure and function in rabbits and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound pharmacokinetics and metabolism in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safety, tolerability and pharmacokinetics of this compound following single and multiple ascending doses in healthy subjects: a randomized, double-blind, placebo-controlled, phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound and anacetrapib increase apolipoprotein E-containing HDL in rabbits and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Dalcetrapib's effect on cardiovascular outcomes versus placebo in genetically defined populations
A comprehensive analysis of dalcetrapib's cardiovascular outcomes reveals a pivotal role for genetics, with the cholesteryl ester transfer protein (CETP) inhibitor demonstrating potential benefits only in a specific, genetically defined patient population. While the landmark dal-OUTCOMES trial showed no overall cardiovascular benefit in a broad population of patients with recent acute coronary syndrome (ACS), the subsequent dal-GenE trial, which focused on individuals with a specific genetic variant, has provided a more nuanced understanding of this compound's therapeutic potential.
This compound, a modulator of CETP, was developed to raise high-density lipoprotein cholesterol (HDL-C) levels, a long-observed biomarker associated with a lower risk of cardiovascular disease. However, the initial large-scale dal-OUTCOMES trial, involving over 15,000 patients with a recent ACS, found that despite significantly increasing HDL-C levels, this compound did not reduce the risk of recurrent cardiovascular events compared to placebo.[1][2] This disappointing result led to a deeper investigation into potential genetic factors that might influence the drug's efficacy.
A pharmacogenomic analysis of the dal-OUTCOMES study identified a significant interaction between the treatment effect of this compound and a single nucleotide polymorphism (rs1967309) in the adenylate cyclase type 9 (ADCY9) gene.[3] This discovery prompted the dal-GenE trial, a precision medicine study that exclusively enrolled patients with the AA genotype at this specific genetic locus.[4][5][6]
This comparison guide provides a detailed overview of the key findings from the dal-OUTCOMES and dal-GenE trials, presenting the quantitative data, experimental protocols, and the underlying signaling pathways that explain the genotype-dependent effects of this compound.
Quantitative Data Summary
The following tables summarize the primary and key secondary cardiovascular outcomes from the dal-OUTCOMES and dal-GenE clinical trials, comparing the effects of this compound to placebo.
Table 1: dal-OUTCOMES Trial - Cardiovascular Outcomes in a Broad ACS Population
| Outcome | This compound Group | Placebo Group | Hazard Ratio (95% CI) | p-value |
| Primary Composite Endpoint | 8.3% | 8.0% | 1.04 (0.93 - 1.16) | 0.52 |
| Coronary Heart Disease Death | 1.5% | 1.6% | 0.94 (0.74 - 1.20) | 0.66 |
| Nonfatal Myocardial Infarction | 5.2% | 5.1% | 1.02 (0.88 - 1.17) | 0.80 |
| Ischemic Stroke | 1.1% | 0.9% | 1.24 (0.88 - 1.73) | 0.16 |
| Unstable Angina Hospitalization | Not Reported | Not Reported | Not Reported | Not Reported |
| Resuscitated Cardiac Arrest | Not Reported | Not Reported | Not Reported | Not Reported |
Primary Composite Endpoint: Death from coronary heart disease, nonfatal myocardial infarction, ischemic stroke, unstable angina, or cardiac arrest with resuscitation.[1][2]
Table 2: dal-GenE Trial - Cardiovascular Outcomes in Patients with ADCY9 AA Genotype
| Outcome | This compound Group | Placebo Group | Hazard Ratio (95% CI) | p-value |
| Primary Composite Endpoint | 9.5% | 10.6% | 0.88 (0.75 - 1.03) | 0.12 |
| Cardiovascular Death | 2.8% | 2.3% | 1.21 (0.91 - 1.60) | Not Reported |
| Non-fatal Myocardial Infarction | 5.9% | 7.3% | 0.79 (0.65 - 0.96) | 0.02 |
| Non-fatal Stroke | 1.1% | 1.2% | 0.92 (0.64 - 1.33) | Not Reported |
| Resuscitated Cardiac Arrest | 0.3% | 0.1% | 2.33 (0.60 - 9.02) | Not Reported |
Primary Composite Endpoint: Cardiovascular death, resuscitated cardiac arrest, non-fatal myocardial infarction, or non-fatal stroke.[3][4][5]
It is important to note that the dal-GenE trial's primary endpoint did not reach statistical significance in the intent-to-treat analysis. However, a pre-specified on-treatment sensitivity analysis showed a statistically significant reduction in the primary endpoint with this compound.[7] Furthermore, a significant reduction in the key secondary endpoint of non-fatal myocardial infarction was observed.[4][5] The trial's authors noted that the COVID-19 pandemic may have impacted the results by affecting the reporting of non-fatal events.[4][6]
Experimental Protocols
dal-OUTCOMES Trial
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled phase 3 trial.[8]
-
Patient Population: 15,871 patients who had experienced a recent acute coronary syndrome (4-12 weeks prior to randomization).[1][8]
-
Intervention: Patients were randomly assigned to receive 600 mg of this compound daily or a matching placebo, in addition to standard medical care.[8]
-
Primary Endpoint: A composite of death from coronary heart disease, nonfatal myocardial infarction, ischemic stroke, hospitalization for unstable angina, or cardiac arrest with resuscitation.[2]
-
Genetic Sub-study: A pharmacogenomic analysis was conducted on a subset of patients to identify genetic variants that might influence the response to this compound.[3]
dal-GenE Trial
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled phase 3 precision medicine trial.[9][10]
-
Patient Population: 6,147 patients who had experienced an acute coronary syndrome within the previous 1-3 months and were confirmed to have the AA genotype at the rs1967309 locus in the ADCY9 gene.[5][9][10]
-
Genetic Screening: Patients underwent genetic testing using a real-time polymerase chain reaction (PCR) assay to identify the AA genotype.[9][11]
-
Intervention: Eligible patients were randomly assigned in a 1:1 ratio to receive 600 mg of this compound daily or a matching placebo, on a background of optimal medical therapy.[2][9]
-
Primary Endpoint: A composite of cardiovascular death, resuscitated cardiac arrest, non-fatal myocardial infarction, or non-fatal stroke.[3][10]
Visualizing the Mechanisms
The following diagrams illustrate the experimental workflow for patient selection in the dal-GenE trial and the proposed signaling pathway that explains the genotype-dependent effects of this compound.
Caption: Experimental workflow for the dal-GenE trial.
Caption: Proposed signaling pathway of this compound.
The ADCY9 Connection: Unraveling the Mechanism
The differential response to this compound is believed to be mediated by the function of the ADCY9 protein.[3] ADCY9 is an enzyme that synthesizes cyclic AMP (cAMP), a crucial second messenger involved in various cellular processes, including cholesterol metabolism. The rs1967309 polymorphism is thought to alter the function or expression of ADCY9.
In individuals with the protective AA genotype, it is hypothesized that this compound's inhibition of CETP, combined with the altered ADCY9 function, leads to a favorable downstream cascade. This includes an increase in cholesterol efflux capacity, the process by which cholesterol is removed from cells in the artery wall, and the prevention of an increase in high-sensitivity C-reactive protein (hs-CRP), a marker of inflammation.[12][13] In contrast, in individuals with the AG or GG genotypes, this compound treatment has been associated with an increase in hs-CRP, which may counteract any potential benefits of increased HDL-C.[12][13]
Conclusion
The story of this compound underscores the growing importance of pharmacogenomics in drug development and clinical practice. While the initial broad-based trial was unsuccessful, the subsequent genetically-guided investigation has revealed a potential therapeutic niche for this CETP inhibitor. The dal-GenE trial, although not meeting its primary endpoint in the main analysis, provides compelling evidence that targeting specific patient populations based on their genetic makeup can unmask the therapeutic benefits of a drug that would otherwise be deemed ineffective. Further research is warranted to fully elucidate the complex interplay between this compound, CETP, ADCY9, and cardiovascular outcomes, and to determine the ultimate clinical utility of this personalized medicine approach.
References
- 1. Role of Adenylate Cyclase 9 in the Pharmacogenomic Response to this compound: Clinical Paradigm and Molecular Mechanisms in Precision Cardiovascular Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Role of Adenylate Cyclase 9 in the Pharmacogenomic Response to this compound: Clinical Paradigm and Molecular Mechanisms in Precision Cardiovascular Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study design of Dal-GenE, a pharmacogenetic trial targeting reduction of cardiovascular events with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. A Study of this compound in Patients Hospitalized for an Acute Coronary Syndrome - American College of Cardiology [acc.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Pharmacogenetics-guided this compound therapy after an acute coronary syndrome: the dal-GenE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Genotype-Dependent Effects of this compound on Cholesterol Efflux and Inflammation: Concordance With Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dalcorpharma.com [dalcorpharma.com]
CETP Inhibitors and New-Onset Diabetes: A Comparative Analysis of Dalcetrapib and Other Agents
A comprehensive review of the clinical evidence surrounding the effects of Cholesteryl Ester Transfer Protein (CETP) inhibitors on the incidence of new-onset diabetes, with a focus on Dalcetrapib in comparison to Anacetrapib, Evacetrapib, and Obicetrapib. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of clinical trial data, experimental methodologies, and proposed mechanistic pathways.
The landscape of cardiovascular disease prevention has seen the rise and fall of various therapeutic strategies. Among these, the inhibition of Cholesteryl Ester Transfer Protein (CETP) has been a subject of intense investigation. While the primary goal of CETP inhibitors was to raise high-density lipoprotein cholesterol (HDL-C) levels and reduce cardiovascular events, an intriguing and potentially beneficial off-target effect has emerged: a reduction in the risk of new-onset diabetes. This guide provides a comparative analysis of this compound's impact on this outcome against other notable CETP inhibitors.
Comparative Efficacy in Reducing New-Onset Diabetes
Clinical trials have demonstrated a consistent trend across several CETP inhibitors in reducing the incidence of new-onset diabetes. The data, summarized below, highlights the quantitative impact of this compound, Anacetrapib, Evacetrapib, and Obicetrapib.
| Drug Name | Clinical Trial | Treatment Group (New-Onset Diabetes) | Placebo Group (New-Onset Diabetes) | Risk/Hazard Ratio (95% CI) |
| This compound | dal-OUTCOMES | 7.6% (403/5326)[1][2][3][4] | 9.7% (516/5319)[1][2][3][4] | 0.77 (0.68-0.88)[1][3][4] |
| Anacetrapib | REVEAL | 5.3%[4][5] | 6.0%[4][5] | 0.89 (0.79-1.00)[5] |
| Evacetrapib | ACCELERATE | 9.2% | 10.3% | Not Statistically Significant[2] |
| Obicetrapib | BROOKLYN & BROADWAY (Pooled Analysis) | Trend toward lower risk | - | Consistent with other CETP inhibitors[1] |
The dal-OUTCOMES trial revealed a significant reduction in new-onset diabetes with this compound treatment.[1][2][3][4][6] Over a median follow-up of 30 months, this compound led to a 2.1% absolute risk reduction.[1][2][3][4] Similarly, the REVEAL trial showed a trend towards a lower incidence of new-onset diabetes with Anacetrapib.[5] While the ACCELERATE trial with Evacetrapib did not show a statistically significant reduction, a numerical trend in favor of the treatment group was observed.[2] Preliminary pooled data for Obicetrapib also suggest a class effect in reducing the risk of new-onset diabetes.[1]
Detailed Experimental Protocols
The methodologies employed in the key clinical trials are crucial for interpreting the comparative data.
dal-OUTCOMES (this compound)
-
Patient Population: 15,871 patients who had experienced a recent acute coronary syndrome.[1][2][3]
-
Treatment: Patients were randomly assigned to receive 600 mg of this compound daily or a placebo.[1][2][3]
-
Definition of New-Onset Diabetes: A composite endpoint including any diabetes-related adverse event, new use of antihyperglycemic medication, a hemoglobin A1c (HbA1c) level of 6.5% or higher, or at least two measurements of fasting serum glucose ≥7.0 mmol/L or random serum glucose ≥11.1 mmol/L.[1][4]
REVEAL (Anacetrapib)
-
Patient Population: 30,449 adults with atherosclerotic vascular disease who were already receiving intensive atorvastatin treatment.[5]
-
Treatment: Patients were randomized to receive 100 mg of Anacetrapib daily or a placebo.[5]
-
Definition of New-Onset Diabetes: The incidence of new-onset diabetes mellitus was assessed among patients who did not have diabetes at baseline.[5]
ACCELERATE (Evacetrapib)
-
Patient Population: Patients at high risk for vascular outcomes.
-
Treatment: Patients were treated with Evacetrapib or a placebo.
-
Definition of New-Onset Diabetes: The rates of new-onset diabetes were compared between the Evacetrapib and placebo groups.[2]
Proposed Mechanistic Pathways
The precise mechanism by which CETP inhibitors reduce the risk of new-onset diabetes is not fully elucidated but is thought to be linked to their primary effect of increasing HDL-C and its major protein constituent, apolipoprotein A-I (ApoA-I).
The proposed signaling pathway suggests that by inhibiting CETP, these drugs increase the levels of HDL-C and ApoA-I. Elevated HDL-C is believed to improve the function of pancreatic β-cells, which are responsible for producing insulin. This enhancement in β-cell function leads to better insulin secretion in response to glucose, ultimately lowering the risk of developing type 2 diabetes.
Conclusion
The available evidence from large-scale clinical trials indicates that CETP inhibitors, as a class, may have a beneficial effect on glucose metabolism, leading to a reduction in the incidence of new-onset diabetes. This compound, in the dal-OUTCOMES trial, demonstrated a statistically significant reduction in this outcome. While the cardiovascular benefits of CETP inhibitors have been a topic of debate, their potential role in diabetes prevention warrants further investigation. For researchers and drug development professionals, this secondary endpoint presents a compelling area for future exploration, potentially repositioning these agents in the therapeutic arsenal for patients with metabolic and cardiovascular risk factors.
References
- 1. hcplive.com [hcplive.com]
- 2. drc.bmj.com [drc.bmj.com]
- 3. Anacetrapib Finds (Modest) Success Where All Other CETP Inhibitors Failed | tctmd.com [tctmd.com]
- 4. Cholesteryl ester transfer protein and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anacetrapib, a New CETP Inhibitor: The New Tool for the Management of Dyslipidemias? [mdpi.com]
- 6. REVEAL: Randomised Evaluation of the Effects of Anacetrapib through Lipid-modification — Clinical Trial Service Unit & Epidemiological Studies Unit (CTSU) [ctsu.ox.ac.uk]
Evaluating the differential effects of Dalcetrapib on HDL structure and function compared to other CETP inhibitors
An objective comparison of the differential effects of dalcetrapib on High-Density Lipoprotein (HDL) structure and function in contrast to other Cholesteryl Ester Transfer Protein (CETP) inhibitors. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein that facilitates the transfer of cholesteryl esters (CE) from HDL to apolipoprotein B (apoB)-containing lipoproteins, such as Low-Density Lipoprotein (LDL) and Very Low-Density Lipoprotein (VLDL), in exchange for triglycerides. Inhibition of CETP has been a therapeutic target to raise HDL cholesterol (HDL-C) levels, a strategy aimed at reducing cardiovascular risk. Several CETP inhibitors have been developed, including torcetrapib, anacetrapib, evacetrapib, and this compound. While all aim to block CETP activity, this compound exhibits a distinct mechanism of action, resulting in unique effects on HDL's structure and atheroprotective functions. This guide evaluates these differential effects, supported by experimental data and methodologies.
Differentiated Mechanism of Action
Most CETP inhibitors, such as anacetrapib and torcetrapib, are potent inhibitors that form a non-productive complex with CETP and HDL, effectively blocking the lipid transfer tunnel. In contrast, this compound is considered a CETP modulator. It is a thioester prodrug that is hydrolyzed to an active thiol form. This active metabolite forms a reversible disulfide bond with a cysteine residue (Cys13) of the CETP protein. This interaction induces a conformational change in CETP rather than a complete blockade, leading to a more modest inhibition of its activity.[1][2] This unique mechanism is thought to preserve some of CETP's functions, such as the homotypic transfer of CE between HDL particles (e.g., from HDL3 to HDL2) and the formation of pre-β HDL, which is crucial for the initial step of reverse cholesterol transport.[1][3][4]
Data Presentation: Comparative Effects on Lipoproteins
The following tables summarize the quantitative effects of this compound compared to other notable CETP inhibitors on plasma lipids, HDL particle distribution, and HDL function.
Table 1: Effects on Plasma Lipids and Apolipoproteins
| Parameter | This compound | Anacetrapib | Evacetrapib | Torcetrapib |
| HDL-C Increase | ~30-40%[5][6] | ~138%[7] | ~80-130%[3] | ~72%[8] |
| ApoA-I Increase | ~11%[5][9] | N/A | N/A | N/A |
| LDL-C Change | Minimal / No significant change[3][6] | ~40% Decrease[3][7] | ~12-40% Decrease[3] | ~25% Decrease[8] |
| CETP Activity Reduction | ~30-55%[5][10] | >90% | ~89%[3] | N/A |
Table 2: Differential Impact on HDL Particle Structure
| Parameter | This compound | Anacetrapib / Other Potent Inhibitors |
| Large HDL Particles | Marked Increase (+59% to +69%)[5][11] | Significant Increase |
| Small HDL Particles | Decrease (-9.5%)[5][9] | N/A |
| Pre-β HDL Formation | Preserved[3][12] | Inhibited[12] |
Table 3: Differential Impact on HDL Function (Cholesterol Efflux Capacity)
| Parameter | This compound | Anacetrapib / Evacetrapib |
| Total Cholesterol Efflux | Modest Increase (~5.5-9.5%)[5][13] | Increased[14] |
| ABCA1-Dependent Efflux | No significant effect[5][9] | N/A |
| Non-ABCA1 Mediated Efflux | Primarily responsible for the increase in total efflux[13] | N/A |
Experimental Protocols
Detailed methodologies are crucial for interpreting the comparative data.
Cholesterol Efflux Capacity Assay
This assay measures the ability of HDL in patient serum to accept cholesterol from macrophages, a key step in reverse cholesterol transport.
-
Cell Culture: J774 murine macrophages are plated in multi-well plates.
-
Cholesterol Labeling: The cells are incubated for 24-48 hours with a medium containing radiolabeled cholesterol (e.g., 3H-cholesterol). This allows the radioactive tracer to incorporate into the cellular cholesterol pools.[15]
-
Equilibration: Cells are washed and then incubated with a serum-free medium, sometimes containing a cAMP analog to upregulate the ABCA1 transporter, a key pathway for cholesterol efflux.[15][16]
-
Efflux Incubation: The medium is replaced with a medium containing the patient's serum (typically 1-2% v/v) which acts as the cholesterol acceptor. The incubation period is typically 4-6 hours.
-
Quantification: After incubation, the medium is collected, and the cells are lysed. The radioactivity in both the medium and the cell lysate is measured using liquid scintillation counting.
-
Calculation: Cholesterol efflux is expressed as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cell lysate).
HDL Particle Sizing and Concentration
Nuclear Magnetic Resonance (NMR) spectroscopy is a high-throughput method used to quantify the concentration and size of lipoprotein subclasses.
-
Sample Preparation: Plasma or serum samples are used directly with minimal preparation.
-
NMR Analysis: The samples are analyzed in an NMR spectrometer. The instrument measures the signals emitted by the terminal methyl groups of lipids within the lipoprotein particles.
-
Signal Deconvolution: The resulting NMR signal is a composite of signals from different lipoprotein classes and subclasses. A proprietary algorithm deconvolutes this signal to quantify the concentration of various particle types, including large, medium, and small HDL particles.[5][9]
CETP Activity Assay
CETP activity is measured using an exogenous substrate assay.
-
Principle: A donor particle containing a fluorescently labeled lipid (e.g., cholesteryl ester) is incubated with an acceptor particle in the presence of a plasma sample containing CETP.
-
Procedure: The donor and acceptor particles are mixed with the patient's plasma. The transfer of the fluorescent lipid from the donor to the acceptor particle by CETP is monitored over time by measuring the change in fluorescence.
-
Quantification: The rate of fluorescence change is proportional to the CETP activity in the plasma sample.[5][9]
Visualizations: Pathways and Workflows
General Mechanism of CETP Action and Inhibition
Caption: General mechanism of CETP-mediated lipid transfer and its blockade by potent inhibitors.
Differential Inhibition Mechanisms
Caption: this compound modulates CETP activity versus the potent blockade by other inhibitors.
Experimental Workflow: Cholesterol Efflux Assay
Caption: A simplified workflow for measuring HDL-mediated cholesterol efflux capacity.
Discussion of Differential Effects
The data presented highlight that this compound is a less potent CETP inhibitor than anacetrapib or evacetrapib. This results in a more moderate increase in HDL-C and, critically, has a negligible effect on LDL-C levels.[3] The other inhibitors, through more complete CETP inhibition, not only raise HDL-C dramatically but also significantly lower LDL-C.[7]
The structural changes induced in the HDL particle population are also distinct. This compound markedly increases the concentration of large HDL particles at the expense of small HDL particles.[5][9] While this shift towards larger, more cholesterol-rich HDL is a common feature of CETP inhibition, this compound's modulatory effect is thought to preserve the formation of nascent pre-β HDL particles.[3][12] These small, lipid-poor particles are considered highly efficient in accepting cholesterol from peripheral cells via the ABCA1 transporter.
Functionally, this translates to a modest increase in the total cholesterol efflux capacity of serum from this compound-treated patients.[5] Notably, this increase is primarily driven by non-ABCA1 mediated pathways, with no significant change in the ABCA1-dependent pathway.[13] This finding aligns with the observation that while this compound remodels HDL, it does not necessarily enhance the specific function of cholesterol removal via the ABCA1 pathway, which is a critical initial step.
Furthermore, the effects of this compound have shown species-dependent variability, causing unexpected reductions in HDL-C and cholesterol efflux in vervet monkeys, highlighting that its impact can vary based on the metabolic environment.[12] In humans, the clinical benefit of this compound has been linked to a specific genotype in the ADCY9 gene, where patients with the AA genotype at rs1967309 show a reduction in cardiovascular events, a 22% increase in cholesterol efflux, and no significant increase in the inflammatory marker hs-CRP, unlike patients with other genotypes.[1][17][18]
Conclusion
This compound is mechanistically distinct from other CETP inhibitors. Its partial, modulatory inhibition of CETP leads to a moderate increase in HDL-C, a significant shift to larger HDL particles, and a minimal effect on LDL-C. Functionally, it produces a modest increase in total cholesterol efflux capacity, primarily through non-ABCA1 pathways, while preserving the formation of pre-β HDL. These effects contrast with the potent, broad inhibition by agents like anacetrapib and evacetrapib, which cause more dramatic elevations in HDL-C, significant reductions in LDL-C, and potentially different functional consequences for the resulting HDL particles. The clinical efficacy of this compound appears to be confined to a genetically defined subgroup of patients, underscoring the complexity of HDL metabolism and the importance of HDL function over mere HDL-C levels.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a review of Phase II data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholesteryl ester transfer protein inhibitors for dyslipidemia: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Future of cholesteryl ester transfer protein (CETP) inhibitors: a pharmacological perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. research.sahmri.org.au [research.sahmri.org.au]
- 7. HDL and CETP Inhibition - American College of Cardiology [acc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Safety and efficacy of this compound on atherosclerotic disease using novel non-invasive multimodality imaging (dal-PLAQUE): a randomised clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound and anacetrapib differently impact HDL structure and function in rabbits and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ahajournals.org [ahajournals.org]
- 15. youtube.com [youtube.com]
- 16. Effect of two lipid-lowering strategies on high-density lipoprotein function and some HDL-related proteins: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dalcorpharma.com [dalcorpharma.com]
- 18. ahajournals.org [ahajournals.org]
Assessing the Clinical Benefit of Dalcetrapib in Statin-Treated Patients: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dalcetrapib, a modulator of the cholesteryl ester transfer protein (CETP), was developed to reduce the risk of cardiovascular events by raising high-density lipoprotein cholesterol (HDL-C) levels in patients receiving statin therapy. However, its clinical development has yielded nuanced results, underscoring the complexity of HDL-C modulation in cardiovascular disease. This guide provides a comprehensive comparison of this compound with other lipid-modifying therapies, supported by data from pivotal clinical trials.
Executive Summary
The landmark dal-OUTCOMES trial, which enrolled over 15,000 patients with a recent acute coronary syndrome (ACS), demonstrated that while this compound was well-tolerated and increased HDL-C levels by approximately 30-40%, it did not lead to a reduction in cardiovascular events in a broad patient population.[1][2][3] This neutral outcome prompted further investigation, leading to the discovery of a significant pharmacogenomic interaction. A retrospective analysis revealed that the clinical efficacy of this compound is dependent on a specific polymorphism in the adenylate cyclase type 9 (ADCY9) gene.[2][4] Patients with the AA genotype at the rs1967309 locus experienced a 39% reduction in cardiovascular events when treated with this compound, whereas those with the GG genotype had a 27% increase in risk.[2][4] This finding has shifted the focus of this compound's development towards a precision medicine approach, with ongoing trials in genetically selected populations. In contrast, other CETP inhibitors like Anacetrapib have shown a modest cardiovascular benefit, albeit with a different lipid-modifying profile that includes significant LDL-C reduction. Other classes of non-statin therapies, such as ezetimibe and PCSK9 inhibitors, have demonstrated consistent reductions in cardiovascular events through potent LDL-C lowering.
Data Presentation
The following tables summarize the key quantitative data from major clinical outcome trials of this compound and its comparators.
Table 1: Comparison of Lipid-Modifying Effects
| Drug Class | Drug | Trial | Baseline LDL-C (mg/dL) | LDL-C Change | Baseline HDL-C (mg/dL) | HDL-C Change |
| CETP Modulator | This compound | dal-OUTCOMES | 76 | Minimal effect | 42 | +31% to 40% |
| CETP Inhibitor | Anacetrapib | REVEAL | 61 | -17 mg/dL | 40 | +43 mg/dL |
| CETP Inhibitor | Evacetrapib | ACCELERATE | ~81 | -37% | ~45 | +130% |
| Cholesterol Absorption Inhibitor | Ezetimibe | IMPROVE-IT | 95 | -24% (in combo with simvastatin) | ~48 | Minimal effect |
| PCSK9 Inhibitor | Evolocumab | FOURIER | 92 | -59% | ~45 | Minimal effect |
| PCSK9 Inhibitor | Alirocumab | ODYSSEY OUTCOMES | 92 | -55% | ~48 | Minimal effect |
Table 2: Comparison of Clinical Outcomes
| Drug | Trial | Primary Endpoint | Hazard Ratio (95% CI) | p-value |
| This compound | dal-OUTCOMES | CHD death, nonfatal MI, ischemic stroke, unstable angina, or cardiac arrest with resuscitation | 1.04 (0.93 - 1.16) | 0.52 |
| Anacetrapib | REVEAL | Coronary death, MI, or coronary revascularization | 0.91 (0.85 - 0.97) | 0.004 |
| Evacetrapib | ACCELERATE | CV death, MI, stroke, hospitalization for unstable angina, or coronary revascularization | 1.01 (0.91 - 1.11) | 0.81 |
| Ezetimibe | IMPROVE-IT | CV death, MI, unstable angina hospitalization, coronary revascularization (≥30 days post-randomization), or stroke | 0.936 (0.89 - 0.99) | 0.016 |
| Evolocumab | FOURIER | CV death, MI, stroke, hospitalization for unstable angina, or coronary revascularization | 0.85 (0.79 - 0.92) | <0.001 |
| Alirocumab | ODYSSEY OUTCOMES | CHD death, nonfatal MI, fatal or nonfatal ischemic stroke, or unstable angina requiring hospitalization | 0.85 (0.78 - 0.93) | <0.001 |
Experimental Protocols
Detailed methodologies for the key clinical trials are outlined below to provide a basis for comparison.
dal-OUTCOMES (this compound)
-
Objective: To determine if this compound reduces cardiovascular morbidity and mortality in patients with recent acute coronary syndrome.[5]
-
Design: Multicenter, randomized, double-blind, placebo-controlled trial.[5]
-
Patient Population: Approximately 15,600 patients who had experienced an ACS 4 to 12 weeks prior to randomization.[5]
-
Inclusion Criteria: Age ≥45 years, recent ACS.
-
Exclusion Criteria: Concomitant therapy with other HDL-raising drugs (niacin, fibrates), triglycerides ≥400 mg/dL.[1]
-
Intervention: this compound 600 mg daily or matching placebo, in addition to standard of care.[1]
-
Primary Endpoint: A composite of coronary heart disease death, nonfatal myocardial infarction, ischemic stroke, hospitalization for unstable angina, and resuscitated cardiac arrest.[1]
-
Duration: Median follow-up of 31 months.[3]
REVEAL (Anacetrapib)
-
Objective: To assess the efficacy and safety of adding Anacetrapib to intensive statin therapy in patients with established atherosclerotic vascular disease.
-
Design: Randomized, double-blind, placebo-controlled trial.
-
Patient Population: Over 30,000 patients with pre-existing atherosclerotic vascular disease.
-
Inclusion Criteria: History of myocardial infarction, cerebrovascular atherosclerotic disease, peripheral vascular disease, or diabetes mellitus with symptomatic coronary artery disease.
-
Intervention: Anacetrapib 100 mg daily or matching placebo, in addition to atorvastatin.
-
Primary Endpoint: A composite of coronary death, myocardial infarction, or coronary revascularization.
-
Duration: Median follow-up of 4.1 years.
ACCELERATE (Evacetrapib)
-
Objective: To evaluate whether the addition of Evacetrapib to standard medical therapy reduces the risk of cardiovascular events in patients with high-risk vascular disease.
-
Design: Multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Approximately 12,000 patients with high-risk vascular disease.
-
Inclusion Criteria: Recent acute coronary syndrome, cerebrovascular disease, peripheral vascular disease, or diabetes with coronary artery disease.
-
Intervention: Evacetrapib 130 mg daily or matching placebo.
-
Primary Endpoint: A composite of cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization.
-
Duration: The trial was terminated early for futility.
IMPROVE-IT (Ezetimibe)
-
Objective: To evaluate the incremental clinical benefit of ezetimibe added to simvastatin in stabilized, high-risk patients presenting with an acute coronary syndrome.
-
Design: Multicenter, randomized, double-blind, active-control trial.
-
Patient Population: Over 18,000 patients hospitalized for an acute coronary syndrome within the preceding 10 days.
-
Inclusion Criteria: Stabilized after ACS with an LDL-C between 50 and 125 mg/dL.
-
Intervention: Ezetimibe/simvastatin (10/40 mg) or placebo/simvastatin (40 mg).
-
Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, unstable angina requiring rehospitalization, coronary revascularization (occurring at least 30 days after randomization), or nonfatal stroke.
-
Duration: Median follow-up of 6 years.
FOURIER (Evolocumab)
-
Objective: To assess whether the PCSK9 inhibitor evolocumab, on top of statin therapy, reduces cardiovascular events in patients with clinically evident atherosclerotic cardiovascular disease.
-
Design: Randomized, double-blind, placebo-controlled, event-driven trial.
-
Patient Population: Over 27,000 patients with established cardiovascular disease and LDL-C ≥70 mg/dL on statin therapy.
-
Inclusion Criteria: History of myocardial infarction, non-hemorrhagic stroke, or symptomatic peripheral artery disease.
-
Intervention: Evolocumab (140 mg every 2 weeks or 420 mg monthly) or placebo.
-
Primary Endpoint: A composite of cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization.
-
Duration: Median follow-up of 2.2 years.
ODYSSEY OUTCOMES (Alirocumab)
-
Objective: To determine whether alirocumab, when added to high-intensity statin therapy, reduces the risk of recurrent ischemic cardiovascular events in patients who have had a recent acute coronary syndrome.
-
Design: Randomized, double-blind, placebo-controlled trial.
-
Patient Population: Nearly 19,000 patients who had an ACS 1 to 12 months previously and had elevated lipid levels despite high-intensity statin therapy.
-
Inclusion Criteria: LDL-C ≥70 mg/dL, non-HDL-C ≥100 mg/dL, or apolipoprotein B ≥80 mg/dL.
-
Intervention: Alirocumab (75 mg or 150 mg every 2 weeks) or placebo.
-
Primary Endpoint: A composite of death from coronary heart disease, nonfatal myocardial infarction, fatal or nonfatal ischemic stroke, or unstable angina requiring hospitalization.
-
Duration: Median follow-up of 2.8 years.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: CETP-mediated lipid exchange and points of intervention.
Caption: Pharmacogenomic interaction of this compound and ADCY9 genotype.
Caption: Generalized workflow for this compound clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Assessment of the clinical effects of cholesteryl ester transfer protein inhibition with evacetrapib in patients at high-risk for vascular outcomes: Rationale and design of the ACCELERATE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Adenylate Cyclase 9 in the Pharmacogenomic Response to this compound: Clinical Paradigm and Molecular Mechanisms in Precision Cardiovascular Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Baseline Low-Density Lipoprotein Cholesterol and Clinical Outcomes of Combining Ezetimibe With Statin Therapy in IMPROVE-IT - ASCVD & Lipidology Knowledge Hub [ascvd-lipidology.knowledgehub.wiley.com]
Safety Operating Guide
Safeguarding Our Environment: Proper Disposal Procedures for Dalcetrapib
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring both laboratory safety and environmental protection. Dalcetrapib, an investigational drug that inhibits the cholesteryl ester transfer protein (CETP), requires specific disposal protocols due to its potential environmental impact. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with safety and regulatory best practices.
Core Safety and Disposal Principles
This compound is classified with the hazard statement H413: "May cause long lasting harmful effects to aquatic life."[1] This classification necessitates that this compound and its containers be treated as hazardous waste to prevent environmental contamination. The Safety Data Sheet (SDS) for this compound explicitly advises to "Avoid release to the environment" (P273) and to "Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations" (P501).[1]
Under no circumstances should this compound waste be discharged down the drain or disposed of in regular trash.[2] Improper disposal can introduce the compound into waterways, potentially harming aquatic organisms. The primary method for the disposal of pharmaceutical waste, particularly that with environmental hazards, is incineration by a licensed waste management facility.[2]
Step-by-Step Disposal Protocol for this compound Waste
The following procedure outlines the proper handling and disposal of this compound from the point of generation in the laboratory to its final removal by a certified hazardous waste vendor.
Step 1: Waste Identification and Segregation
-
Identify this compound Waste: This includes pure this compound, solutions containing this compound, and any materials contaminated with this compound (e.g., personal protective equipment (PPE), weigh boats, pipette tips, and empty containers).
-
Segregate Waste: Do not mix this compound waste with non-hazardous laboratory trash or other incompatible chemical waste streams.[3][4] Keeping waste streams separate is crucial for safe handling and proper disposal.
Step 2: Use of Appropriate Waste Containers
-
Select a Compatible Container: Collect this compound waste in a designated, leak-proof container that is compatible with the chemical. Plastic containers are often preferred for chemical waste.[5][6] The original manufacturer's bottle, if empty, can be reused for collecting the same waste.
-
Ensure Secure Closure: The container must have a secure, screw-top lid. Containers that cannot be sealed tightly to prevent leakage if inverted are not suitable.[6] The container should remain closed at all times, except when waste is being added.[3][5]
Step 3: Proper Labeling of Waste Containers
Accurate and clear labeling is a critical regulatory requirement.[7][8] Affix a "HAZARDOUS WASTE" label to the container as soon as the first particle of waste is added. The label must include the following information:
-
The words "Hazardous Waste."[8]
-
The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[9]
-
The accumulation start date (the date the first waste was added to the container).[8]
-
An indication of the hazards (e.g., "Hazardous to the Aquatic Environment").[8]
-
The composition and physical state of the waste (e.g., "Solid," "Liquid in water").[8]
-
The name and contact information of the generating laboratory or principal investigator.[8]
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Store the labeled this compound waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.[5][10]
-
Use Secondary Containment: Place liquid waste containers in a secondary containment bin to prevent the spread of material in case of a leak.[6]
-
Adhere to Accumulation Limits: Do not allow more than 55 gallons of hazardous waste to accumulate in an SAA. For acutely toxic wastes, the limit is one quart.[5] Waste should be removed from the lab on a routine basis and not stored for longer than one year.[11]
Step 5: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): When the waste container is nearly full (approximately three-quarters full) or has been accumulating for a significant period (e.g., six months), contact your institution's Environmental Health and Safety (EHS) department or the equivalent office responsible for hazardous waste management.[12]
-
Schedule a Pickup: Your EHS department will arrange for the collection of the hazardous waste by a licensed hazardous waste disposal vendor. Do not transport hazardous waste across the institution yourself.[2]
Step 6: Handling Empty this compound Containers
-
Decontaminate Empty Containers: An empty container that held this compound must still be managed as hazardous waste unless it is properly decontaminated. For containers that held acutely hazardous waste, this typically involves triple rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2]
-
Deface Labels: Once properly decontaminated, deface or remove all labels from the empty container before disposing of it as regular trash or recycling, in accordance with your institution's policies.[2]
Quantitative Data Summary
No specific quantitative data for this compound disposal, such as concentration limits for different disposal methods, were identified in the public domain. Disposal procedures are guided by its classification as hazardous to the aquatic environment.
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding their commitment to safety and sustainability in research.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. vumc.org [vumc.org]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. acewaste.com.au [acewaste.com.au]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. mlienvironmental.com [mlienvironmental.com]
- 8. actenviro.com [actenviro.com]
- 9. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Handling Protocols for Dalcetrapib
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of Dalcetrapib. The following procedural guidance is designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step operational and disposal plan.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE based on available safety data.
| PPE Category | Item | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) |
| Skin Protection | Fire/flame resistant and impervious clothing | N/A |
| Chemical-resistant gloves | N/A | |
| Respiratory Protection | Full-face respirator | Use if exposure limits are exceeded or irritation is experienced |
Note: No specific occupational exposure limits (OELs) for this compound have been established. Therefore, it is crucial to handle this compound with care in a well-ventilated area, minimizing the generation of dust and aerosols.
Operational Plan for Safe Handling
Adherence to the following step-by-step procedures is critical to ensure the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Avoid the formation of dust and aerosols during handling.
2. Donning of Personal Protective Equipment (PPE):
-
Before handling this compound, don the appropriate PPE as outlined in the table above. This includes, at a minimum, a lab coat, safety goggles with side shields, and chemical-resistant gloves.
-
If there is a risk of inhalation or if exposure limits are unknown, a full-face respirator should be used.
3. Handling and Experimental Procedures:
-
When weighing or transferring the solid compound, do so carefully to minimize dust generation.
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.
-
Avoid contact with skin and eyes. In case of accidental contact, follow the first-aid measures outlined below.
4. First-Aid Measures:
-
If inhaled: Move the individual to fresh air.
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and water.
-
In case of eye contact: Rinse with pure water for at least 15 minutes.
-
If ingested: Rinse the mouth with water. Seek immediate medical attention.
5. Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep it separate from foodstuff containers and incompatible materials.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Collection: Collect all this compound waste, including contaminated PPE and lab supplies, in a designated and clearly labeled hazardous waste container.
-
Disposal Method: Dispose of the contents and the container at an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal laws and regulations.
-
Environmental Precautions: Avoid release to the environment. Prevent further leakage or spillage if it is safe to do so.
Safe Handling Workflow for this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
